Product packaging for L-Alaninol-d3(Cat. No.:)

L-Alaninol-d3

Cat. No.: B580260
M. Wt: 78.13 g/mol
InChI Key: BKMMTJMQCTUHRP-SRQSVDBESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Alaninol-d3, also known as this compound, is a useful research compound. Its molecular formula is C3H9NO and its molecular weight is 78.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NO B580260 L-Alaninol-d3

Properties

IUPAC Name

(2S)-2-amino-3,3,3-trideuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMTJMQCTUHRP-SRQSVDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

L-Alaninol-d3 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to L-Alaninol-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the physicochemical properties, structural information, and common synthetic approaches, and highlights its application as an internal standard in quantitative analyses.

Core Chemical Properties

This compound is the deuterated form of L-Alaninol, where the three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, such as LC-MS or GC-MS, as it is chemically identical to the endogenous analyte but has a distinct molecular weight.[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound and its non-deuterated counterpart, L-Alaninol. The properties of the deuterated version are expected to be very similar to the non-deuterated form.

PropertyThis compoundL-Alaninol
CAS Number 352438-84-7[1][2][3]2749-11-3[4][5][6][7][8]
Molecular Formula C₃H₆D₃NO[1]C₃H₉NO[4][7][9][10]
Molecular Weight 78.13 g/mol [1]75.11 g/mol [4][5][7][9][10][11]
Appearance Liquid[1][2][3]Colorless to light yellow viscous liquid[4][5][11][12]
Melting Point Not available-2 °C[5][6][11][13]
Boiling Point Not available72-73 °C @ 11 mmHg[4][5][6][8][9][11]
Density Not available0.965 g/mL at 25 °C[4][5][6][11]
Refractive Index Not availablen20/D 1.450[5][9]
Solubility Not availableSoluble in water and ethanol[11][12][13]
Storage Pure form: -20°C; In solvent: -80°C[1][2][3]2-8°C[5]

Chemical Structure

The chemical structure of this compound is characterized by a chiral center at the second carbon, with an amino group and a deuterated methyl group, and a primary alcohol at the first carbon.

  • IUPAC Name: (2S)-2-amino-1-propan-1,1,1-d3-ol

  • SMILES: OC--INVALID-LINK--C([2H])([2H])[2H][1][2][3]

L_Alaninol_d3_Structure cluster_molecule This compound C1 C C2 C C1->C2 O O C1->O H2 H C1->H2 H3 H C1->H3 C3 C C2->C3 N N C2->N H4 H C2->H4 D1 D C3->D1 D2 D C3->D2 D3 D C3->D3 H1 H O->H1 H5 H N->H5 H6 H N->H6

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of L-Alaninol

A prevalent method for synthesizing L-Alaninol is the reduction of an L-alanine ester, such as L-alanine ethyl ester hydrochloride, using a reducing agent like sodium borohydride (NaBH₄).[8][11][14][15][16][17] The synthesis of this compound would follow a similar procedure, starting with the corresponding deuterated L-alanine ester.

Materials:

  • L-alanine ethyl ester hydrochloride

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Water

  • Acetone

  • Ethyl acetate

Procedure:

  • A solution of sodium borohydride is prepared in cold water.[11]

  • A solution of L-alanine ethyl ester hydrochloride in ethanol is added dropwise to the sodium borohydride solution while maintaining a controlled temperature.[11][15][16]

  • After the reaction is complete, any excess sodium borohydride is quenched with the addition of acetone.[11]

  • Ethyl acetate is added to precipitate inorganic salts, which are then removed by filtration.[11]

  • The L-Alaninol is extracted from the aqueous layer using ethyl acetate.[11][15]

  • The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield the crude product.[14]

  • The crude L-Alaninol can be further purified by vacuum distillation.[18]

Synthesis_Workflow start Start: L-alanine ethyl ester HCl dissolve_ester Dissolve L-alanine ester in ethanol start->dissolve_ester dissolve_nabh4 Dissolve NaBH4 in cold water reduction Reduction: Add ester solution to NaBH4 solution dissolve_nabh4->reduction dissolve_ester->reduction quench Quench excess NaBH4 with acetone reduction->quench precipitate Precipitate inorganic salts with ethyl acetate quench->precipitate filter Filter to remove solids precipitate->filter extract Extract with ethyl acetate filter->extract dry_concentrate Dry and concentrate organic phase extract->dry_concentrate purify Purify by vacuum distillation dry_concentrate->purify end End: Pure L-Alaninol purify->end

Caption: General workflow for the synthesis of L-Alaninol.

Analytical Methodology

This compound is primarily used as an internal standard for the quantification of L-Alaninol in biological matrices by GC- or LC-MS.[1] Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are essential for the structural characterization and purity assessment of L-Alaninol and its deuterated isotopologue.[19]

Applications in Research and Drug Development

The non-deuterated compound, L-Alaninol, serves as a valuable chiral building block in asymmetric synthesis.[4][14][17] Its bifunctional nature allows for its use in the synthesis of chiral ligands, auxiliaries, and pharmaceutical intermediates.[14]

This compound's key application stems from the field of pharmacokinetics, where deuteration of drugs can alter their metabolic profiles.[1] The use of stable isotope-labeled compounds like this compound is critical for accurate quantification in metabolic studies and clinical mass spectrometry.[1]

References

A Technical Guide to the Synthesis and Purification of L-Alaninol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of L-Alaninol-d3, a deuterated isotopologue of L-Alaninol. As a valuable chiral building block, L-Alaninol and its labeled counterparts are of significant interest in pharmaceutical development, particularly for use in asymmetric synthesis and as internal standards in metabolic studies.[1][2] This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the process workflows for the preparation of high-purity this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a deuterated L-Alanine precursor, typically L-Alanine-3,3,3-d3 or its corresponding ester.[3][4] The primary challenge is to reduce the carboxylic acid or ester functional group to a primary alcohol while preserving the stereochemical integrity at the chiral center. The two most prevalent methods for this transformation are reduction with sodium borohydride and reduction with lithium aluminum hydride.

Method 1: Sodium Borohydride Reduction of L-Alanine-d3 Ethyl Ester

This method is widely employed due to its operational simplicity and the use of a milder reducing agent compared to lithium aluminum hydride.[5] The synthesis begins with the esterification of L-Alanine-d3, followed by reduction.

Experimental Protocol:

  • Esterification (Formation of L-Alanine-d3 Ethyl Ester Hydrochloride): While not explicitly detailed in the search results for the d3 variant, a standard procedure involves reacting L-Alanine-d3 with ethanol in the presence of a catalyst like thionyl chloride or dry HCl gas.

  • Preparation of Reducing Agent: In a reaction vessel, dissolve sodium borohydride (3.0 molar equivalents) in cold deionized water (e.g., 560 mL per mole of ester).[5][6]

  • Reaction Setup: In a separate flask, dissolve L-Alanine-d3 ethyl ester hydrochloride (1.0 molar equivalent) in ethanol (e.g., 560 mL per mole).[5][6]

  • Reduction: Slowly add the ester solution dropwise to the stirred sodium borohydride solution. Maintain the reaction temperature between 15-25°C throughout the addition, which may take several hours.[7][8][9]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature (20-28°C) for several hours to ensure the reaction goes to completion.[6][7]

  • Quenching: Cool the reaction mixture in an ice bath and carefully add acetone to decompose any excess sodium borohydride.[7][10]

  • Work-up: Add ethyl acetate to the mixture to precipitate inorganic salts. Filter the mixture to remove the solids. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate to maximize product recovery.[6][10]

  • Drying and Concentration: Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[10] Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction of L-Alanine-d3

This method offers higher yields but requires more stringent handling precautions due to the pyrophoric nature of LiAlH₄.[5] It has the advantage of directly reducing the carboxylic acid of L-Alanine-d3, bypassing the need for esterification.

Experimental Protocol:

  • Reaction Setup: Suspend lithium aluminum hydride (LiAlH₄) (approx. 2.0 molar equivalents) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, and cool the suspension to 0°C using an ice bath.[5][11]

  • Addition of L-Alanine-d3: Add solid L-Alanine-d3 (1.0 molar equivalent) in small portions to the stirred LiAlH₄ suspension, maintaining the inert atmosphere.[5][11]

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux overnight to ensure complete reduction.[11]

  • Quenching: After cooling the reaction mixture back to 0°C, very slowly and carefully add a saturated aqueous solution of potassium carbonate to quench the excess LiAlH₄.[11]

  • Work-up: Filter the resulting mixture to remove the aluminum salts.

  • Concentration: Remove the THF from the filtrate under reduced pressure to yield crude this compound.[11]

Synthesis Data Summary

The following table summarizes quantitative data for the synthesis of the non-deuterated L-Alaninol, which is expected to be comparable for the this compound variant.

ParameterSodium Borohydride ReductionLithium Aluminum Hydride Reduction
Starting Material L-Alanine-d3 EsterL-Alanine-d3
Typical Yield 50.0% - 68.0%[5]~70-77%[5]
Reaction Time 5 - 18 hours[5]Overnight (~16 hours)[5]
Key Reagents Sodium Borohydride, Ethanol, WaterLithium Aluminum Hydride, Anhydrous THF
Safety Considerations Flammable solvents; handle NaBH₄ with care.Pyrophoric reagent (LiAlH₄); requires inert, anhydrous conditions.

Purification of this compound

High purity is critical for the intended applications of this compound. The primary methods for purification are vacuum distillation and crystallization via a hydrochloride salt.

Method 1: Vacuum Distillation

This is the most direct method for purifying the crude this compound oil obtained after the synthesis work-up.

Experimental Protocol:

  • Setup: Assemble a distillation apparatus suitable for vacuum operation.

  • Distillation: Transfer the crude this compound oil to the distillation flask.

  • Fraction Collection: Gradually reduce the pressure and gently heat the flask. Collect the fraction that distills at the appropriate boiling point (for L-Alaninol, approx. 178-180°C at atmospheric pressure, which will be significantly lower under vacuum).[12] A yield of 77% after distillation has been reported for the LiAlH₄ method.[11]

Method 2: Crystallization as Hydrochloride Salt

This method can achieve very high levels of purity by forming a crystalline salt, which can then be isolated and, if needed, converted back to the free base.

Experimental Protocol:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent such as methanol or ethanol.[10]

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., in ethanol) until the pH becomes acidic.

  • Crystallization: Allow the solution to stand at a low temperature (e.g., 4°C) to induce the crystallization of this compound hydrochloride.

  • Isolation: Collect the crystals by filtration. The crystals can be further purified by recrystallization if necessary.[10]

  • Liberation of Free Base (Optional): To recover the free this compound, dissolve the hydrochloride salt in water, cool the solution, and add a base (e.g., aqueous NaOH) until the pH is strongly basic (pH > 12).[10]

  • Extraction: Extract the liberated this compound with an organic solvent like ethyl acetate. Dry the organic extract and remove the solvent to yield the purified product.[10]

Purification Data Summary
Purification MethodReported YieldReported PurityReference
Vacuum Distillation 50.0% - 77.0%>99% (GC)[10][11]
Crystallization (as salt) Highly dependent on specific conditions>99% (ee)[10]

Quality Control and Characterization

The purity of the final this compound product must be rigorously assessed.

  • Chemical Purity is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[10]

  • Enantiomeric Purity (ee) is crucial and can be measured using chiral GC or chiral HPLC.[13] Advanced techniques like Molecular Rotational Resonance (MRR) spectroscopy can also be employed for rapid and accurate enantiomer testing.[14]

  • Structural Confirmation and Deuterium Incorporation are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). The mass shift of +3 compared to the unlabeled compound confirms the presence of the three deuterium atoms.

Visualized Workflows

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_NaBH4 Method 1: Sodium Borohydride Reduction cluster_LiAlH4 Method 2: Lithium Aluminum Hydride Reduction A1 L-Alanine-d3 Ester HCl A2 Dissolve in Ethanol A1->A2 C Slow Addition & Reaction (15-25°C) A2->C B1 Sodium Borohydride (NaBH4) B2 Dissolve in Cold Water B1->B2 B2->C D Quench (Acetone) C->D E Work-up (Extraction) D->E F Crude this compound E->F G1 L-Alanine-d3 I Add L-Alanine-d3 Portions (0°C to Reflux) G1->I H1 LiAlH4 in Anhydrous THF H1->I J Quench (Sat. K2CO3) I->J K Filtration & Concentration J->K L Crude this compound K->L

Caption: Synthesis Workflows for this compound.

Purification_Workflow cluster_distillation Method 1: Vacuum Distillation cluster_crystallization Method 2: Crystallization Start Crude this compound D1 Setup Vacuum Distillation Start->D1 C1 Dissolve in Solvent (e.g., Methanol) Start->C1 D2 Heat and Collect Fraction D1->D2 D_End Pure this compound D2->D_End C2 Add HCl Solution C1->C2 C3 Induce Crystallization (4°C) C2->C3 C4 Filter Crystals (this compound HCl) C3->C4 C5 Optional: Liberate Free Base (Add NaOH, Extract) C4->C5 C_End Pure this compound C5->C_End

Caption: Purification Workflows for this compound.

References

L-Alaninol-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the primary research applications of L-Alaninol-d3, a deuterated stable isotope of L-Alaninol. Its principal utility in a research setting is as an internal standard for quantitative analyses.[1][2] The incorporation of deuterium atoms results in a compound that is chemically identical to L-Alaninol but has a higher molecular weight, making it an ideal reference material for mass spectrometry-based assays.

Core Application: Internal Standard in Quantitative Analysis

This compound is predominantly used as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] In these applications, a known quantity of this compound is added to a sample containing an unknown quantity of L-Alaninol (the analyte). Because the deuterated and non-deuterated forms co-elute chromatographically and exhibit similar ionization efficiencies in the mass spectrometer, the ratio of the analyte signal to the internal standard signal can be used to accurately determine the concentration of the analyte, correcting for variations in sample preparation and instrument response.

Stable isotope-labeled compounds like this compound are the gold standard for quantitative mass spectrometry because they best mimic the behavior of the analyte during sample extraction, derivatization, and ionization.

Data Presentation: Physicochemical Properties

The key quantitative data for this compound relevant to its use as an internal standard are its physicochemical properties, which distinguish it from its non-deuterated counterpart.

PropertyL-AlaninolThis compound
Chemical Formula C₃H₉NOC₃H₆D₃NO
Molecular Weight 75.11 g/mol 78.13 g/mol
CAS Number 2749-11-3352438-84-7
Appearance Colorless to light yellow liquidLiquid
Boiling Point 183-185°CNot specified, expected to be similar to L-Alaninol
Solubility Soluble in water and ethanolNot specified, expected to be similar to L-Alaninol

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

Below is a generalized, detailed methodology for the use of this compound as an internal standard for the quantification of L-Alaninol in a biological matrix (e.g., plasma).

1. Preparation of Stock Solutions and Standards:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of L-Alaninol in methanol.
  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Working Standard Solutions: Serially dilute the analyte stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
  • Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of each calibration standard, quality control sample, and unknown sample into separate 1.5 mL microcentrifuge tubes.
  • Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube, except for blank samples.
  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
  • Vortex each tube for 30 seconds.
  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the analyte from matrix components.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS/MS) Conditions:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • L-Alaninol: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transition to be determined by direct infusion).
  • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (a mass shift of +3 compared to L-Alaninol).
  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for both the L-Alaninol and this compound MRM transitions.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of L-Alaninol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

logical_relationship cluster_concepts Core Concepts cluster_properties Key Properties cluster_application Application Analyte L-Alaninol (Analyte) Chem_Ident Chemical Identity Analyte->Chem_Ident has IS This compound (Internal Standard) IS->Chem_Ident has Mass_Diff Mass Difference IS->Mass_Diff has distinct Quant_Analysis Quantitative Analysis (LC-MS) Chem_Ident->Quant_Analysis enables co-elution Mass_Diff->Quant_Analysis enables distinct detection

Caption: Logical relationship for using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification start Start: Sample Collection prep Sample Preparation start->prep spike Spike with this compound (IS) prep->spike extract Protein Precipitation & Extraction spike->extract analysis LC-MS/MS Analysis extract->analysis data Data Processing analysis->data quant Quantification data->quant end End: Analyte Concentration quant->end

Caption: Experimental workflow for quantitative analysis using this compound.

Other Potential Research Uses

While its primary role is as an internal standard, this compound can also serve as a tracer in metabolic studies.[1][2] Researchers can introduce this compound into a biological system and use mass spectrometry to track its conversion into downstream metabolites. This helps in elucidating metabolic pathways and understanding the flux through these pathways.

Additionally, the study of deuterated compounds is relevant to understanding the kinetic isotope effect, where the presence of heavier isotopes can slow down the rate of chemical reactions. This can have implications for drug metabolism and pharmacokinetics, making this compound a useful tool in pharmaceutical research to investigate how deuteration might alter a drug candidate's metabolic profile.[3]

References

An In-depth Technical Guide to L-Alaninol-d3: Properties and Applications in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on L-Alaninol-d3, a deuterated stable isotope of L-Alaninol. The document outlines its core physicochemical properties and delves into its primary application as an internal standard in quantitative mass spectrometry, a critical technique in drug development and various research fields.

Core Properties of this compound

This compound, also known as (S)-2-Amino-1-propanol-d3, is a valuable tool in analytical chemistry due to its isotopic labeling. The incorporation of three deuterium atoms provides a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Data Presentation: Physicochemical Properties

PropertyValue
CAS Number 352438-84-7[1][2][3][4]
Molecular Formula C₃H₆D₃NO[3]
Molecular Weight 78.13 g/mol [3]
Appearance Liquid[1][2][3]
Synonyms (S)-2-Amino-1-propanol-d3, (S)-2-Aminopropanol-d3, (S)-Alaninol-d3

Application in Quantitative Analysis

This compound's primary role is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis, particularly in LC-MS/MS, for its ability to provide accurate and reproducible results.

The fundamental principle behind using a deuterated internal standard is to correct for variations that can occur during the analytical process. These variations can arise from sample preparation, injection volume inconsistencies, chromatographic retention time shifts, and ionization efficiency in the mass spectrometer. Because the deuterated standard is chemically and physically almost identical to the analyte of interest, it co-elutes during chromatography and experiences similar matrix effects, where other components in the sample can suppress or enhance the analyte's signal. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to more precise and accurate quantification.

Experimental Protocols: Quantitative Analysis Using a Deuterated Internal Standard

The following is a generalized protocol for the use of a deuterated internal standard, such as this compound, in a quantitative LC-MS/MS workflow. This protocol should be adapted and validated for the specific analyte and matrix being studied.

1. Preparation of Standard Solutions

  • Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte (e.g., L-Alaninol) in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standard (this compound) in the same solvent at a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in the same biological matrix (e.g., plasma, urine) that will be used for the unknown samples.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard by diluting the internal standard stock solution to a fixed concentration (e.g., 20 ng/mL) in a solvent like acetonitrile.

2. Sample Preparation (Protein Precipitation Example)

  • Pipette a known volume (e.g., 100 µL) of each calibration standard, quality control sample, and unknown sample into separate microcentrifuge tubes.

  • Add a fixed volume (e.g., 50 µL) of the internal standard working solution to each tube and vortex briefly.

  • Add a protein precipitation agent (e.g., acetonitrile) to each tube, vortex thoroughly, and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the mobile phase used for the LC-MS analysis.

3. LC-MS/MS Analysis

  • Inject a fixed volume of the reconstituted sample into the LC-MS/MS system.

  • Develop a chromatographic method that provides good separation of the analyte from other matrix components. The analyte and the deuterated internal standard should have nearly identical retention times.

  • Optimize the mass spectrometer settings (e.g., ionization source parameters, collision energy) for both the analyte and the internal standard. Use Multiple Reaction Monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte and the internal standard in each sample.

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards. A linear regression is typically used.

  • For the unknown samples, calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing & Quantification Analyte_Stock Analyte Stock Solution Calibration_Standards Prepare Calibration Standards (Analyte in Blank Matrix) Analyte_Stock->Calibration_Standards IS_Stock Internal Standard (IS) Stock (this compound) IS_Working Prepare IS Working Solution IS_Stock->IS_Working Spike Spike IS into all Samples (Standards, QCs, Unknowns) Calibration_Standards->Spike IS_Working->Spike Sample_Collection Collect Unknown Samples Sample_Collection->Spike Extract Perform Sample Extraction (e.g., Protein Precipitation) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Integrate Integrate Peak Areas (Analyte and IS) Acquire->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve For Standards Quantify Quantify Unknown Samples Ratio->Quantify For Unknowns Curve->Quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Spectroscopic Profile of L-Alaninol-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for L-Alaninol-d3 ((S)-2-Amino-1-propanol-d3). As a deuterated analog of L-Alaninol, this compound is valuable as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The following sections detail its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. It is important to note that while specific experimental data for this compound is not widely available, the data for its non-deuterated counterpart, L-Alaninol, serves as a strong foundation for interpretation.

Spectroscopic Data Summary

The structural and electronic environment of this compound gives rise to a distinct spectroscopic fingerprint. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below. Data for L-Alaninol is provided as a reference.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the key difference in the ¹H NMR spectrum compared to L-Alaninol will be the absence of the signal corresponding to the methyl protons, which have been replaced by deuterium. The ¹³C NMR spectrum will show a characteristic triplet for the carbon attached to the three deuterium atoms due to C-D coupling.

Table 1: ¹H NMR Spectroscopic Data for L-Alaninol (Reference) [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.53ddJ = 10.3, 4.0Ha (CH₂)
3.24ddJ = 10.3, 7.4Hb (CH₂)
3.00m-CH
2.53br s-NH₂, OH
1.05dJ = 6.3CH₃
Solvent: CDCl₃, Instrument Frequency: 90 MHz[2]

Note for this compound: The peak at 1.05 ppm will be absent in the ¹H NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for L-Alaninol (Reference) [2]

Chemical Shift (δ) ppmAssignment
67.8CH₂
51.5CH
17.5CH₃
Solvent: CDCl₃, Instrument Frequency: 22.5 MHz[2]

Note for this compound: The peak at approximately 17.5 ppm will appear as a multiplet (likely a triplet) due to C-D coupling, and its chemical shift may be slightly altered.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of L-Alaninol, with the primary difference being the C-D stretching vibrations, which appear at a lower frequency (around 2100-2200 cm⁻¹) than C-H stretches.

Table 3: IR Spectroscopic Data for L-Alaninol (Reference) [3]

Vibrational ModeL-Alaninol (cm⁻¹)
O-H (Alcohol) Stretching, broad~3300-3400
N-H (Amine) Stretching~3100-3300
C-H (Alkyl) Stretching~2850-2970
N-H (Amine) Bending~1590-1650
C-O (Alcohol) Stretching~1050-1150

Note for this compound: Expect to see additional peaks in the 2100-2200 cm⁻¹ region corresponding to C-D stretching vibrations.

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 78.13 g/mol [1]. The fragmentation pattern is expected to be similar to that of L-Alaninol, with shifts in fragment masses corresponding to the presence of three deuterium atoms.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃H₆D₃NO
Molecular Weight78.13
Ionization ModeElectron Ionization (EI)
Expected Major Fragments (m/z)M+ (78), M-1 (77), [M-CD₃]+ (60), [CH(NH₂)CH₂OH]+ (60), [CD₃CH(NH₂)]+ (47), [CH₂OH]+ (31)

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation : Weigh approximately 10-20 mg of this compound into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube if any particulate matter is present[2].

  • Data Acquisition (¹H NMR) : Insert the NMR tube into the spectrometer. Shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum using standard acquisition parameters. A typical experiment involves 8-16 scans with a relaxation delay of 1-2 seconds[2].

  • Data Acquisition (¹³C NMR) : Using the same sample, switch the spectrometer to the ¹³C nucleus frequency. Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer acquisition time will be necessary due to the lower natural abundance of ¹³C[2].

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction[2].

FT-IR Spectroscopy Protocol
  • Sample Preparation : As this compound is a liquid, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small drop of neat this compound directly onto the ATR crystal. Alternatively, for transmission spectroscopy, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr)[2].

  • Data Acquisition : Place the ATR accessory or the salt plates into the sample compartment of the FT-IR spectrometer. Acquire a background spectrum of the empty ATR crystal or clean salt plates, which will be automatically subtracted from the sample spectrum. Acquire the sample spectrum[2].

  • Data Processing : The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the wavenumbers of significant absorption bands[2].

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (e.g., 1 mg/mL)[2].

  • Data Acquisition (GC) : Set the injector temperature to 250 °C and use Helium as the carrier gas at a constant flow rate of 1.0 mL/min. A typical oven temperature program would be to hold at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min. Inject 1 µL of the sample[2].

  • Data Acquisition (MS) : Use Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 30-200. The ion source temperature is typically set to 230 °C[2].

  • Data Processing : Analyze the total ion chromatogram (TIC) to identify the retention time of this compound. Extract the mass spectrum corresponding to the chromatographic peak. Identify the molecular ion peak and major fragment ions[2].

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_data Data Processing & Interpretation Prep This compound Sample Solubilize Dissolve in appropriate solvent (for NMR, GC-MS) or use neat (for IR) Prep->Solubilize NMR NMR Spectroscopy (¹H, ¹³C) Solubilize->NMR IR IR Spectroscopy Solubilize->IR MS Mass Spectrometry (GC-MS) Solubilize->MS Process Fourier Transform, Baseline Correction, Peak Picking NMR->Process IR->Process MS->Process Interpret Structural Elucidation, Functional Group Identification, Molecular Weight Confirmation Process->Interpret Report Report Interpret->Report

General workflow for spectroscopic analysis.

MS_Fragmentation parent This compound C₃H₆D₃NO [M]⁺˙ m/z = 78 frag1 [M-CD₃]⁺ C₂H₆NO m/z = 60 parent->frag1 - •CD₃ frag2 [M-H]⁺ C₃H₅D₃NO m/z = 77 parent->frag2 - •H frag3 [CD₃CHNH₂]⁺ C₂H₂D₃N m/z = 47 parent->frag3 - •CH₂OH frag4 [CH₂OH]⁺ CH₃O m/z = 31 frag1->frag4 - CD₃CNH

Plausible MS fragmentation of this compound.

References

Commercial Availability and Technical Guide to L-Alaninol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of L-Alaninol-d3, a deuterated analog of L-Alaninol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analysis or as tracers in metabolic studies.

Introduction to this compound

This compound, with the chemical name (S)-2-Amino-1-propanol-d3, is a stable isotope-labeled version of L-Alaninol where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution results in a mass shift of +3 atomic mass units, making it an ideal internal standard for mass spectrometry-based quantification of L-Alaninol and related compounds. Its physicochemical properties are nearly identical to the unlabeled analog, ensuring similar behavior during sample preparation and chromatographic separation.

Commercial Availability and Suppliers

This compound is commercially available from specialized chemical suppliers. The primary suppliers identified are MedChemExpress and Medical Isotopes, Inc. While a comprehensive price list is not publicly available and is subject to quotation, details for procurement can be found on their respective websites.

For the necessary precursor, L-Alanine-d3, a key starting material for the synthesis of this compound, Sigma-Aldrich is a known supplier.

Table 1: Key Suppliers and Related Compounds

CompoundSupplierCAS NumberNotes
This compoundMedChemExpress352438-84-7Primary supplier of the deuterated standard.[1][2]
This compoundMedical Isotopes, Inc.352438-84-7Supplier of stable isotope-labeled compounds.
L-Alanine-d3Sigma-Aldrich63546-27-0Supplier of the deuterated precursor for synthesis.
L-AlaninolLKT Labs2749-11-3Supplier of the non-deuterated analog.
L-AlaninolCarl Roth2749-11-3Supplier of the non-deuterated analog.
L-AlaninolBiosynth2749-11-3Supplier of the non-deuterated analog.

Table 2: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₃H₆D₃NO
Molecular Weight 78.13
CAS Number 352438-84-7
Appearance Liquid
Storage Pure form: -20°C for 3 years. In solvent: -80°C for 6 months.

MedChemExpress offers this compound with high purity and isotopic enrichment, suitable for use in sensitive analytical applications.[1][2] While specific batch-to-batch data should be obtained from the supplier's certificate of analysis, their stable isotope-labeled compounds generally have an isotopic enrichment of over 98% and a chemical purity of over 98%.[3]

Synthesis of this compound

The proposed synthetic route for this compound starts with the esterification of commercially available L-Alanine-d3, followed by reduction of the resulting ester.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-Alanine-d3

  • Anhydrous Ethanol

  • Thionyl chloride (SOCl₂) or another suitable esterification reagent

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Deionized water

  • Organic solvents for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Esterification of L-Alanine-d3:

    • Suspend L-Alanine-d3 in anhydrous ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise while stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude L-Alanine-d3 ethyl ester hydrochloride.

  • Reduction of L-Alanine-d3 Ethyl Ester:

    • Using Sodium Borohydride: A patent for the production of L-alaninol describes the dropwise addition of an L-alanine ester inorganic acid salt to a large excess of an aqueous NaBH4 solution at 10-40°C.[4]

    • Using Lithium Aluminum Hydride (LiAlH₄): A reported procedure for the reduction of L-alanine involves suspending LiAlH₄ in dry THF under an inert atmosphere and adding solid L-alanine in portions.[5] A similar procedure can be used for the ester.

    • After the reduction is complete, the reaction is carefully quenched. For LiAlH₄, this is typically done by the sequential addition of water and a sodium hydroxide solution.

    • The resulting salts are filtered off, and the filtrate is extracted with an organic solvent.

    • The combined organic extracts are dried over an anhydrous drying agent.

    • The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.

G cluster_synthesis Synthesis of this compound L-Alanine-d3 L-Alanine-d3 Esterification Esterification L-Alanine-d3->Esterification Ethanol, SOCl2 L-Alanine-d3 Ethyl Ester L-Alanine-d3 Ethyl Ester Esterification->L-Alanine-d3 Ethyl Ester Reduction Reduction L-Alanine-d3 Ethyl Ester->Reduction NaBH4 or LiAlH4 This compound This compound Reduction->this compound

Caption: Synthetic pathway for this compound from L-Alanine-d3.

Applications in Drug Development and Research

The primary application of this compound is as an internal standard for the quantitative analysis of L-Alaninol or other structurally related compounds in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS

Objective: To quantify the concentration of an analyte (e.g., L-Alaninol) in a biological sample (e.g., plasma) using this compound as an internal standard.

Materials:

  • Biological sample (e.g., plasma)

  • This compound internal standard stock solution of a known concentration

  • Analyte stock solution for calibration curve

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add a precise volume of the this compound internal standard stock solution.

    • Add a protein precipitation solvent to the sample, vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of the analyte.

    • Add the same precise volume of the this compound internal standard stock solution to each calibration standard.

    • Process the calibration standards in the same manner as the unknown samples.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards onto the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to monitor at least one specific precursor-to-product ion transition for both the analyte and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the this compound internal standard for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_workflow LC-MS/MS Internal Standard Workflow Sample Sample Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Analysis Data Analysis (Peak Area Ratio) LC_MSMS->Data_Analysis Quantification Analyte Quantification Data_Analysis->Quantification

Caption: Workflow for using this compound as an internal standard.

Signaling Pathways and Logical Relationships

While L-Alaninol itself is primarily used as a chiral building block in the synthesis of more complex molecules, its deuterated form, this compound, plays a crucial logical role in ensuring the accuracy of quantitative bioanalytical methods. The relationship between the analyte and the internal standard is fundamental to achieving reliable results.

G cluster_logic Logical Relationship in Quantitative Analysis Analyte Analyte Process_Variation Analytical Process (Extraction, Chromatography, Ionization) Analyte->Process_Variation IS This compound (IS) IS->Process_Variation Response_Ratio Peak Area Ratio (Analyte / IS) Process_Variation->Response_Ratio Accurate_Quantification Accurate Quantification Response_Ratio->Accurate_Quantification

Caption: The role of this compound in mitigating analytical variability.

Conclusion

This compound is a readily available and essential tool for researchers and scientists in the field of drug development and clinical analysis. Its use as an internal standard in LC-MS/MS assays provides a robust method for the accurate quantification of L-Alaninol and related analytes in complex biological matrices. This guide provides a foundational understanding of its commercial availability, synthesis, and a practical workflow for its application. For specific pricing and technical datasheets, it is recommended to contact the suppliers directly.

References

Isotopic Labeling of L-Alaninol for Tracer Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of L-Alaninol, a valuable chiral building block used in pharmaceutical development and biochemical research.[1][2] Isotopic labeling enables researchers to trace the metabolic fate of L-Alaninol and its derivatives in biological systems, offering critical insights for drug development and metabolic studies. This document details the primary synthesis methodologies, experimental protocols, and applications for tracer studies, supported by quantitative data and workflow visualizations.

Introduction to Isotopic Labeling and L-Alaninol

L-Alaninol, also known as (S)-2-Amino-1-propanol, is a chiral amino alcohol derived from the natural amino acid L-alanine.[2] Its bifunctional nature makes it a crucial precursor in the stereoselective synthesis of complex pharmaceuticals.[2] Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes, such as replacing Carbon-12 with Carbon-13 (¹³C), Hydrogen-1 with Deuterium (²H), or Nitrogen-14 with Nitrogen-15 (¹⁵N).[3] These labeled compounds, or "tracers," are chemically identical to their unlabeled counterparts but can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5]

The use of stable isotope-labeled L-Alaninol in tracer studies allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile, providing invaluable data for understanding pharmacokinetics and metabolic pathways.[3][4]

Synthesis of Isotopically Labeled L-Alaninol

The most common strategy for producing isotopically labeled L-Alaninol is to begin with an isotopically labeled L-Alanine precursor and reduce its carboxylic acid group. Several effective reduction methods exist, each with distinct advantages regarding yield, safety, and scalability. The choice of isotope (e.g., ¹³C, ¹⁵N, ²H) depends on the specific goals of the tracer study.[6]

The primary synthetic routes involve the reduction of L-alanine or its esters.[7] The three most prevalent methods are:

  • Reduction of L-alanine esters with sodium borohydride (NaBH₄).

  • Reduction of L-alanine with lithium aluminum hydride (LiAlH₄).

  • Catalytic hydrogenation of L-alanine.

The selection of a synthesis method depends on factors like desired yield, purity, cost, and safety. The following table summarizes key quantitative data for the three main approaches.

ParameterSodium Borohydride (NaBH₄) ReductionLithium Aluminum Hydride (LiAlH₄) ReductionCatalytic Hydrogenation
Starting Material L-Alanine Ester (e.g., ethyl or methyl ester)L-AlanineL-Alanine
Typical Yield 50.0% - 68.0%[8]~70-77%[8]Up to 99%[8]
Reported Purity High, often >99% after purificationHigh, often >99% after purificationHigh, with enantiomeric excess (ee) >99%[8]
Reaction Time 5 - 18 hours[8][9]Approx. 16 hours (overnight)[8]4 hours[8]
Key Reagents Sodium borohydride, L-alanine ester hydrochlorideLithium aluminum hydride, dry THFH₂, Ruthenium or Rhodium-based catalyst
Safety Concerns Flammable gas release on contact with water.[8]Extremely reactive with water; pyrophoric. Requires strict anhydrous conditions.[8]Requires specialized high-pressure hydrogenation equipment.

The overall process for creating isotopically labeled L-Alaninol from its corresponding labeled L-Alanine precursor is illustrated below. The key step is the chemical reduction of the carboxylic acid functional group to a primary alcohol while preserving the stereochemistry at the alpha-carbon.

G cluster_start Starting Material cluster_process Synthesis cluster_end Final Product A Isotopically Labeled L-Alanine (e.g., ¹³C, ¹⁵N, or ²H labeled) B Esterification (Optional) (Required for NaBH₄ method) A->B 1. C Reduction of Carboxylic Acid (e.g., via LiAlH₄, NaBH₄, or H₂/Catalyst) A->C Direct Reduction (LiAlH₄, H₂) B->C 2. D Purification (e.g., Distillation, Chromatography) C->D 3. E Isotopically Labeled L-Alaninol D->E 4.

Caption: General workflow for the synthesis of isotopically labeled L-Alaninol.

Detailed Experimental Protocols

The following protocols are adapted from established methods for synthesizing L-Alaninol and are directly applicable for producing isotopically labeled versions by using the appropriately labeled L-Alanine precursor.

This method offers a balance of simplicity and moderate yields.[8] It begins with the esterification of labeled L-Alanine, followed by reduction.

Materials:

  • Isotopically Labeled L-Alanine

  • Ethanol or Methanol

  • Thionyl chloride or HCl gas (for esterification)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Acetone

  • Ethyl acetate

Procedure:

  • Esterification: Prepare the ethyl or methyl ester of the isotopically labeled L-Alanine. For example, suspend the labeled L-Alanine in ethanol and cool to 0°C. Slowly add thionyl chloride and reflux the mixture to produce L-Alanine ethyl ester hydrochloride.

  • Reduction: In a reaction flask, dissolve 3.0 moles of sodium borohydride in 560 mL of cold water.[8]

  • In a separate flask, prepare a solution of 1.0 mole of the labeled L-alanine ethyl ester hydrochloride in 560 mL of ethanol.[8]

  • Slowly add the ester solution dropwise to the sodium borohydride solution at a controlled temperature of 20°C over 5 hours.[8][9]

  • After the addition is complete, allow the reaction to age at 20-28°C until completion is confirmed (e.g., by TLC).[9]

  • Quenching and Extraction: Carefully quench the excess NaBH₄ by the slow addition of acetone.[8] Add ethyl acetate to precipitate the inorganic salts and filter the mixture.[10]

  • Separate the organic layer from the filtrate. The aqueous layer can be extracted again with ethyl acetate to maximize the yield.[10]

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude L-Alaninol by vacuum distillation to obtain the final product.[9]

This method provides higher yields but requires stringent safety precautions due to the highly reactive nature of LiAlH₄.[8]

Materials:

  • Isotopically Labeled L-Alanine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous solution of potassium carbonate

Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF.

  • Addition: Add the solid, isotopically labeled L-Alanine in small portions to the LiAlH₄ suspension.[8] The reaction is exothermic.

  • Reflux: Once the addition is complete, slowly heat the mixture to reflux and maintain for approximately 16 hours (overnight).[8]

  • Quenching: Cool the reaction mixture in an ice/water bath. Very slowly and carefully, add a saturated aqueous solution of potassium carbonate dropwise to quench the excess LiAlH₄.[8] This process generates hydrogen gas and should be performed in a well-ventilated fume hood.

  • Workup: Filter the resulting aluminum salts and wash them thoroughly with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Application in Tracer Studies

Once synthesized, isotopically labeled L-Alaninol can be used as a tracer to investigate metabolic pathways.[4] While L-Alaninol itself has shown biological activity, such as inhibiting the proliferation of melanoma cells, its metabolic fate is often studied in the context of the well-established metabolism of its parent amino acid, L-alanine.[11]

L-alanine plays a central role in cellular metabolism. It is readily converted to pyruvate, a key intermediate that links glycolysis to the tricarboxylic acid (TCA) cycle.[12][13] Tracer studies using labeled L-alanine have been instrumental in understanding glucose metabolism, insulin secretion, and metabolic cycling between tissues like the liver and muscle (Alanine-Glucose Cycle).[12][14][15]

A typical preclinical tracer study involves administering the labeled compound to an animal model and analyzing biological samples over time to track the distribution and transformation of the isotopic label.

G A 1. Dosing Administer labeled L-Alaninol to animal model (e.g., oral gavage) B 2. Sample Collection Collect blood, urine, and/or tissues at predetermined time points A->B C 3. Sample Preparation Extract metabolites from biological matrices (e.g., plasma) B->C D 4. Analytical Detection Analyze extracts using LC-MS or NMR to detect labeled compounds C->D E 5. Data Analysis Quantify tracer and its metabolites to determine pharmacokinetic parameters and metabolic flux D->E

Caption: A typical experimental workflow for an in vivo tracer study.

Labeled L-Alaninol is expected to be metabolized, at least in part, through pathways associated with L-alanine. The primary amine can be a substrate for aminotransferases, converting it to an aldehyde, while the alcohol moiety can be oxidized. The core carbon skeleton would likely enter central carbon metabolism via pyruvate.

G cluster_input Tracer Input cluster_glycolysis Glycolysis cluster_tca Mitochondrion cluster_output Metabolic Outputs Ala Labeled L-Alanine (from L-Alaninol metabolism) Pyr Pyruvate Ala->Pyr Alanine Transaminase Glu Glutamate Ala->Glu Glc Glucose Glc->Pyr AcCoA Acetyl-CoA Pyr->AcCoA Lac Lactate Pyr->Lac GNG Gluconeogenesis (Liver) Pyr->GNG TCA TCA Cycle AcCoA->TCA TCA->Glu

Caption: Simplified metabolic fate of the L-Alanine carbon skeleton.

By tracking the incorporation of isotopes from labeled L-Alaninol into metabolites like pyruvate, lactate, glutamate, and glucose, researchers can quantify the activity of these interconnected pathways.[12][13]

Analytical Methods for Detection

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), this is the most common technique for tracer studies.[4] MS separates ions based on their mass-to-charge ratio, allowing for the clear differentiation and quantification of labeled molecules from their unlabeled endogenous counterparts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the specific position of an isotopic label within a molecule.[12][13] This is particularly useful for elucidating complex metabolic transformations where the carbon skeleton is rearranged. ¹³C-NMR is frequently used to demonstrate the oxidative metabolism of labeled precursors.[12][13]

Conclusion

Isotopically labeled L-Alaninol is a powerful tool for modern drug development and metabolic research. Its synthesis is readily achievable through the reduction of corresponding labeled L-Alanine precursors via well-established chemical methods. By employing these labeled tracers in conjunction with advanced analytical techniques like MS and NMR, researchers can gain deep and quantitative insights into the metabolic fate, efficacy, and safety of L-Alaninol-containing compounds, accelerating the development of new therapeutics.

References

A Technical Guide to the Natural Abundance of Deuterium and Its Effect on L-Alaninol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium, the heavy isotope of hydrogen, and its implications for the chiral amino alcohol, L-Alaninol. The substitution of protium (¹H) with deuterium (²H or D) can significantly alter the physicochemical and metabolic properties of a molecule. This phenomenon, known as the kinetic isotope effect (KIE), is of increasing interest in drug development for its potential to enhance pharmacokinetic profiles. While direct experimental data on deuterated L-Alaninol is limited, this guide draws upon established principles and extensive data from its parent amino acid, L-Alanine, to provide a detailed technical perspective.

The Natural Abundance of Deuterium

Deuterium is a stable, naturally occurring isotope of hydrogen. Its nucleus, the deuteron, contains one proton and one neutron, in contrast to the single proton in the nucleus of the far more common protium.[1] The concentration of deuterium varies slightly depending on the source, but it is a fundamental component of all natural hydrogen-containing compounds, including water and biological molecules.

The discovery of deuterium in 1931 by American chemist Harold Urey, for which he was awarded the Nobel Prize in 1934, opened new avenues in chemistry and physics.[1] Nearly all deuterium in the universe was formed during the Big Bang.[1]

Table 1: Natural Abundance of Deuterium in Various Environments

EnvironmentAbundance (ppm, parts per million)Ratio (D atoms per H atoms)Reference
Earth's Oceans (VSMOW*)155.76~1 in 6,420[1][2]
Temperate Climate Water~150-[2]
Equatorial Water~155-[2]
Northern Canada Water~135-[2]
Adult Human Body120 - 140-[2]
Jupiter's Atmosphere26~1 in 38,500[1]
Primordial (Post-Big Bang)~26~1 in 38,500[1]
Interstellar Space~15~1 in 66,700[1]

*Vienna Standard Mean Ocean Water, a primary reference standard.

dot

G Fig 1. Natural Isotopic Distribution of Hydrogen cluster_H Hydrogen Isotopes H1 Protium (¹H) ~99.98% H2 Deuterium (²H or D) ~0.0156% H3 Tritium (³H or T) Trace Amounts (Radioactive)

Caption: Relative natural abundance of hydrogen isotopes.

The Isotopic Effect of Deuterium on L-Alaninol

L-Alaninol is a chiral amino alcohol widely used as a building block in asymmetric synthesis. The substitution of hydrogen with deuterium at specific positions in the L-Alaninol molecule can have profound effects, primarily due to the greater mass of deuterium. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[3]

The Kinetic Isotope Effect (KIE)

The most significant consequence of deuteration is the Kinetic Isotope Effect (KIE). The C-D bond has a lower zero-point energy and thus requires more energy to break than a C-H bond.[4] Consequently, reactions where a C-H bond is cleaved in the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium.[3][4]

This effect is particularly relevant in drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze the oxidative cleavage of C-H bonds.[5] By strategically replacing these hydrogens with deuterium, the rate of metabolism can be slowed, potentially leading to:

  • Improved metabolic stability and a longer drug half-life.[6]

  • Lower and less frequent dosing for patients.[6]

  • Reduced formation of potentially toxic metabolites.[6]

Table 2: Deuterium Kinetic Isotope Effects in Reactions Involving Alanine

ReactionIsotopic PositionKIE (kH/kD)SolventReference
Transamination with PyridoxalL-Alanine vs. L-Deuterio-alanine2.4H₂O[9]
Transamination with PyridoxalL-Alanine vs. L-Deuterio-alanine2.9D₂O[9]
Oxidation by Tryptophan 2-monooxygenaseL-Alanine (α-deuterated)6.0 ± 0.5Aqueous Buffer[8]
Oxidation by L-amino acid oxidaseL-Alanine6.0Aqueous Buffer[7]

dot

G Fig 2. The Kinetic Isotope Effect (KIE) Reactants Reactants (R-H / R-D) TS_H Transition State (C-H cleavage) Reactants->TS_H Ea (H) Lower Activation Energy TS_D Transition State (C-D cleavage) Reactants->TS_D Ea (D) Higher Activation Energy Products Products TS_H->Products kH (Faster Rate) TS_D->Products kD (Slower Rate) G Fig 3. Experimental Workflow for KIE Determination cluster_prep Substrate Preparation cluster_assay Kinetic Analysis cluster_data Data Processing S1 Synthesis of L-Alaninol (¹H) A2 Kinetic Runs with ¹H Substrate S1->A2 S2 Synthesis of Deuterated L-Alaninol (²H) A3 Kinetic Runs with ²H Substrate S2->A3 A1 Enzyme Assay Development (e.g., LC-MS method) A1->A2 A1->A3 D1 Determine Vmax and Km for both substrates A2->D1 A3->D1 D2 Calculate KIE kH/kD on Vmax/Km D1->D2

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of L-Valinol in Human Plasma Using L-Alaninol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Valinol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds and chiral auxiliaries. Accurate quantification of L-Valinol in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies during drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of L-Valinol in human plasma. To account for matrix effects, extraction variability, and instrument response fluctuations, a stable isotope-labeled internal standard, L-Alaninol-d3, is employed.[1] The structural similarity and co-eluting properties of this compound with L-Valinol ensure high accuracy and precision in quantification.

The protocol herein provides a detailed procedure for sample preparation using protein precipitation, optimized chromatographic conditions for the separation of the analyte and internal standard, and specific mass spectrometric parameters for selective and sensitive detection using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents

  • L-Valinol (≥99% purity)

  • This compound (≥98% isotopic purity, ≥99% chemical purity)

  • Human plasma (K2 EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Solutions

Stock solutions of L-Valinol (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. A working internal standard (IS) solution of this compound (100 ng/mL) was prepared by diluting the stock solution with 50:50 (v/v) methanol:water.

Calibration standards were prepared by spiking blank human plasma with appropriate volumes of L-Valinol working solutions to yield concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Quality control (QC) samples were independently prepared in blank human plasma at concentrations of 3 ng/mL (Low QC), 80 ng/mL (Mid QC), and 800 ng/mL (High QC).

Sample Preparation Protocol

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective quantification of L-Valinol and this compound.

Table 1: Chromatographic Conditions

ParameterValue
HPLC ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionTime (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

The following Multiple Reaction Monitoring (MRM) transitions were used for quantification.

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
L-Valinol 104.186.10.0502012
This compound 79.161.10.0501810

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample add_is Add 10 µL this compound (IS) plasma->add_is precip Add 200 µL Acetonitrile add_is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge at 13,000 x g vortex1->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject chroma Chromatographic Separation (C18 Column) inject->chroma ms_detect Mass Spectrometry Detection (ESI+, MRM Mode) chroma->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

References

Application Notes and Protocols for L-Alaninol-d3 in Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of L-Alaninol-d3 as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The following sections detail the principles, experimental protocols, and data presentation for accurate and reproducible quantification of analytes in solution.

Introduction to this compound in qNMR

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration of a substance by comparing the integral of its NMR signal to that of a reference standard of known concentration.[1] The choice of an appropriate internal standard is crucial for accurate and precise qNMR measurements.[2]

This compound, the deuterated form of L-Alaninol, serves as an excellent internal standard for ¹H qNMR. The deuterium labeling at the methyl group (CD₃) results in a simplified ¹H NMR spectrum, reducing the potential for signal overlap with the analyte of interest. Its key advantages include:

  • Chemical Stability: L-Alaninol is a stable compound, ensuring it does not react with the analyte or solvent.

  • Signal Simplicity: The deuteration leads to a less complex proton NMR spectrum.

  • Solubility: It is soluble in common deuterated solvents used for NMR analysis.[3]

  • Reduced Signal Overlap: The deuterium substitution shifts the resonance of the adjacent proton, minimizing interference with analyte signals.

Principle of Quantitative NMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] When an internal standard of known purity and weight is added to a sample containing an analyte of unknown concentration, the concentration of the analyte can be calculated using the following formula:

Purity of Analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • M : Molecular weight

  • m : Mass

  • Purity : Purity of the standard

Experimental Protocols

This section provides a detailed methodology for the use of this compound as an internal standard in a typical qNMR experiment.

Materials and Equipment
  • Analyte: The compound to be quantified.

  • This compound: High purity (e.g., >98%).

  • Deuterated Solvent: (e.g., DMSO-d₆, CDCl₃, D₂O, or CD₃OD) chosen for its ability to dissolve both the analyte and the internal standard without overlapping signals.[3]

  • High-Precision Analytical Balance: For accurate weighing of the analyte and internal standard.

  • NMR Spectrometer: (e.g., 400 MHz or higher) equipped for ¹H qNMR.

  • NMR Tubes: High-quality 5 mm NMR tubes.

  • Volumetric flasks and pipettes.

Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing a sample for qNMR analysis using an internal standard.

G cluster_prep Sample Preparation weigh_analyte Accurately weigh analyte weigh_std Accurately weigh this compound weigh_analyte->weigh_std dissolve Dissolve both in a precise volume of deuterated solvent weigh_std->dissolve transfer Transfer solution to NMR tube dissolve->transfer

Caption: Workflow for qNMR sample preparation.

Detailed Sample Preparation Protocol
  • Weighing: Accurately weigh a specific amount of the analyte (e.g., 5-20 mg) into a clean, dry vial.

  • Internal Standard Addition: Accurately weigh a suitable amount of this compound (e.g., 5-20 mg) and add it to the same vial. The molar ratio of the standard to the analyte should ideally be close to 1:1 to ensure comparable signal intensities.

  • Dissolution: Add a precise volume (e.g., 0.6-0.7 mL) of the chosen deuterated solvent to the vial.[5] Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used if necessary.

  • Transfer: Carefully transfer the solution into a clean 5 mm NMR tube.

NMR Data Acquisition

The following diagram outlines the key steps in acquiring quantitative NMR data.

G cluster_acq Data Acquisition insert_sample Insert sample into spectrometer tune_probe Tune and match the probe insert_sample->tune_probe set_params Set acquisition parameters (pulse angle, relaxation delay) tune_probe->set_params acquire_data Acquire FID set_params->acquire_data

Caption: Key steps for qNMR data acquisition.

Recommended NMR Parameters

For accurate quantification, it is essential to use appropriate acquisition parameters to ensure complete relaxation of all relevant nuclei between scans.

ParameterRecommended Value/SettingRationale
Pulse Angle 30° or 90°A 90° pulse provides the maximum signal, but a smaller flip angle like 30° can be used with a shorter relaxation delay.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing signalThis ensures complete relaxation of all protons, which is critical for accurate integration.[2] The T₁ values for both the analyte and this compound should be determined experimentally using an inversion-recovery pulse sequence.
Acquisition Time (aq) > 3 secondsTo ensure high digital resolution.
Number of Scans (ns) 16 - 128 (or more)Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[1]
Spectral Width (sw) Cover all signals of interestTypically 12-16 ppm for ¹H NMR.
Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and this compound. For this compound, the signal from the two protons on the carbon bearing the hydroxyl group (CH₂) and the single proton on the chiral carbon (CH) are typically used for quantification.

  • Calculation: Use the formula provided in Section 2 to calculate the purity or concentration of the analyte.

Quantitative Data and Spectroscopic Information

The following table summarizes the key ¹H NMR signals for L-Alaninol in CDCl₃, which can be used as a reference. The chemical shifts for this compound will be similar, with the primary difference being the absence of the methyl (CH₃) signal and a potential slight shift of the adjacent CH proton signal due to the isotopic effect.

L-Alaninol Signal Assignment Chemical Shift (δ) ppm Multiplicity Number of Protons (N)
Ha (CH₂)~3.53dd1
Hb (CH₂)~3.24dd1
CH~3.00m1
NH₂, OH~2.53br s3
CH₃~1.05d3

Data is representative and may vary depending on the solvent and concentration.[5]

For this compound, the quantifiable signals would be from the CH₂ and CH protons. The choice of which signal to use for integration will depend on the absence of overlap with the analyte's signals.

Troubleshooting and Considerations

  • Signal Overlap: If the signals of this compound overlap with those of the analyte, consider using a different deuterated solvent to induce chemical shift changes or select a different internal standard.[1]

  • Purity of the Standard: The accuracy of the qNMR result is directly dependent on the purity of the internal standard. Ensure a certified or accurately determined purity value for this compound is used.

  • Hygroscopicity: L-Alaninol is hygroscopic. Store this compound in a desiccator and handle it in a low-humidity environment to prevent water absorption, which can affect the accuracy of the weighed amount.

  • Relaxation Times: Always determine the T₁ relaxation times for both the analyte and the internal standard under the specific experimental conditions to set an adequate relaxation delay.

By following these guidelines and protocols, researchers can effectively utilize this compound as an internal standard for accurate and reliable quantitative analysis in various applications within research and drug development.

References

Application Note: Chiral Separation of L-Alaninol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Alaninol is a crucial chiral building block in the synthesis of many pharmaceutical compounds.[1] Ensuring the enantiomeric purity of L-Alaninol is critical as different enantiomers of a drug can have different pharmacological activities, with one being therapeutic while the other could be inactive or even toxic.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][3][4] This application note details two primary HPLC methods for the chiral separation of L-Alaninol enantiomers: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.

Method 1: Direct Enantioseparation on a Chiral Stationary Phase

This method achieves the separation of L-Alaninol enantiomers directly on an amylose-based chiral stationary phase without the need for derivatization.[5] The distinct spatial arrangement of the chiral selector on the stationary phase allows for differential interaction with each enantiomer, leading to their separation.

Method 2: Indirect Enantioseparation via Derivatization

For analytes with poor UV absorbance like L-Alaninol, derivatization with a chiral, UV-active reagent can significantly enhance detection sensitivity.[6] This method involves reacting the L-Alaninol enantiomers with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[6][7]

Quantitative Data Summary

The following tables summarize the chromatographic conditions and performance data for the two methods.

Table 1: HPLC Conditions for Direct Chiral Separation of L-Alaninol

ParameterCondition
Column Chiralcel OD-H (250 mm x 4.6 mm I.D., 5 µm)
Mobile Phase Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

Data sourced from a comparative analysis of methods for determining the enantiomeric purity of L-Alaninol.[5]

Table 2: HPLC Conditions for Indirect Chiral Separation of L-Alaninol via Derivatization

ParameterCondition
Derivatizing Reagent Benzimidazole-(S)-naproxen amide
Column Waters Spherisorb ODS2 (C18) (250 x 4.6 mm I.D., 5 µm)
Mobile Phase Gradient of Acetonitrile in 10 mM Triethylammonium phosphate (pH 4.0)
35% to 65% Acetonitrile over 45 min
Flow Rate 1.0 mL/min
Detection UV at 231 nm
Outcome Baseline resolution of diastereomers within 31 minutes

This method has been shown to achieve excellent resolution and detection limits down to the picomole level.[6]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation

1. Sample Preparation: a. Accurately weigh and dissolve L-Alaninol in the mobile phase to a concentration of approximately 1 mg/mL.[5] b. Filter the sample solution through a 0.45 µm syringe filter prior to injection.[5]

2. HPLC System Preparation: a. Set up the HPLC system with the Chiralcel OD-H column. b. Prepare the mobile phase of hexane, ethanol, and diethylamine (80:20:0.1, v/v/v). Degas the mobile phase before use. c. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[8]

3. Chromatographic Analysis: a. Set the column temperature to 25°C and the UV detector to 210 nm.[5] b. Inject 10 µL of the prepared sample onto the column.[5] c. Record the chromatogram and determine the retention times for the L- and D-Alaninol enantiomers.

4. Data Analysis: a. Calculate the enantiomeric purity from the peak areas of the two enantiomers in the chromatogram.[5]

Protocol 2: Indirect Chiral HPLC Separation via Derivatization

1. Derivatization of L-Alaninol: a. Synthesize the chiral derivatizing reagent, benzimidazole-(S)-naproxen amide. b. React the L-Alaninol sample with the chiral derivatizing reagent to form diastereomers.

2. Sample Preparation: a. Dissolve the resulting diastereomeric mixture in a suitable solvent. b. Filter the solution through a 0.45 µm syringe filter.

3. HPLC System Preparation: a. Install a reversed-phase C18 column (e.g., Waters Spherisorb ODS2). b. Prepare the mobile phase components: 10 mM triethylammonium phosphate buffer (pH 4.0) and acetonitrile. Degas both solvents. c. Set up a linear gradient from 35% to 65% acetonitrile over 45 minutes. d. Equilibrate the column with the initial mobile phase composition at a flow rate of 1.0 mL/min.

4. Chromatographic Analysis: a. Set the UV detector to 231 nm.[6] b. Inject the prepared sample onto the column. c. Run the gradient program and record the chromatogram.

5. Data Analysis: a. Identify the peaks corresponding to the two diastereomers. The D-isomer typically elutes before the L-isomer in this method.[6] b. Calculate the retention factor (k), separation factor (α), and resolution (Rs) for the separated diastereomers.

Visualizations

HPLC_Direct_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample L-Alaninol Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject Column Chiralcel OD-H Column Hexane:EtOH:DEA (80:20:0.1) 1.0 mL/min, 25°C Inject->Column Detect UV Detection (210 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate Enantiomeric Purity Chromatogram->Calculate

Caption: Workflow for the direct chiral separation of L-Alaninol enantiomers using HPLC.

HPLC_Indirect_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample L-Alaninol Sample Derivatize Derivatize with Chiral Reagent Sample->Derivatize Dissolve Dissolve Diastereomers Derivatize->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column Reversed-Phase C18 Column ACN/TEAP Gradient 1.0 mL/min Inject->Column Detect UV Detection (231 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate Resolution and Purity Chromatogram->Calculate

Caption: Workflow for the indirect chiral separation of L-Alaninol via derivatization and HPLC.

References

Application Note: Derivatization of L-Alaninol-d3 for Quantitative GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Purpose: This document provides a detailed protocol for the chemical derivatization of L-Alaninol-d3 for robust and sensitive quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of L-Alaninol.

Introduction

L-Alaninol is a chiral building block crucial in pharmaceutical synthesis.[1] Accurate quantification of L-Alaninol in various matrices is often essential for process monitoring and quality control. Gas chromatography is a powerful separation technique, but direct analysis of polar compounds like amino alcohols is challenging due to their low volatility and potential for thermal degradation.[2]

Chemical derivatization is employed to convert the polar hydroxyl (-OH) and amino (-NH2) functional groups into less polar, more volatile, and thermally stable moieties, thereby improving chromatographic peak shape and detection sensitivity.[2][3] This note details two common derivatization methods: silylation and acylation.

The use of a stable isotope-labeled internal standard, such as this compound, is the ideal approach for quantitative mass spectrometry-based methods.[4] A SIL-IS has virtually identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, derivatization, and chromatographic separation, which corrects for matrix effects and variations in sample processing.[4][5]

Principle of Derivatization Methods

The two primary methods for derivatizing compounds with active hydrogens (as found in hydroxyl and amino groups) for GC analysis are silylation and acylation.[6]

  • Silylation: This is a common derivatization technique where active hydrogens are replaced by a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective. MTBSTFA derivatives are notably more stable and less sensitive to moisture than their TMS counterparts.[2]

  • Acylation: This method introduces an acyl group, typically by reacting the analyte with a perfluorinated anhydride like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[7] The resulting derivatives are stable, highly volatile, and their fluorine atoms significantly enhance sensitivity for Electron Capture Detection (ECD) and provide characteristic mass fragments in MS.[7]

Experimental Protocols

3.1 Materials and Reagents

  • This compound and L-Alaninol standards

  • Derivatization Reagent 1: N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% t-BDMCS (tert-butyldimethylchlorosilane) as a catalyst.[8][9]

  • Derivatization Reagent 2: Trifluoroacetic anhydride (TFAA)[7]

  • Solvents: Acetonitrile (anhydrous), Ethyl Acetate (anhydrous), Pyridine (anhydrous)

  • 2 mL GC vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

3.2 Protocol 1: Silylation with MTBSTFA

This protocol creates tert-butyldimethylsilyl (TBDMS) derivatives.

  • Sample Preparation: Accurately transfer an aliquot of the sample containing L-Alaninol and a known concentration of this compound internal standard into a 2 mL GC vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40-50°C). It is critical to remove all moisture, as silylation reagents are moisture-sensitive.[2]

  • Derivatization Reaction:

    • Add 100 µL of anhydrous acetonitrile (or pyridine) to the dried residue.

    • Add 100 µL of MTBSTFA (+1% TBDMCS).

    • Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the vial at 60-80°C for 30-60 minutes to ensure complete derivatization. Reaction conditions may need optimization for specific matrices.[2]

  • Cooling & Analysis: Allow the vial to cool to room temperature before opening. The sample is now ready for GC-MS injection.

3.3 Protocol 2: Acylation with TFAA

This protocol creates trifluoroacetyl (TFA) derivatives.

  • Sample Preparation: Follow step 1 from Protocol 3.2.

  • Drying: Follow step 2 from Protocol 3.2.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous ethyl acetate to the dried residue.

    • Add 50 µL of Trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the vial at 60°C for 20 minutes.

  • Evaporation & Reconstitution: Cool the vial, then evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the dried derivative in an appropriate volume of ethyl acetate for GC-MS injection.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis Workflow & Parameters

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Aliquot + This compound (IS) dry Evaporate to Dryness (under N2) start->dry add_reagent Add Solvent & Derivatization Reagent (e.g., MTBSTFA) dry->add_reagent heat Vortex & Heat (e.g., 70°C, 45 min) add_reagent->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM/Scan) separate->detect process Peak Integration & Ratio Calculation (Analyte/IS) detect->process quantify Quantification (via Calibration Curve) process->quantify

Caption: Workflow for this compound derivatization and GC-MS analysis.

Quantitative Data and Instrument Settings

The following tables provide typical instrument parameters and a comparison of common derivatization reagents.

Table 1: Recommended GC-MS Parameters

Parameter Setting Notes
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977 MSD or equivalent
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film A non-polar column is suitable for the derivatized analytes.[3]
Injector Split/Splitless, used in Splitless mode
Injector Temp. 250 - 280 °C Ensures complete volatilization of derivatives.[1]
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/min [1]
Oven Program Initial: 80°C, hold 2 min Adjust based on derivative volatility and matrix complexity.
Ramp: 10-15 °C/min to 280 °C
Final Hold: 5 min at 280 °C
MS Source Temp. 230 °C [1]
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV [1]
Acquisition Mode Selected Ion Monitoring (SIM) & Scan Scan mode for initial identification, SIM for quantification to enhance sensitivity.

| Monitored Ions | To be determined empirically based on the derivative's mass spectrum (e.g., [M-57]+ for TBDMS derivatives) | A characteristic fragment for TBDMS derivatives is the loss of a tert-butyl group ([M-57]).[9] |

Table 2: Comparison of Derivatization Reagents for Amino Alcohols

Reagent Derivative Type Key Advantages Considerations
MTBSTFA TBDMS Derivatives are very stable and resistant to hydrolysis.[2] Produces characteristic high-mass fragments ([M-57]) useful for MS identification.[9] Higher molecular weight results in longer retention times.[2]
BSTFA / MSTFA TMS Reagents are highly reactive and by-products are volatile.[3][8][10] Derivatives are moisture-sensitive and may be less stable than TBDMS derivatives.[2]

| TFAA / PFPA | Fluoroacyl | Highly volatile derivatives suitable for GC.[7] Fluorine atoms enhance ECD sensitivity and provide high mass defect for MS. | Reagents and by-products are acidic and may need to be removed before analysis to protect the GC column.[7] |

Data Analysis and Quantification

  • Peak Identification: Identify the chromatographic peaks for the derivatized L-Alaninol and this compound based on their retention times and mass spectra.

  • Integration: Integrate the peak areas for the selected quantifier ions for both the analyte and the internal standard.

  • Response Ratio: Calculate the peak area ratio of the analyte to the internal standard (AreaAnalyte / AreaIS).

  • Calibration Curve: Generate a calibration curve by analyzing standards with known concentrations of L-Alaninol and a constant concentration of this compound. Plot the peak area ratio against the analyte concentration.

  • Quantification: Determine the concentration of L-Alaninol in unknown samples by interpolating their peak area ratios from the calibration curve. The use of a SIL-IS corrects for variability during the analytical process, leading to high accuracy and precision.[4]

References

Application of L-Alaninol-d3 in Metabolic Stability Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and development, assessing the metabolic stability of a new chemical entity (NCE) is a critical step in predicting its in vivo pharmacokinetic profile, including its half-life and clearance. In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, are fundamental for this evaluation. The accuracy and reliability of these assays hinge on precise quantification of the parent compound over time, which is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis. A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes, such as deuterium (²H or D). L-Alaninol-d3, the deuterated form of L-Alaninol, serves as an ideal internal standard for metabolic stability assays of analogous compounds. Its key advantage is its ability to co-elute with the unlabeled analyte, thereby experiencing and correcting for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[1][2][3] This ensures high accuracy and precision in the quantification of the NCE's depletion over time.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in in vitro metabolic stability assays.

Principle of Metabolic Stability Assays with a Deuterated Internal Standard

The core principle of this application is the use of this compound to accurately quantify the concentration of a structurally similar analyte in a biological matrix during a metabolic reaction. By adding a known concentration of this compound to all samples (including calibration standards, quality controls, and test samples) at the beginning of the sample preparation process, any variability introduced during the analytical workflow will affect both the analyte and the internal standard to the same degree. The mass spectrometer distinguishes between the analyte and this compound based on their mass-to-charge (m/z) ratio. The final concentration of the analyte is calculated based on the peak area ratio of the analyte to the internal standard, which remains constant even if absolute signal intensities fluctuate.[1][3][4]

cluster_SamplePrep Sample Preparation cluster_Variability Sources of Variability cluster_LCMS LC-MS/MS Analysis cluster_Result Result Analyte Analyte in Matrix Mix Analyte + IS in Matrix Analyte->Mix IS This compound (IS) IS->Mix Extraction Extraction Loss Mix->Extraction affects both MatrixEffect Matrix Effects (Ion Suppression/Enhancement) Mix->MatrixEffect affects both InjectionVol Injection Volume Mix->InjectionVol affects both LC LC Separation (Co-elution) Extraction->LC MatrixEffect->LC InjectionVol->LC MS MS/MS Detection (Different m/z) LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quant Accurate Quantification Ratio->Quant remains constant, leading to

Caption: Principle of using a deuterated internal standard. (Max Width: 760px)

Experimental Protocols

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol outlines the procedure for determining the metabolic stability of a test compound by measuring its depletion over time when incubated with human liver microsomes.

Materials:

  • Test Compound

  • This compound (Internal Standard, IS)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Dimethyl Sulfoxide (DMSO) or other suitable organic solvent

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of liver microsomes in 0.1 M potassium phosphate buffer.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or ACN). From this, prepare a working solution (e.g., 100 ng/mL) in ACN. This will be the "Termination Solution".

    • Prepare the NADPH regenerating system by mixing Solution A and Solution B according to the manufacturer's instructions.

  • Incubation:

    • The final incubation volume will be 200 µL. The final concentration of the test compound will be 1 µM, and the final microsomal protein concentration will be 0.5 mg/mL.[1][5]

    • In a 96-well plate, add the appropriate volume of 0.1 M potassium phosphate buffer.

    • Add the microsomal stock solution to achieve a final concentration of 0.5 mg/mL.

    • Add the test compound stock solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 400 µL of the ice-cold Termination Solution (ACN containing this compound) to the respective wells.[5] The 0-minute time point is prepared by adding the Termination Solution before the NADPH regenerating system.

  • Sample Processing:

    • After adding the Termination Solution, seal the plate and vortex for 2 minutes to precipitate the proteins.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

cluster_sampling Time-Point Sampling start Start prep Prepare Reagents: - Microsomes (0.5 mg/mL final) - Test Compound (1 µM final) - NADPH System - Termination Solution (ACN + this compound) start->prep incubate_setup Set up Incubation Plate: Buffer + Microsomes + Test Compound prep->incubate_setup pre_warm Pre-incubate at 37°C for 10 min incubate_setup->pre_warm start_reaction Initiate Reaction: Add NADPH System pre_warm->start_reaction t0 T=0 min t5 T=5 min t15 T=15 min t_final ... T=60 min quench Stop Reaction: Add 2 volumes of ice-cold Termination Solution t0->quench t5->quench t15->quench t_final->quench centrifuge Protein Precipitation: Vortex & Centrifuge (4000 rpm, 20 min) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis end End analysis->end

Caption: Workflow for an in vitro metabolic stability assay. (Max Width: 760px)
LC-MS/MS Analysis Protocol

This is a representative protocol. The specific parameters should be optimized for the analyte of interest and the available instrumentation.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is often suitable for small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: Hold at 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These must be determined by infusing pure solutions of the test compound and this compound. The precursor ion (Q1) will be the [M+H]⁺ adduct, and the product ion (Q3) will be a stable fragment.

    • Test Compound: Q1 (m/z) → Q3 (m/z)

    • This compound: Q1 (m/z) → Q3 (m/z) (Note: The Q1 m/z will be 3 units higher than the unlabeled compound).

  • Source Parameters: Optimize gas flows (nebulizer, turbo), ion spray voltage, and temperature for maximum signal intensity.

Data Analysis and Presentation

  • Quantification: The concentration of the test compound at each time point is determined from a calibration curve prepared in the same biological matrix, using the peak area ratio of the analyte to the this compound internal standard.

  • Metabolic Stability Calculation:

    • Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-life (t½): Calculated using the formula: t½ = 0.693 / k

    • Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein)

Quantitative Data

As specific, publicly available bioanalytical validation data for this compound is limited, the following table presents validation results for Metformin-d6 , a deuterated internal standard for a small, polar molecule, to illustrate the typical performance metrics.[1][6] This data serves as a representative example of what to expect from a well-validated method using a deuterated internal standard.

Table 1: Example Bioanalytical Method Validation Summary (Metformin using Metformin-d6 IS)

ParameterConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 56.8105.37.5102.5
LQC 155.2101.16.1100.8
MQC 8004.198.54.999.2
HQC 16003.599.34.2100.1

Table 2: Example Recovery and Matrix Effect Data (Metformin using Metformin-d6 IS)

AnalyteQC LevelRecovery (%)Matrix Effect (%)IS-Normalized Matrix Factor
Metformin LQC (15 ng/mL)88.5 ± 4.292.1 ± 3.51.02
HQC (1600 ng/mL)91.2 ± 3.894.5 ± 2.91.01
Metformin-d6 -89.8 ± 3.993.3 ± 3.1-
  • Precision (%CV): Should be ≤15% (≤20% at LLOQ).

  • Accuracy (%): Should be within 85-115% (80-120% at LLOOQ).

  • Recovery: The extraction efficiency of the method. While not required to be 100%, it should be consistent and reproducible.

  • Matrix Effect: Assesses the impact of matrix components on ionization. An IS-Normalized Matrix Factor close to 1.0 indicates that the internal standard has effectively compensated for any ion suppression or enhancement.

Plausible Metabolic Pathway of L-Alaninol

L-Alaninol, being a primary amino alcohol, is expected to undergo metabolism through pathways common to alcohols and amines. The primary route of metabolism in the liver is likely oxidation. This would involve an initial oxidation of the primary alcohol group by alcohol dehydrogenase (ADH) to form an aldehyde intermediate. This unstable aldehyde would then be rapidly oxidized by aldehyde dehydrogenase (ALDH) to form the corresponding amino acid, L-Alanine, which can then enter endogenous metabolic pathways.

cluster_pathway Plausible Metabolic Pathway of L-Alaninol Alaninol L-Alaninol (Primary Alcohol) Aldehyde L-2-Aminopropionaldehyde (Aldehyde Intermediate) Alaninol->Aldehyde Alcohol Dehydrogenase (ADH) NAD+ to NADH Alanine L-Alanine (Amino Acid) Aldehyde->Alanine Aldehyde Dehydrogenase (ALDH) NAD+ to NADH Endogenous Endogenous Metabolic Pathways (e.g., Gluconeogenesis, TCA Cycle) Alanine->Endogenous

Caption: Plausible metabolic pathway of L-Alaninol. (Max Width: 760px)

References

Application Notes and Protocols for L-Alaninol-d3 as a Tracer in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in pharmacokinetic (PK) research, offering a safe and precise method to delineate the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents.[1] L-Alaninol-d3, a deuterium-labeled version of L-Alaninol, serves as an effective tracer for in vivo studies. By incorporating deuterium, a stable, non-radioactive isotope of hydrogen, this compound can be distinguished from its unlabeled counterpart using mass spectrometry.[] This allows for the simultaneous administration of the deuterated tracer and the non-labeled parent compound, enabling accurate quantification and characterization of the parent drug's pharmacokinetic profile without the safety concerns associated with radiolabeling.[1]

The use of deuterated tracers like this compound is particularly advantageous in early-phase clinical trials and in studies involving vulnerable populations.[1] The subtle mass shift introduced by deuterium labeling typically does not significantly alter the compound's physicochemical properties or biological activity, yet it provides a distinct mass spectrometric signature for unambiguous detection.[3]

These application notes provide a comprehensive overview of the utility of this compound as a tracer in pharmacokinetic studies, complete with detailed experimental protocols and illustrative data.

Principle of this compound as a Pharmacokinetic Tracer

The core principle behind using this compound as a tracer lies in its ability to mimic the behavior of the unlabeled L-Alaninol while being distinguishable by mass spectrometry. When a drug candidate is structurally related to or is a conjugate of L-Alaninol, this compound can be co-administered intravenously (IV) as a microdose alongside an oral dose of the unlabeled drug.[4] By measuring the plasma concentrations of both the labeled (from the IV dose) and unlabeled (from the oral dose) species over time, key pharmacokinetic parameters can be determined.

This approach allows for the precise determination of absolute bioavailability, clearance, volume of distribution, and elimination half-life. The tracer helps to differentiate between the fraction of the drug that is absorbed into the systemic circulation and the fraction that is eliminated prior to reaching it.

Applications

  • Absolute Bioavailability Studies: By administering an oral dose of the unlabeled drug and a simultaneous intravenous microdose of this compound labeled drug, the absolute bioavailability can be calculated by comparing the area under the curve (AUC) of the two forms.[]

  • Metabolism Studies: this compound can be used to trace the metabolic fate of L-Alaninol-containing drugs. Metabolites retaining the deuterated tag can be identified and quantified, providing insights into metabolic pathways.[3]

  • Drug-Drug Interaction Studies: The impact of a co-administered drug on the pharmacokinetics of an L-Alaninol-containing therapeutic can be assessed by tracking the disposition of the this compound tracer.[]

Quantitative Data Summary

The following tables present illustrative quantitative data from a hypothetical pharmacokinetic study in mice, demonstrating the type of information that can be obtained using this compound as a tracer.

Table 1: Illustrative Plasma Concentration-Time Data for Unlabeled L-Alaninol (Oral Administration) and this compound (Intravenous Administration) in Mice.

Time (hours)Mean Plasma Concentration of Unlabeled L-Alaninol (ng/mL)Mean Plasma Concentration of this compound (ng/mL)
0.0815.2485.6
0.2545.8350.1
0.589.3245.7
1.0152.7150.3
2.0210.575.9
4.0180.125.4
8.095.65.1
12.040.21.2
24.05.1Below Limit of Quantification

Table 2: Illustrative Pharmacokinetic Parameters for L-Alaninol.

ParameterOral Administration (Unlabeled)Intravenous Administration (this compound)
Cmax (ng/mL)215.4510.2
Tmax (hr)2.00.08
AUC (0-t) (nghr/mL)1540.8850.3
AUC (0-inf) (nghr/mL)1580.2855.1
Half-life (t1/2) (hr)5.51.8
Clearance (CL) (L/hr/kg)-0.117
Volume of Distribution (Vd) (L/kg)-0.3
Absolute Bioavailability (F%)92.4%-

Experimental Protocols

Animal Study Protocol for a Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for assessing the pharmacokinetics of an L-Alaninol-containing compound using this compound as a tracer in a murine model.

Materials:

  • Male CD-1 mice (8-10 weeks old)

  • Unlabeled L-Alaninol compound (for oral administration)

  • This compound labeled compound (for intravenous administration)

  • Vehicle for oral and IV formulations (e.g., saline, 0.5% HPMC)

  • Oral gavage needles

  • Insulin syringes with 28G needles

  • Blood collection tubes (e.g., heparinized capillaries or EDTA-coated tubes)

  • Centrifuge

  • -80°C freezer for sample storage

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the study.[5]

  • Dose Preparation: Prepare the oral formulation of the unlabeled L-Alaninol compound and the intravenous formulation of the this compound labeled compound in the appropriate vehicle.

  • Dosing:

    • Administer the unlabeled L-Alaninol compound orally via gavage at a dose of 10 mg/kg.[5]

    • Simultaneously, administer the this compound labeled compound intravenously via the tail vein at a dose of 1 mg/kg.[6]

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) at the following time points post-dosing: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr.[6] Blood can be collected via submandibular vein puncture for serial sampling.[7]

  • Plasma Preparation: Immediately after collection, transfer the blood to EDTA-coated tubes. Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[8]

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[5]

Bioanalytical Protocol for Quantification of L-Alaninol and this compound in Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of unlabeled L-Alaninol and this compound in plasma samples.

Materials:

  • Plasma samples from the pharmacokinetic study

  • L-Alaninol and this compound analytical standards

  • Internal standard (IS), e.g., a structurally similar compound or a different deuterated analog

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 analytical column

Procedure:

  • Standard Curve and Quality Control (QC) Preparation: Prepare calibration standards and QC samples by spiking known concentrations of L-Alaninol and this compound into blank mouse plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 20 µL of each plasma sample, add 100 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing the internal standard).[9]

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 4,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[10]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • L-Alaninol: e.g., m/z 76.1 -> 58.1

        • This compound: e.g., m/z 79.1 -> 61.1

        • Internal Standard: Specific to the IS used

  • Data Analysis:

    • Integrate the peak areas for L-Alaninol, this compound, and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Determine the concentrations of L-Alaninol and this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

G cluster_preparation Preparation cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis DosePrep Dose Formulation (Unlabeled & this compound) Dosing Co-administration (Oral Unlabeled, IV this compound) DosePrep->Dosing AnimalAcclimation Animal Acclimation AnimalAcclimation->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleStorage Sample Storage (-80°C) PlasmaSeparation->SampleStorage ProteinPrecipitation Protein Precipitation SampleStorage->ProteinPrecipitation LCMS LC-MS/MS Analysis ProteinPrecipitation->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Experimental workflow for a pharmacokinetic study using this compound as a tracer.

L-Alaninol Metabolic Pathway (Analogous to L-Alanine Metabolism)

G L_Alaninol L-Alaninol Pyruvic_Acid_Analog Pyruvic Acid Analog L_Alaninol->Pyruvic_Acid_Analog Transamination Acetyl_CoA_Analog Acetyl-CoA Analog Pyruvic_Acid_Analog->Acetyl_CoA_Analog Oxidative Decarboxylation Gluconeogenesis Gluconeogenesis Pyruvic_Acid_Analog->Gluconeogenesis Glucose Synthesis (in liver) TCA_Cycle TCA Cycle Acetyl_CoA_Analog->TCA_Cycle Energy Production e1 Alanine Transaminase (or similar) e2 Pyruvate Dehydrogenase Complex (or similar)

Caption: Postulated metabolic pathway of L-Alaninol, analogous to L-Alanine metabolism.[11][12]

References

Application Notes and Protocols for L-Alaninol-d3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alaninol-d3 is the deuterated form of L-Alaninol, an amino alcohol derived from the amino acid L-alanine. While L-Alaninol is utilized as a chiral building block in the synthesis of pharmaceuticals, its deuterated counterpart, this compound, serves as a valuable tool in research settings, particularly in metabolic studies and as an internal standard for mass spectrometry-based analyses.[1][2] The incorporation of deuterium atoms provides a stable isotopic label, allowing researchers to trace the molecule's fate in biological systems without altering its fundamental chemical properties.[1]

Recent interest has also focused on the potential biological activities of L-Alaninol itself, with some reports suggesting it may inhibit the proliferation of certain cancer cells, such as melanoma, and potentially increase the levels of cytochrome c reductase. This opens up avenues for investigating L-Alaninol and its deuterated forms as potential therapeutic agents or as tools to study cellular metabolism and apoptosis.

These application notes provide a generalized framework for utilizing this compound in cell culture experiments to assess its metabolic fate and potential cytotoxic and apoptotic effects. The protocols provided are foundational and should be optimized for specific cell lines and experimental conditions.

Data Presentation

Due to a lack of publicly available quantitative data specifically for this compound in cell culture applications, the following table is provided as a template for researchers to systematically record their experimental findings. It includes hypothetical data points for illustrative purposes.

Table 1: Hypothetical In Vitro Efficacy of this compound on B16-F10 Melanoma Cells

ParameterThis compoundCisplatin (Control)
Cell Line B16-F10B16-F10
Treatment Duration 48 hours48 hours
IC50 (µM) e.g., 150e.g., 10
Maximum Inhibition (%) e.g., 85% at 500 µMe.g., 95% at 50 µM
Apoptosis Induction e.g., 45% at 200 µMe.g., 70% at 20 µM

Note: The values presented are for illustrative purposes only and must be determined experimentally.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • This compound

  • Target cells (e.g., B16-F10 melanoma cells)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of working concentrations.

  • Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration as determined from the viability assay.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry immediately. Differentiate cell populations based on their fluorescence profiles:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Metabolic Tracing using Mass Spectrometry

This protocol outlines a general workflow for tracing the metabolic fate of this compound within cells.

Materials:

  • This compound

  • Target cells

  • Culture medium compatible with metabolic studies (e.g., custom media)

  • Methanol, Chloroform, and Water (LC-MS grade)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture cells in a medium containing this compound for a specified period.

  • Metabolite Extraction:

    • Wash the cells with cold PBS.

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar metabolites.

  • Sample Analysis: Analyze the polar extract using LC-MS to identify and quantify metabolites that have incorporated the deuterium label from this compound.

  • Data Analysis: Analyze the mass spectrometry data to trace the metabolic pathways involving this compound.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for L-Alaninol, suggesting its potential involvement in the intrinsic apoptosis pathway, based on reports of increased cytochrome c reductase levels.

apoptosis_pathway L_Alaninol L-Alaninol CytC_Reductase Cytochrome c Reductase L_Alaninol->CytC_Reductase increases levels of Stress Cellular Stress Mitochondrion Mitochondrion Stress->Mitochondrion induces Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases CytC_Reductase->Mitochondrion supports function of Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical role of L-Alaninol in the intrinsic apoptosis pathway.

Experimental Workflow

The diagram below outlines the general workflow for assessing the biological effects of this compound in cell culture.

experimental_workflow Start Start: Prepare this compound and Cell Cultures Treatment Treat Cells with This compound Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Metabolic_Assay Metabolic Tracing (LC-MS) Treatment->Metabolic_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Metabolic_Assay->Data_Analysis End End: Conclusion Data_Analysis->End

References

Application Notes and Protocols for Enantioselective Synthesis Using L-Alaninol-d3 as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of L-Alaninol-d3 as a chiral building block in enantioselective synthesis. This compound, a deuterated derivative of the readily available and cost-effective chiral amino alcohol L-Alaninol, serves as a versatile precursor for the synthesis of highly effective chiral auxiliaries and ligands.[1] These are instrumental in controlling the stereochemical outcome of various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of enantiomerically pure molecules crucial for the pharmaceutical industry.[2] The incorporation of deuterium can be useful in mechanistic studies and for creating metabolic tracers in drug discovery.

Note on this compound Data: Specific experimental data and protocols for this compound are not widely available in the current literature. The following protocols and data are based on the extensive research conducted with non-deuterated L-Alaninol. It is presumed that this compound will exhibit analogous reactivity and stereoselectivity. Researchers should consider potential kinetic isotope effects but can use these notes as a strong foundation for developing specific procedures.

Application as a Chiral Auxiliary: Synthesis of (S)-4-Isopropyloxazolidin-2-one-d3

This compound can be readily converted into a rigid chiral auxiliary, (S)-4-isopropyloxazolidin-2-one-d3. This auxiliary creates a defined chiral environment that sterically hinders one face of a prochiral substrate, guiding the approach of a reactant to the opposite face and leading to the preferential formation of one diastereomer.[2][3]

Experimental Protocol: Synthesis of (S)-4-Isopropyloxazolidin-2-one-d3

This protocol involves the cyclization of this compound with a carbonate source.[2][4]

Materials:

  • This compound

  • Diethyl carbonate

  • Anhydrous potassium carbonate

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add diethyl carbonate and anhydrous potassium carbonate to the solution.[4]

  • Heat the mixture to reflux for 24 hours.[4]

  • Cool the reaction to room temperature and filter to remove inorganic salts.[4]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to obtain (S)-4-isopropyloxazolidin-2-one-d3.

Diagram of Synthetic Workflow: From this compound to Chiral Carboxylic Acid

Workflow for Asymmetric Alkylation using this compound Derived Auxiliary L_Alaninol_d3 This compound Oxazolidinone (S)-4-Isopropyloxazolidin-2-one-d3 L_Alaninol_d3->Oxazolidinone Cyclization N_Acyl_Oxazolidinone N-Acyl Oxazolidinone-d3 Oxazolidinone->N_Acyl_Oxazolidinone Acylation Enolate Chiral Enolate N_Acyl_Oxazolidinone->Enolate Deprotonation (e.g., LDA) Alkylated_Product Diastereomerically Enriched Alkylated Product Enolate->Alkylated_Product Alkylation (R-X) Chiral_Acid Enantiomerically Pure Carboxylic Acid Alkylated_Product->Chiral_Acid Hydrolysis (e.g., LiOH/H2O2) Recovered_Auxiliary Recovered (S)-4-Isopropyloxazolidin-2-one-d3 Alkylated_Product->Recovered_Auxiliary Cleavage

Caption: Workflow for the synthesis and application of an this compound derived chiral auxiliary.

Application in Asymmetric Alkylation

N-acyl oxazolidinones derived from this compound are powerful tools for the asymmetric alkylation of enolates, a robust method for synthesizing chiral carboxylic acid derivatives.[2]

Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone-d3

Materials:

  • (S)-4-Isopropyloxazolidin-2-one-d3

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Acylation: Dissolve (S)-4-isopropyloxazolidin-2-one-d3 in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 15 minutes. Add propionyl chloride dropwise and stir for an additional 30 minutes.[4]

  • Enolate Formation: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi to diisopropylamine in THF at -78 °C. Add the LDA solution to the N-acyloxazolidinone solution to form the enolate.[4]

  • Alkylation: After 30 minutes, add benzyl bromide and allow the reaction to slowly warm to room temperature overnight.[4]

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.[4]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification and Auxiliary Cleavage: Purify the crude product by silica gel chromatography. The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) to yield the corresponding α-substituted carboxylic acid and recover the this compound-derived auxiliary.[4]

Representative Performance Data (using L-Alaninol derived auxiliaries)

The following table summarizes typical yields and diastereoselectivities achieved in asymmetric alkylation reactions using L-Alaninol-derived oxazolidinones.

Electrophile (R-X)BaseDiastereomeric Ratio (dr)Yield (%)
Benzyl bromideLDA>99:195
Methyl iodideNaHMDS97:392
Allyl iodideKHMDS95:588

Note: Data is for non-deuterated L-Alaninol derivatives and serves as a benchmark.

Application as a Chiral Ligand Precursor: Synthesis of Bis(oxazoline) Ligands

This compound is a key starting material for the synthesis of C2-symmetric bis(oxazoline) (BOX) ligands. These ligands are widely used in a variety of metal-catalyzed asymmetric reactions.[4]

Experimental Protocol: Synthesis of a Chiral Pyridine-Bridged Bis(oxazoline) (PyBOX) Ligand-d6

Materials:

  • This compound

  • Diethyl 2,6-pyridinedicarboxylate

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, combine this compound, diethyl 2,6-pyridinedicarboxylate, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.[4]

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the cyclization.[4]

  • Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure bis(oxazoline) ligand.[4]

Signaling Pathway Visualization: L-Alaninol Derivatives in Apoptosis Induction

Certain derivatives of amino alcohols, including those synthesizable from L-Alaninol, have been shown to induce apoptosis in cancer cells. A common mechanism involves the activation of the caspase cascade.

Simplified Apoptotic Pathway Induced by L-Alaninol Derivatives L_Alaninol_Derivative L-Alaninol Derivative Cell_Stress Cellular Stress L_Alaninol_Derivative->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Apoptosome Apoptosome Formation Apaf_1->Apoptosome Caspase_9 Pro-caspase-9 Caspase_9->Apoptosome Activated_Caspase_9 Activated Caspase-9 Apoptosome->Activated_Caspase_9 Activated_Caspase_3 Activated Caspase-3 Activated_Caspase_9->Activated_Caspase_3 Caspase_3 Pro-caspase-3 Caspase_3->Activated_Caspase_3 Apoptosis Apoptosis Activated_Caspase_3->Apoptosis

Caption: Intrinsic pathway of apoptosis potentially modulated by L-Alaninol derivatives.

Performance in Asymmetric Catalysis (Representative Data)

L-Alaninol-derived ligands are effective in a range of asymmetric transformations. The following table provides a performance benchmark for an L-Alaninol-derived catalyst in the asymmetric reduction of acetophenone.

Catalyst SystemChiral Ligand/CatalystReducing AgentSolventTemp. (°C)Yield (%)Enantiomeric Excess (ee, %)
L-Alaninol-Derived L-Alaninol-derived oxazaborolidinone Borane THF RT High 23-76 [5]
CBS Catalyst(S)-Me-CBS (Proline-derived)BoraneTHFRT->95[5]
Noyori CatalystRuCl₂-((S,S)-TsDPEN)HCOOH/NEt₃--99.596[5]

Note: This data provides a comparative overview. "High yield" is indicated where specific quantitative data was not provided in the source.[5]

Conclusion

This compound is a valuable chiral building block for the synthesis of auxiliaries and ligands for enantioselective synthesis. The protocols and data presented, based on its non-deuterated counterpart, provide a solid foundation for its application in the synthesis of enantiomerically pure molecules for pharmaceutical and research purposes. The presence of the deuterium label offers additional utility for mechanistic and metabolic studies.

References

Quantitative Analysis of Amino Alcohols Using Deuterated Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. They are pivotal in various biological processes and are key structural components of many pharmaceutical compounds. Accurate quantification of amino alcohols in complex biological matrices is crucial for drug development, clinical diagnostics, and metabolic research. The use of deuterated internal standards in conjunction with mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is considered the gold standard for achieving the highest accuracy and precision. This is because deuterated standards are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar matrix effects and ionization suppression, thus providing reliable correction for analytical variability.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of amino alcohols using deuterated standards, with a focus on LC-MS/MS and GC-MS methodologies.

I. Analytical Approaches for Amino Alcohol Quantification

The two primary analytical techniques for the quantitative analysis of amino alcohols are LC-MS/MS and GC-MS. The choice between these methods often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that is often preferred for the analysis of polar and thermally labile compounds like amino alcohols. It typically does not require derivatization, which simplifies sample preparation.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution. However, due to the polar nature and low volatility of amino alcohols, derivatization is generally required to make them amenable to GC analysis.[6] Common derivatization methods include silylation and acylation.[7]

II. Experimental Protocols

A. LC-MS/MS Protocol for Ethanolamine Quantification in Aqueous Samples

This protocol describes the quantitative analysis of ethanolamine in water samples using a deuterated internal standard (Ethanolamine-d4).

1. Materials and Reagents

  • Ethanolamine standard

  • Ethanolamine-d4 (deuterated internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)

2. Preparation of Standards and Samples

  • Stock Solutions: Prepare 1 mg/mL stock solutions of ethanolamine and ethanolamine-d4 in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the ethanolamine stock solution into ultrapure water to achieve a concentration range of 5 to 1000 µg/L.

  • Internal Standard Spiking Solution: Prepare a working solution of ethanolamine-d4 at a suitable concentration (e.g., 100 µg/L) in ultrapure water.

  • Sample Preparation:

    • To a 10 mL aliquot of the water sample, add a known amount of the ethanolamine-d4 internal standard spiking solution.

    • Adjust the sample pH to approximately 11 with a suitable base (e.g., 0.1 M NaOH).[8]

    • Condition the SPE cartridge with methanol followed by ultrapure water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with ultrapure water to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent, such as methanol containing 2% formic acid.[8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining polar compounds like ethanolamine.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate) is typically employed.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for ethanolamine and ethanolamine-d4 need to be optimized. For example:

    • Ethanolamine: m/z 62.1 → 44.1

    • Ethanolamine-d4: m/z 66.1 → 48.1

4. Data Analysis

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • The concentration of ethanolamine in the unknown samples is determined from the calibration curve.

B. GC-MS Protocol for Amino Alcohol Quantification in Biological Matrices

This protocol outlines a general procedure for the quantitative analysis of amino alcohols in biological samples (e.g., plasma, urine) using a deuterated internal standard and derivatization.

1. Materials and Reagents

  • Amino alcohol standards

  • Deuterated amino alcohol internal standards

  • Protein precipitation agent (e.g., trichloroacetic acid, acetonitrile)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), pentafluoropropionic anhydride (PFPA))

  • Organic solvent for extraction (e.g., ethyl acetate, toluene)

  • Anhydrous sodium sulfate

2. Preparation of Standards and Samples

  • Stock Solutions: Prepare stock solutions of the amino alcohol standards and their corresponding deuterated internal standards in a suitable solvent.

  • Calibration Standards: Prepare calibration standards by spiking known amounts of the amino alcohol standards into a blank biological matrix.

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add the deuterated internal standard.

    • Precipitate proteins by adding a protein precipitation agent. Centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Derivatization: Add the derivatization reagent and a suitable solvent. Heat the mixture to facilitate the reaction (e.g., 65°C for 30 minutes for PFPA).[4]

    • After cooling, perform a liquid-liquid extraction to transfer the derivatized analytes into an organic solvent.

    • Dry the organic extract with anhydrous sodium sulfate and transfer to a GC vial for analysis.

3. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a capillary column suitable for the analysis of the derivatized compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized amino alcohols.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode.

  • Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized analyte and internal standard for quantification.

III. Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of amino alcohols using deuterated standards with LC-MS/MS.

Table 1: Linearity and Sensitivity Data for Ethanolamine Analysis by LC-MS/MS

ParameterValueReference
Linearity Range2.9 - 1000 ppb[9]
Correlation Coefficient (r²)> 0.99[9]
Limit of Detection (LOD)2.00 ppb[9]
Limit of Quantification (LOQ)15.63 ppb[9]

Table 2: Accuracy and Precision Data for Amino Alcohol Analysis in Human Plasma by LC-MS/MS

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
ValineQC Low< 11.8< 14.387.4 - 114.3[10][11]
QC Mid< 11.8< 14.387.4 - 114.3[10][11]
QC High< 11.8< 14.387.4 - 114.3[10][11]
LeucineQC Low< 11.8< 14.387.7 - 113.3[10][11]
QC Mid< 11.8< 14.387.7 - 113.3[10][11]
QC High< 11.8< 14.387.7 - 113.3[10][11]
IsoleucineQC Low< 11.8< 14.387.7 - 113.3[10][11]
QC Mid< 11.8< 14.387.7 - 113.3[10][11]
QC High< 11.8< 14.387.7 - 113.3[10][11]

IV. Visualizations

A. Experimental Workflow for Amino Alcohol Analysis

The following diagram illustrates the general workflow for the quantitative analysis of amino alcohols in a biological matrix using a deuterated internal standard and LC-MS/MS.

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) is_addition Addition of Deuterated Internal Standard sample->is_addition protein_precipitation Protein Precipitation is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: General workflow for LC-MS/MS analysis of amino alcohols.

B. Sphingolipid Metabolism Pathway Involving Ethanolamine

Ethanolamine is a crucial precursor in the biosynthesis of phosphatidylethanolamine (PE), a major component of cell membranes. The sphingolipid metabolic pathway is a key source of ethanolamine in some organisms.[12] The degradation of sphingosine-1-phosphate, catalyzed by sphingosine-1-phosphate lyase, yields ethanolamine phosphate, which is then utilized for PE synthesis.[13]

sphingolipid_pathway serine Serine + Palmitoyl-CoA ceramide Ceramide serine->ceramide Serine Palmitoyltransferase sphingosine Sphingosine ceramide->sphingosine Ceramidase s1p Sphingosine-1-Phosphate sphingosine->s1p Sphingosine Kinase etn_p Ethanolamine Phosphate s1p->etn_p Sphingosine-1-Phosphate Lyase fatty_aldehyde Hexadecenal s1p->fatty_aldehyde Sphingosine-1-Phosphate Lyase pe Phosphatidylethanolamine (PE) etn_p->pe CDP-Ethanolamine Pathway

Caption: Simplified sphingolipid metabolism leading to ethanolamine synthesis.

References

Application Notes and Protocols for the Use of L-Alaninol-d3 in Chiral Ligand Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral ligands using L-Alaninol-d3. This deuterated amino alcohol serves as a valuable building block for creating a diverse range of chiral ligands, particularly for asymmetric catalysis. The incorporation of deuterium can be a useful tool for mechanistic studies and for potentially influencing the metabolic fate of resulting compounds in drug development.

Introduction to this compound in Chiral Ligand Synthesis

This compound, the deuterated analog of L-Alaninol, is a versatile chiral building block for the synthesis of a variety of chiral ligands. Its inherent chirality is effectively transferred to the ligand structure, which is crucial for inducing stereoselectivity in chemical reactions.[1] The primary applications of this compound are in the synthesis of privileged ligand classes such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands.[1] These ligands are well-regarded for their ability to form stable complexes with a variety of metals, creating highly effective and selective catalysts for a wide range of asymmetric transformations.[1]

The presence of the deuterium atoms on the methyl group of this compound offers a unique handle for researchers. It can be used in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms. Furthermore, in the context of drug development, deuteration can sometimes lead to improved pharmacokinetic profiles.

Synthesis of Chiral Ligands from this compound

The synthesis of chiral ligands from this compound generally follows established procedures for its non-deuterated counterpart. The chemical reactivity of the amino and hydroxyl groups is not significantly altered by the deuteration of the methyl group. The most common synthetic routes involve the condensation of this compound with appropriate precursors to form the desired ligand scaffold.

Synthesis of (S,S)-2,6-Bis(4-(methyl-d3)-4,5-dihydrooxazol-2-yl)pyridine ((S,S)-d3-PyBOX)

PyBOX ligands are a class of C2-symmetric ligands that are highly effective in a variety of asymmetric catalytic reactions. The following protocol is adapted for the synthesis of a deuterated PyBOX ligand using this compound.

Experimental Protocol:

Materials:

  • This compound (2.0 equivalents)

  • 2,6-Pyridinedicarbonitrile (1.0 equivalent)

  • Anhydrous Zinc Chloride (ZnCl₂) (catalytic amount, e.g., 0.1 equivalents)[2]

  • Anhydrous Toluene[2]

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-pyridinedicarbonitrile and a catalytic amount of anhydrous zinc chloride.

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene to dissolve the solids.

  • In a separate flask, dissolve this compound in anhydrous toluene.

  • Add the this compound solution to the stirred solution of 2,6-pyridinedicarbonitrile and zinc chloride at room temperature.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure (S,S)-d3-PyBOX ligand.

Workflow for the Synthesis of (S,S)-d3-PyBOX Ligand:

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Reaction_Setup 1. Combine Reactants in Toluene This compound->Reaction_Setup 2,6-Pyridinedicarbonitrile 2,6-Pyridinedicarbonitrile 2,6-Pyridinedicarbonitrile->Reaction_Setup ZnCl2 (cat.) ZnCl2 (cat.) ZnCl2 (cat.)->Reaction_Setup Reflux 2. Reflux (24-48h) Reaction_Setup->Reflux Workup 3. Aqueous Workup Reflux->Workup Purification 4. Column Chromatography Workup->Purification d3-PyBOX (S,S)-d3-PyBOX Ligand Purification->d3-PyBOX

Caption: Synthetic workflow for the preparation of a deuterated PyBOX ligand.

Synthesis of a Deuterated Bis(oxazoline) (BOX) Ligand

BOX ligands are another important class of C2-symmetric ligands widely used in asymmetric catalysis. The following is an adapted protocol for the synthesis of a deuterated BOX ligand.

Experimental Protocol:

Materials:

  • This compound (2.0 equivalents)

  • Diethyl malonimidate dihydrochloride (1.0 equivalent)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend diethyl malonimidate dihydrochloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine to the suspension and stir for 30 minutes.

  • In a separate flask, dissolve this compound in anhydrous dichloromethane.

  • Add the this compound solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the deuterated BOX ligand.

Workflow for the Synthesis of a Deuterated BOX Ligand:

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Reaction_Setup 1. Combine Reactants in DCM at 0°C This compound->Reaction_Setup Diethyl_malonimidate Diethyl malonimidate dihydrochloride Diethyl_malonimidate->Reaction_Setup Triethylamine Triethylamine Triethylamine->Reaction_Setup Stirring 2. Stir at RT (24h) Reaction_Setup->Stirring Workup 3. Aqueous Workup Stirring->Workup Purification 4. Column Chromatography Workup->Purification d3-BOX Deuterated BOX Ligand Purification->d3-BOX

Caption: Synthetic workflow for the preparation of a deuterated BOX ligand.

Quantitative Data

Table 1: Performance of L-Alaninol-Derived Ligands in Asymmetric Catalysis

ReactionLigand TypeCatalystSubstrateYield (%)Enantiomeric Excess (ee%)
Diethylzinc Addition to AldehydeOxazolineIn situ Zn complexBenzaldehydeHigh>95
Henry ReactionSchiff BaseCu(II) complex4-Nitrobenzaldehyde7174
Asymmetric AziridinationOxazolidineRh(II) complexStyreneHigh94
Asymmetric CyclopropanationOxazolidineRh(II) complexStyreneHigh98

Note: The data presented is compiled from various sources for analogous non-deuterated ligands and serves as a general performance overview.[2][3][4]

Application in Asymmetric Catalysis

Ligands derived from this compound are expected to be highly effective in a range of asymmetric catalytic reactions. The general catalytic cycle involves the formation of a chiral metal-ligand complex, which then coordinates to the substrate and facilitates the enantioselective transformation.

Generalized Catalytic Cycle:

G Metal_Precursor Metal Precursor Chiral_Catalyst Chiral Metal-Ligand Complex Metal_Precursor->Chiral_Catalyst d3_Ligand This compound Derived Ligand d3_Ligand->Chiral_Catalyst Intermediate Substrate-Catalyst Complex Chiral_Catalyst->Intermediate Coordination Substrate Substrate Substrate->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Reaction Reagent Reagent Reagent->Product_Complex Product_Complex->Chiral_Catalyst Regeneration Product Enantioenriched Product Product_Complex->Product Release

Caption: Generalized catalytic cycle for an asymmetric reaction.

Conclusion

This compound is a valuable chiral starting material for the synthesis of a variety of deuterated chiral ligands. The protocols for the synthesis of these ligands are analogous to those for their non-deuterated counterparts and are expected to proceed with similar efficiency. The resulting deuterated ligands are anticipated to exhibit excellent performance in asymmetric catalysis, making them useful tools for both mechanistic studies and the development of new stereoselective transformations. Researchers are encouraged to explore the potential of this compound-derived ligands in their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Separation of L-Alaninol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of L-Alaninol enantiomers.

Troubleshooting Guide

Question 1: My L-Alaninol enantiomers are co-eluting (no separation). What are the initial steps to resolve this?

Answer:

When there is no separation between the enantiomers, the primary goal is to induce selectivity. Here are the initial steps to take:

  • Verify Column Suitability: Confirm that you are using a chiral stationary phase (CSP) appropriate for amino alcohols. Polysaccharide-based (e.g., Chiralcel® OD-H) and cyclodextrin-based CSPs are common choices. If in doubt, screening several different CSPs is often necessary.

  • Introduce or Change a Mobile Phase Modifier: For basic compounds like L-Alaninol, the addition of a basic modifier to the mobile phase is often crucial.

    • If you are not using a modifier, add 0.1% diethylamine (DEA) or another suitable amine to your mobile phase.

    • If you are already using a modifier, consider changing its concentration or type.

  • Switch the Organic Modifier: The choice of alcohol in the mobile phase can significantly impact selectivity. If you are using ethanol, try switching to isopropanol or methanol, and vice-versa.

  • Optimize Mobile Phase Polarity: In normal-phase chromatography, systematically vary the ratio of the polar modifier (e.g., alcohol) to the non-polar solvent (e.g., hexane). Small changes can have a large effect on resolution.

Question 2: I have poor resolution (Rs < 1.5) between my L-Alaninol enantiomeric peaks. How can I improve it?

Answer:

Poor resolution indicates that while some selectivity is present, it is insufficient for baseline separation. To improve resolution, you can take the following steps:

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution. Try decreasing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min). Be aware that this will increase analysis time.

  • Adjust the Column Temperature: Temperature affects the thermodynamics of the interaction between the analyte and the CSP. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often, but not always, improve resolution.

  • Fine-tune the Mobile Phase Composition:

    • Modifier Concentration: Systematically vary the concentration of your acidic or basic modifier (e.g., 0.05%, 0.1%, 0.2% DEA).

    • Solvent Ratio: Make small adjustments to the ratio of your mobile phase components. For instance, in a hexane/ethanol mobile phase, changing the ratio from 90:10 to 92:8 might enhance resolution.

  • Increase Column Length: If available, using a longer column or coupling two columns in series will increase the number of theoretical plates and can improve resolution.

Question 3: My chromatogram shows significant peak tailing for the L-Alaninol enantiomers. What are the likely causes and solutions?

Answer:

Peak tailing can compromise resolution and the accuracy of quantification. The common causes and their solutions are:

  • Secondary Interactions: Unwanted interactions between the basic amine group of alaninol and acidic silanol groups on the silica support of the stationary phase are a frequent cause of tailing.

    • Solution: Add a competing base, such as 0.1% diethylamine (DEA), to the mobile phase. This will mask the active silanol sites.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.

    • Solution: Reduce the sample concentration or the injection volume.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: If using a guard column, replace it. If the problem persists, consider flushing the analytical column with a strong solvent (check the column care manual for compatible solvents) or, if necessary, replace the column. For some columns, regeneration procedures may be available.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral stationary phases (CSPs) for separating L-Alaninol enantiomers?

A1: The most common CSPs for amino alcohols like L-Alaninol are polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralcel® OD-H), cyclodextrin-based, and ligand-exchange columns. Pirkle-type CSPs can also be effective.[2]

Q2: Do I need to derivatize L-Alaninol before analysis?

A2: For High-Performance Liquid Chromatography (HPLC), direct separation of underivatized L-Alaninol is common and often preferred as it avoids extra sample preparation steps.[3] For Gas Chromatography (GC), derivatization is typically necessary to increase the volatility and thermal stability of the analyte.[3]

Q3: How do I choose between normal-phase and reversed-phase chromatography?

A3: The choice depends on the CSP and the solubility of your analyte. Polysaccharide-based CSPs are versatile and can be used in both normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., acetonitrile/water) modes. Method development often involves screening in both modes to find the best separation.

Q4: What is the role of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) in the mobile phase?

A4: Additives are used to improve peak shape and selectivity. For a basic analyte like L-Alaninol, a basic additive like DEA is added to the mobile phase to prevent interactions with residual silanol groups on the stationary phase, which can cause peak tailing. For acidic analytes, an acidic additive like TFA is used.

Q5: Can temperature really change the elution order of enantiomers?

A5: Yes, in some cases, changing the column temperature can not only affect the resolution but also reverse the elution order of the enantiomers. This is because the interactions between the enantiomers and the CSP are temperature-dependent.

Data Presentation

Disclaimer: The following tables provide representative data synthesized from typical chiral separation applications. Actual retention times, separation factors, and resolution values will vary depending on the specific instrument, column batch, and precise experimental conditions.

Table 1: Representative HPLC Conditions for L-Alaninol Enantiomer Separation

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v/v)Flow Rate (mL/min)Temp. (°C)AnalytetR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Hexane/Ethanol/DEA (80:20:0.1)1.025L-Alaninol~8.5~10.2~1.25>2.0
Acetylated β-CyclodextrinAcetonitrile/Ammonium Acetate Buffer (pH 5) (30:70)1.025L-Alaninol~6.3~7.1~1.15>1.8
Chirobiotic™ TMethanol/Acetic Acid/TEA (100:0.1:0.1)0.820L-Alaninol~12.1~13.5~1.18>1.9

Table 2: Representative GC Conditions for Derivatized L-Alaninol Enantiomer Separation

Chiral Stationary Phase (CSP)DerivativeCarrier GasOven ProgramtR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
Chirasil-Val (25 m x 0.25 mm)N-TFA-isopropyl esterHelium80°C (2 min), then 5°C/min to 150°C~14.2~14.8~1.04>2.5
Rt-βDEXsaTrimethylsilyl (TMS)Hydrogen70°C (1 min), then 10°C/min to 180°C~10.5~10.9~1.05>2.2

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation of L-Alaninol

This protocol is a typical starting point for method development on a polysaccharide-based CSP.

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm I.D., 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Preparation: Dissolve an accurately weighed amount of L-Alaninol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: The enantiomeric purity is determined by comparing the peak areas of the L- and D-enantiomers.

Protocol 2: Chiral GC Separation of Derivatized L-Alaninol

This protocol requires derivatization of the L-Alaninol sample prior to analysis.

  • Derivatization:

    • To 1 mg of L-Alaninol in a vial, add 200 µL of anhydrous pyridine.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Heat the vial at 60°C for 30 minutes to form the TMS derivative.

  • Column: Chirasil-Val capillary column (25 m x 0.25 mm I.D., 0.16 µm film thickness).

  • GC-FID Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes. Ramp to 150°C at a rate of 5°C/min. Hold at 150°C for 5 minutes.

    • Detector Temperature: 280°C (Flame Ionization Detector).

    • Injection Volume: 1 µL (with a split ratio of 50:1).

  • Data Analysis: Calculate the enantiomeric purity from the peak areas of the two separated enantiomer derivatives.

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Separation q1 Are enantiomers co-eluting? start->q1 a1 1. Check/Change CSP 2. Add/Change Basic Modifier (e.g., 0.1% DEA) 3. Change Organic Solvent (e.g., EtOH -> IPA) 4. Adjust Solvent Ratio q1->a1 Yes q2 Is resolution (Rs) < 1.5? q1->q2 No a1->q2 a2 1. Lower Flow Rate (e.g., 1.0 -> 0.5 mL/min) 2. Adjust Temperature (e.g., 25°C -> 15°C) 3. Fine-tune Modifier/Solvent Ratio q2->a2 Yes q3 Is there significant peak tailing? q2->q3 No a2->q3 a3 1. Add Competing Base (0.1% DEA) 2. Reduce Sample Concentration 3. Dissolve Sample in Mobile Phase 4. Check for Column Contamination q3->a3 Yes end Optimized Separation q3->end No a3->end

Caption: Troubleshooting workflow for common peak separation issues.

MethodDevelopmentWorkflow start Start: Method Development for L-Alaninol step1 Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide, Cyclodextrin) start->step1 step2 Select Chromatographic Mode (Normal Phase vs. Reversed Phase) step1->step2 step3 Initial Mobile Phase Screening (e.g., Hexane/IPA vs. ACN/Buffer) + 0.1% Modifier (DEA) step2->step3 decision1 Separation Achieved? step3->decision1 decision1:w->step1:e No, Try new CSP/Mode step4 Optimize Parameters: - Mobile Phase Ratio - Modifier Concentration - Temperature - Flow Rate decision1->step4 Yes decision2 Resolution (Rs) > 1.5? step4->decision2 decision2:w->step4:e No, Continue Optimization end Validated Method decision2->end Yes

Caption: Systematic workflow for chiral method development.

ChiralRecognition p1 A p2 B p3 C L_Alaninol L-Alaninol L_Alaninol->p1 Interaction 1 (Strong) L_Alaninol->p2 Interaction 2 (Strong) L_Alaninol->p3 Interaction 3 (Strong) D_Alaninol D-Alaninol D_Alaninol->p1 Interaction 1 (Weak) D_Alaninol->p2 Interaction 2 (Strong) D_Alaninol->p3 Steric Hindrance

Caption: "Three-point interaction" model for chiral recognition.

References

Technical Support Center: L-Alaninol-d3 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving signal suppression issues encountered during the mass spectrometry analysis of L-Alaninol-d3.

Troubleshooting Guide

Signal suppression for this compound, a deuterated stable isotope-labeled internal standard, can lead to inaccurate and unreliable quantitative results. This guide provides a step-by-step approach to identify and mitigate the root causes of this phenomenon.

Initial Assessment: Is Signal Suppression Occurring?

The first step is to confirm that the observed low signal is due to suppression rather than other issues like instrument malfunction or incorrect sample preparation.

Question: My this compound signal is low or inconsistent. How do I know if it's signal suppression?

Answer:

To determine if you are experiencing signal suppression, you can perform a qualitative assessment by comparing the signal response of this compound in a clean solution versus the sample matrix. A significant decrease in signal in the presence of the matrix is a strong indicator of ion suppression.

A more systematic way to evaluate this is through a post-column infusion experiment . This technique helps to identify regions in the chromatogram where co-eluting matrix components are causing suppression.

Experimental Protocol: Post-Column Infusion

Objective: To identify chromatographic regions of ion suppression.

Methodology:

  • System Setup:

    • Connect the LC column outlet to one inlet of a T-union.

    • Connect a syringe pump to the other inlet of the T-union.

    • Connect the outlet of the T-union to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water).

    • Fill a syringe with the this compound solution and infuse it at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase flow path after the analytical column.

    • Acquire data on the mass spectrometer in the MRM (Multiple Reaction Monitoring) mode for this compound. A stable baseline signal should be observed.

  • Blank Matrix Injection:

    • Once a stable baseline is achieved, inject a blank matrix sample (that does not contain this compound) onto the LC column.

    • Monitor the this compound signal. A dip or decrease in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.

Troubleshooting Workflow for Signal Suppression

Once signal suppression is confirmed, follow this workflow to systematically address the issue.

Troubleshooting_Workflow start Low or Inconsistent This compound Signal confirm_suppression Confirm Signal Suppression (Post-Column Infusion) start->confirm_suppression optimize_chromatography Step 1: Optimize Chromatography (e.g., Gradient, Column Chemistry) confirm_suppression->optimize_chromatography Suppression Confirmed improve_sample_prep Step 2: Improve Sample Preparation (e.g., SPE, LLE) optimize_chromatography->improve_sample_prep Suppression Persists resolved Signal Stable and Reproducible optimize_chromatography->resolved Issue Resolved check_ms_parameters Step 3: Check MS Parameters (e.g., Source Conditions) improve_sample_prep->check_ms_parameters Suppression Persists improve_sample_prep->resolved Issue Resolved derivatization Step 4: Consider Derivatization check_ms_parameters->derivatization Suppression Persists check_ms_parameters->resolved Issue Resolved derivatization->resolved Issue Resolved

Caption: A stepwise workflow for troubleshooting this compound signal suppression.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal suppression for a small, polar compound like this compound?

A1: The most common causes are matrix effects from endogenous components in biological samples like plasma, urine, or tissue homogenates.[1] For polar analytes like this compound, which may have limited retention on traditional reversed-phase columns, co-elution with salts, phospholipids, and other polar metabolites is a primary cause of ion suppression.[2][3]

Q2: I'm using this compound as an internal standard. Shouldn't it compensate for signal suppression?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the unlabeled analyte and experience the same degree of signal suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[4] However, severe suppression can reduce the signal of both the analyte and the IS to a level where sensitivity and reproducibility are compromised. Additionally, chromatographic isotope effects can sometimes lead to slight separation of the deuterated standard from the native analyte, causing them to be affected differently by matrix interferences.

Q3: How can I improve the chromatographic separation of this compound from interfering matrix components?

A3: For polar compounds like this compound, consider the following chromatographic strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often more effective than reversed-phase chromatography for retaining and separating polar compounds, which can help to move the analyte away from early-eluting interferences like salts.[2][5]

  • Modify Mobile Phase: Adjusting the pH or using different mobile phase additives can alter the retention and selectivity.

  • Gradient Optimization: A shallower gradient can improve the resolution between your analyte and interfering peaks.

Q4: What sample preparation techniques are most effective for reducing matrix effects for this compound?

A4: The goal of sample preparation is to remove as many matrix components as possible while efficiently recovering your analyte.

Sample Preparation TechniqueAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Simple, fast, and inexpensive.Non-selective, may not remove phospholipids and salts, leading to significant matrix effects.Initial cleanup of high-protein samples like plasma.
Liquid-Liquid Extraction (LLE) More selective than PPT; can remove salts and some polar interferences.Can be labor-intensive and requires solvent optimization.Analytes with good solubility in a water-immiscible organic solvent.
Solid-Phase Extraction (SPE) Highly selective; can effectively remove a wide range of interferences.Requires method development to select the appropriate sorbent and solvents.Complex matrices or when high sensitivity is required.

For this compound, a mixed-mode or ion-exchange SPE sorbent may provide the best cleanup by targeting its amine functionality and polar nature.

Q5: Can derivatization help with signal suppression of this compound?

A5: Yes, derivatization can be a powerful tool. By chemically modifying the amino and hydroxyl groups of this compound, you can:

  • Increase its hydrophobicity, leading to better retention on reversed-phase columns and separation from polar interferences.

  • Improve its ionization efficiency, resulting in a stronger signal.

  • Move the analyte to a different region of the chromatogram, away from suppressive matrix effects.[6]

Common derivatizing agents for amines and alcohols can be employed, but the reaction conditions must be carefully optimized.

Experimental Protocol: Quantification of an Alanine-Containing Compound in a Biological Matrix

This protocol is adapted from a method for a dipeptide containing alanine and can serve as a starting point for developing a quantitative assay for this compound.[7]

Objective: To quantify this compound in a plasma sample.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the unlabeled L-Alaninol as an internal standard (if this compound is the analyte).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and centrifuge again; transfer the clear supernatant to an autosampler vial.

  • LC-MS/MS Conditions (Starting Point):

    • LC Column: A HILIC column is recommended for this polar analyte.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the analyte.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • MS Detection: Electrospray ionization in positive ion mode (ESI+).

    • MRM Transitions: These will need to be optimized for this compound by infusing a standard solution into the mass spectrometer.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when encountering and resolving signal suppression.

Logical_Relationships start Observation: Low/Variable Signal is_suppression Is it Signal Suppression? start->is_suppression check_instrument Check Instrument Performance (e.g., tune, calibration) is_suppression->check_instrument No optimize_method Systematically Optimize Method is_suppression->optimize_method Yes chromatography Chromatography sufficient? optimize_method->chromatography sample_prep Sample Prep sufficient? chromatography->sample_prep No resolved Problem Resolved chromatography->resolved Yes ms_conditions MS Conditions optimal? sample_prep->ms_conditions No sample_prep->resolved Yes ms_conditions->optimize_method No, Re-evaluate ms_conditions->resolved Yes

Caption: Decision tree for addressing low or variable mass spectrometry signals.

References

Technical Support Center: L-Alaninol-d3 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of L-Alaninol-d3.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yield method for synthesizing this compound? A1: The most widely used and efficient method is the chemical reduction of an inorganic acid salt of an L-alanine-d3 ester (e.g., hydrochloride or p-toluenesulfonate) using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as ethanol or water.[1] This method is known for its high yields and good reproducibility when key parameters are controlled.[1][2]

Q2: How is the L-alanine-d3 starting material typically prepared? A2: The deuterated starting material, L-alanine-d3 ester, is generally prepared via hydrogen isotope exchange of the corresponding L-alanine ester. One effective method involves using D₂O as the deuterium source with a catalyst, such as 2-hydroxynicotinaldehyde, under mild conditions.[3][4] This provides the α-deuterated ester required for the subsequent reduction step.

Q3: My this compound synthesis yield is significantly lower than expected. What are the potential causes? A3: Low yields can stem from several factors:

  • Starting Material and Reagent Quality: Impurities in the L-alanine-d3 ester or diminished activity of the reducing agent (e.g., old NaBH₄) can hinder the reaction.[1]

  • Improper Reaction Conditions: Incorrect stoichiometry of the reducing agent, suboptimal temperature, or improper pH can lead to incomplete reactions or side reactions.[1]

  • Hydrolysis of the Ester: A common side reaction is the hydrolysis of the L-alanine-d3 ester, especially if reaction conditions are not carefully controlled.[5] Neutralizing the ester salt with a base before reduction has been shown to significantly decrease the yield by promoting hydrolysis.[1][6]

  • Product Loss During Work-up: L-Alaninol is water-soluble, which can lead to significant product loss in the aqueous layer during extraction.[1][7]

Q4: How can I minimize the risk of racemization during synthesis? A4: Maintaining stereochemical integrity is critical. Racemization can be caused by strong bases, elevated temperatures, or prolonged reaction times.[8] To prevent this, use mild bases if necessary, perform the reaction at lower temperatures (e.g., 0-25°C), and monitor the reaction closely to avoid unnecessarily long reaction times.[8] Chiral HPLC can be used to quantify the enantiomeric excess of the final product.[8]

Q5: What are the best practices for storing reagents and the final this compound product? A5: Sodium borohydride should be stored in a cool, dry place, as its activity diminishes with improper storage.[1] this compound is sensitive to air and moisture and should be stored under an inert atmosphere (like nitrogen or argon) at 2-8°C in a dark place to prevent degradation.[7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

ProblemPotential CauseRecommended SolutionCitation
Low or No Product Formation Inactive reducing agent (e.g., old NaBH₄).Use a fresh, unopened container of the reducing agent.[1]
Purity of L-alanine-d3 ester is low.Verify the purity of the starting material using NMR or melting point analysis before the reaction.[1]
Insufficient amount of reducing agent.Use a significant molar excess of NaBH₄, typically 3.0 to 5.0 equivalents relative to the ester.[5][6]
Neutralization of the ester salt before reduction.Directly reduce the inorganic acid salt of the L-alanine-d3 ester without a prior neutralization step.[1][6]
Low Yield Hydrolysis of the L-alanine-d3 ester.Add the ester solution dropwise to a large excess of the NaBH₄ solution. Maintain the reaction temperature between 15-25°C.[5][6]
Suboptimal reaction temperature.For NaBH₄ reductions, maintain the temperature in the optimal range of 15-25°C to balance reaction rate and minimize side reactions.[1][5]
Difficulty in Product Isolation Product loss in the aqueous layer during work-up.L-Alaninol has water solubility. Perform multiple extractions (3-5 times) with a suitable organic solvent like ethyl acetate.[1][7]
Presence of inorganic salts (boron salts) in the crude product.After quenching excess NaBH₄, filter the precipitated inorganic salts and wash the filter cake thoroughly with the extraction solvent.[5]
Formation of a viscous oil instead of a clean product.This may be due to residual water. Ensure the combined organic extracts are thoroughly dried over an anhydrous drying agent (e.g., sodium sulfate) before solvent evaporation.[5]
Inconsistent Results Reagents or product exposed to air and moisture.Conduct the reaction under an inert atmosphere (nitrogen or argon). Store the final this compound product under inert gas at 2-8°C.[7]

Optimized Reaction Parameters

The following table summarizes the optimized conditions for the reduction of L-alanine ester salts to L-Alaninol. These parameters are directly applicable to the deuterated analogue.

ParameterRecommended ConditionRationaleCitation
Reducing Agent Sodium Borohydride (NaBH₄)Effective, high-yield, and good reproducibility.[1][2]
Stoichiometry 3.0 - 5.0 molar equivalents of NaBH₄A large excess is crucial to ensure complete reduction and minimize ester hydrolysis by keeping the ester concentration low at all times.[5][6]
Temperature 15 - 25°CBalances a sufficient reaction rate with the need to suppress side reactions like ester hydrolysis, which is more prevalent at higher temperatures.[1][5][6]
Addition Method Slow, dropwise addition of the ester solution to the NaBH₄ solution.This ensures the ester is immediately exposed to a high concentration of the reducing agent, favoring reduction over hydrolysis.[5][6]
Solvent Ethanol / WaterA common and effective solvent system for this reduction.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of L-alanine-d3 ethyl ester hydrochloride using sodium borohydride.

1. Preparation of Solutions:

  • NaBH₄ Solution: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3.0 to 5.0 molar equivalents of sodium borohydride in cold deionized water.[2][5]

  • Ester Solution: Dissolve 1.0 molar equivalent of L-alanine-d3 ethyl ester hydrochloride in ethanol.

2. Reaction:

  • Cool the NaBH₄ solution in an ice-water bath to maintain the target temperature.

  • Slowly add the L-alanine-d3 ethyl ester hydrochloride solution dropwise to the stirred NaBH₄ solution over several hours.[2]

  • Throughout the addition, carefully monitor the reaction and maintain the internal temperature between 15-25°C.[5][6]

3. Aging and Quenching:

  • After the addition is complete, allow the mixture to stir at room temperature for a few hours to ensure the reaction proceeds to completion.[5]

  • Carefully quench the excess NaBH₄ by slowly adding acetone to the reaction mixture while cooling in an ice bath.[5]

4. Work-up and Isolation:

  • Add ethyl acetate to the mixture to precipitate the inorganic boron salts.[5]

  • Filter the precipitated salts and wash the filter cake with additional ethyl acetate to recover any occluded product.[5]

  • Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer multiple times with ethyl acetate.[5]

  • Combine all organic layers and dry them over anhydrous sodium sulfate.[5]

5. Purification:

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude this compound by vacuum distillation to obtain the final product.[5]

Visual Guides

G Experimental Workflow for this compound Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep_nabh4 Prepare NaBH4 Solution (in Water) reaction Dropwise addition of Ester to NaBH4 (15-25°C) prep_nabh4->reaction prep_ester Prepare L-Alanine-d3 Ester HCl (in Ethanol) prep_ester->reaction aging Age mixture at RT reaction->aging quench Quench excess NaBH4 (Acetone) aging->quench filter Filter Inorganic Salts quench->filter extract Extract with Ethyl Acetate filter->extract dry Dry Organic Layer (Na2SO4) extract->dry evap Solvent Evaporation dry->evap distill Vacuum Distillation evap->distill product Pure this compound distill->product

Caption: A step-by-step experimental workflow for this compound synthesis.

G Troubleshooting Logic for Low this compound Yield start Low Yield Observed cat_sm 1. Check Starting Materials start->cat_sm cat_cond 2. Review Reaction Conditions start->cat_cond cat_workup 3. Optimize Work-up start->cat_workup sm_purity Is L-Alanine-d3 Ester Pure? cat_sm->sm_purity sm_reagent Is NaBH4 fresh/active? cat_sm->sm_reagent cond_stoich Stoichiometry Correct? (3-5 eq NaBH4) cat_cond->cond_stoich cond_temp Temperature Maintained? (15-25°C) cat_cond->cond_temp cond_add Addition slow & dropwise? cat_cond->cond_add cond_neut Was ester neutralized first? cat_cond->cond_neut workup_extr Multiple Extractions Performed? cat_workup->workup_extr workup_dry Organic Layer Dried Thoroughly? cat_workup->workup_dry sol_sm_purity Re-purify or verify purity (NMR) sm_purity->sol_sm_purity No sol_sm_reagent Use fresh NaBH4 sm_reagent->sol_sm_reagent No sol_cond_stoich Increase NaBH4 equivalents cond_stoich->sol_cond_stoich No sol_cond_temp Improve temperature control cond_temp->sol_cond_temp No sol_cond_add Ensure slow, controlled addition cond_add->sol_cond_add No sol_cond_neut Avoid pre-neutralization step cond_neut->sol_cond_neut Yes sol_workup_extr Increase number of extractions workup_extr->sol_workup_extr No sol_workup_dry Use anhydrous Na2SO4 until clear workup_dry->sol_workup_dry No

Caption: A decision tree for troubleshooting and resolving low yield issues.

References

Preventing H-D exchange in L-Alaninol-d3 under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of L-Alaninol-d3 in your research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to hydrogen-deuterium (H-D) exchange under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?

A1: Hydrogen-deuterium exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent. For this compound, this is a significant concern because the deuterium labels are what allow it to be distinguished from its unlabeled counterpart, for example, when used as an internal standard in quantitative mass spectrometry. The loss of deuterium for hydrogen alters the mass of the standard, which can compromise the accuracy and precision of quantitative results.[1]

Q2: Which deuterium atoms on this compound are most susceptible to exchange under acidic conditions?

A2: The deuterium atoms on the hydroxyl (-OD) and amino (-ND2) groups are highly labile and will rapidly exchange with protons from any protic solvent, such as water or methanol, under acidic conditions. The deuterium atoms on the carbon backbone (C-D) are generally more stable, but exchange at the α-carbon can be catalyzed by acidic conditions, although typically to a lesser extent than at the heteroatoms.

Q3: What are the primary factors that promote H-D exchange in this compound?

A3: Several factors can accelerate the rate of H-D exchange:

  • pH: Both strongly acidic and basic conditions can catalyze H-D exchange. For many deuterated compounds, the rate of exchange is at a minimum between pH 2.5 and 3.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H-D exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms and facilitate the exchange process. Aprotic solvents (e.g., acetonitrile, DMSO) are preferred for storing and handling deuterated compounds.

  • Exposure Time: The longer this compound is exposed to conditions that promote exchange, the greater the extent of deuterium loss will be.

Troubleshooting Guides

Problem 1: I am observing a gradual decrease in the signal of my this compound internal standard over a series of injections.

  • Potential Cause: This is a classic symptom of H-D exchange, where the deuterated standard is gradually converting to its unlabeled form. This is particularly common if the standard is stored in a protic solvent or at a non-optimal pH for an extended period.

  • Recommended Solutions:

    • Solvent Check: If your stock or working solutions are in a protic solvent like water or methanol, consider switching to an aprotic solvent such as acetonitrile for storage.

    • pH Adjustment: Ensure the pH of your samples and mobile phase is within the optimal range to minimize exchange (ideally between pH 2.5 and 3 for many compounds). If your experimental conditions require a different pH, minimize the time the standard is exposed to these conditions.

    • Temperature Control: Store stock solutions and samples at low temperatures (4°C or -20°C) to slow down the exchange rate.

    • Fresh Preparations: Prepare working solutions of your this compound standard more frequently to reduce the time they are exposed to exchange-promoting conditions.

Problem 2: I am seeing a small peak at the mass of the unlabeled L-Alaninol in my deuterated standard solution.

  • Potential Cause: This could be due to either H-D exchange occurring during storage or handling, or it could be an isotopic impurity from the synthesis of the standard.

  • Recommended Solutions:

    • Assess Isotopic Purity: Review the certificate of analysis from the supplier to determine the specified isotopic purity. If the observed unlabeled peak is significantly larger than expected, H-D exchange is the likely culprit.

    • Implement Prevention Strategies: Follow the recommendations in "Problem 1" to minimize any further H-D exchange.

    • Blank Subtraction: If a low level of the unlabeled analyte is inherent to the standard, you can perform a blank subtraction or adjust your calibration curve to account for this contribution.

Data Presentation

Table 1: Factors Influencing H-D Exchange in this compound

FactorConditionImpact on H-D Exchange RateRecommendations
pH Strongly Acidic (<2) or Basic (>8)HighAdjust pH to the range of minimum exchange (typically 2.5-3).
Near Neutral (6-8)ModerateIf the experiment allows, buffering to a neutral pH is a good option.
Weakly Acidic (2.5-4)LowIdeal for minimizing exchange, especially for LC-MS applications.
Temperature High (>40°C)HighAvoid high temperatures during storage and sample preparation.
Room Temperature (20-25°C)ModerateMinimize time at room temperature.
Refrigerated (2-8°C)LowRecommended for short-term storage of solutions.
Frozen (≤ -20°C)Very LowRecommended for long-term storage of stock solutions.
Solvent Protic (e.g., Water, Methanol)HighAvoid for long-term storage. Use for the shortest time possible in experiments.
Aprotic (e.g., Acetonitrile, DMSO)Very LowRecommended for stock and working solutions.

Experimental Protocols

Protocol: Minimizing H-D Exchange in this compound for LC-MS Analysis

This protocol outlines a procedure for the preparation and analysis of samples using this compound as an internal standard in a typical acidic mobile phase for LC-MS.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile. Store this solution at -20°C in a tightly sealed vial.

    • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the stock solution in acetonitrile. Prepare this solution fresh daily or weekly, depending on stability assessments.

  • Sample Preparation (Protein Precipitation Example):

    • To 100 µL of the sample, add 10 µL of the this compound working solution.

    • Immediately add 300 µL of cold (4°C) acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

  • LC-MS Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte and internal standard.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 25°C (to balance separation efficiency and potential for on-column exchange).

    • Injection Volume: 5 µL.

  • Stability Assessment:

    • To assess the stability of this compound under your specific conditions, prepare a sample and analyze it immediately (t=0).

    • Leave the same sample in the autosampler at a controlled temperature (e.g., 10°C) and re-inject it at various time points (e.g., 2, 4, 8, 24 hours).

    • Monitor the peak area of this compound and look for any increase in the peak area of unlabeled L-Alaninol.

Visualizations

H_D_Exchange_Mechanism Alaninol_d3 This compound (R-ND2-CH(CH3)-CD2-OD) Protonated_Amine Protonated Amine (R-ND2H+-CH(CH3)-CD2-OD) Alaninol_d3->Protonated_Amine + H+ Protonated_Hydroxyl Protonated Hydroxyl (R-ND2-CH(CH3)-CD2-ODH+) Alaninol_d3->Protonated_Hydroxyl + H+ Exchanged_Amine H-D Exchanged Amine (R-NHD-CH(CH3)-CD2-OD) Protonated_Amine->Exchanged_Amine - D+ + H+ Exchanged_Hydroxyl H-D Exchanged Hydroxyl (R-ND2-CH(CH3)-CD2-OH) Protonated_Hydroxyl->Exchanged_Hydroxyl - D+ + H+ H3O H3O+ D2O D2O H2O H2O

Caption: Acid-catalyzed H-D exchange mechanism in this compound.

Experimental_Workflow Start Start: this compound Powder Stock_Solution Prepare Stock Solution (Anhydrous ACN, -20°C) Start->Stock_Solution Storage Working_Solution Prepare Fresh Working Solution (Anhydrous ACN) Stock_Solution->Working_Solution Daily/Weekly Sample_Prep Sample Preparation (Add IS, Precipitate with cold ACN/0.1% FA) Working_Solution->Sample_Prep Spiking LC_MS_Analysis LC-MS Analysis (Acidic Mobile Phase, Controlled Temp.) Sample_Prep->LC_MS_Analysis Injection Data_Analysis Data Analysis (Monitor for H-D Exchange) LC_MS_Analysis->Data_Analysis Data Acquisition End End: Accurate Quantification Data_Analysis->End Results

References

Technical Support Center: Analysis of L-Alaninol-d3 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of L-Alaninol-d3 in biological matrices using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the analysis of biological samples, which are complex mixtures of endogenous and exogenous components, matrix effects are a significant concern that can lead to erroneous reporting of analyte concentrations.[3][4]

Q2: How does a deuterated internal standard like this compound help in mitigating matrix effects?

A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where hydrogen atoms are replaced by deuterium.[1] Since this compound is chemically almost identical to L-Alaninol, it exhibits nearly the same physicochemical properties.[1] This means it co-elutes during chromatography and experiences a similar degree of ion suppression or enhancement as the analyte.[1] By adding a known amount of this compound to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement corrects for variations during sample preparation and analysis, leading to more accurate and precise results.[5]

Q3: Can I still experience issues with matrix effects even when using this compound as an internal standard?

A3: Yes, several issues can still arise. A common problem is the chromatographic separation of the analyte and the deuterated internal standard, often referred to as the "isotope effect," which can lead to them experiencing different matrix effects.[6] In some cases, even with co-elution, the analyte and its deuterated internal standard may not experience identical ion suppression or enhancement.[6] Additionally, significant ion suppression can still lead to a loss of sensitivity, making it difficult to detect low concentrations of L-Alaninol.

Q4: What are the most common sources of matrix effects in biological samples?

A4: In biological matrices such as plasma, serum, and urine, phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[7][8] Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
Possible Cause Suggested Solution
Suboptimal Chromatographic Conditions: L-Alaninol is a small, polar molecule and may exhibit poor retention on traditional reversed-phase columns.Optimize Chromatography: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining polar compounds. Alternatively, use a reversed-phase column with an ion-pairing agent in the mobile phase to improve retention.[1]
Significant Ion Suppression: High levels of matrix components are co-eluting with your analyte.Improve Sample Preparation: Enhance your sample cleanup procedure. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[7][10]
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[11]
Issue 2: Inconsistent Results for Quality Control (QC) Samples
Possible Cause Suggested Solution
Variability in Matrix Effects: Different lots or sources of biological matrices can have varying compositions, leading to inconsistent ion suppression or enhancement.[12]Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples. This helps to ensure that the standards and samples are affected by the matrix in a similar way.[2]
Analyte Instability: L-Alaninol may be degrading in the matrix during storage or processing.Assess Stability: Perform freeze-thaw and bench-top stability experiments to ensure the analyte is stable under your experimental conditions.
Issue 3: Chromatographic Separation of L-Alaninol and this compound
Possible Cause Suggested Solution
Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic behavior, especially on high-resolution columns.[6]Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to promote co-elution. Sometimes a faster gradient can reduce the separation between the analyte and its deuterated internal standard.
Use a Lower Resolution Column: If complete co-elution is critical and cannot be achieved on a high-resolution column, a column with slightly lower resolving power might be used to ensure the peaks overlap.

Quantitative Data on Matrix Effects (Illustrative Examples)

The following tables provide illustrative data on the extent of matrix effects that can be observed for a small polar analyte like L-Alaninol in common biological matrices and the effectiveness of different sample preparation techniques.

Table 1: Matrix Effect of L-Alaninol in Various Biological Matrices (Illustrative)

Biological MatrixMean Matrix Effect (%)*Range (%)
Human Plasma-35%-55% to -15%
Human Urine-20%-40% to +10%
Rat Brain Homogenate-50%-70% to -30%

*A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Table 2: Effect of Sample Preparation Method on Ion Suppression in Human Plasma (Illustrative)

Sample Preparation MethodMean Ion Suppression (%)
Protein Precipitation (Acetonitrile)45%
Liquid-Liquid Extraction (Ethyl Acetate)25%
Solid-Phase Extraction (Mixed-Mode Cation Exchange)10%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition

Objective: To quantify the extent of ion suppression or enhancement from a biological matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Analyte in Matrix): Process at least six different lots of blank biological matrix using your validated sample preparation method. After the final extraction step (e.g., evaporation), spike the extracted matrix with L-Alaninol and this compound at a known concentration (e.g., mid-QC level).

    • Set B (Analyte in Neat Solution): Prepare a neat solution of L-Alaninol and this compound in the reconstitution solvent at the same concentration as Set A.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set A) / (Peak Area Ratio of Analyte/IS in Set B)

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should ideally be ≤15%.[12]

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • System Setup: Use a T-connector to infuse a standard solution of L-Alaninol and this compound at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

  • Infusion and Injection: Begin the infusion to obtain a stable baseline signal for the analyte and internal standard. Inject a blank, extracted matrix sample onto the LC column.

  • Data Analysis: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run.

    • A dip in the baseline indicates a region of ion suppression.

    • A peak or rise in the baseline indicates a region of ion enhancement.

    • By comparing the retention time of your analyte with these regions, you can determine if it is eluting in a zone of significant matrix effects.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Inaccurate This compound Results check_coelution Check Co-elution of Analyte and IS start->check_coelution coelution_ok Co-elution is Good? check_coelution->coelution_ok adjust_chrom Adjust Chromatography: - Gradient - Column (HILIC) coelution_ok->adjust_chrom No quantify_me Quantify Matrix Effect (Post-Extraction Addition) coelution_ok->quantify_me Yes adjust_chrom->check_coelution me_acceptable Matrix Effect < 15% CV? quantify_me->me_acceptable improve_sp Improve Sample Prep: - LLE - SPE me_acceptable->improve_sp No revalidate Re-validate Method me_acceptable->revalidate Yes improve_sp->quantify_me dilute_sample Dilute Sample improve_sp->dilute_sample dilute_sample->quantify_me

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Post_Column_Infusion lc_pump LC Pump (Mobile Phase) injector Injector (Blank Matrix Extract) lc_pump->injector column Analytical Column injector->column t_connector T-Connector column->t_connector syringe_pump Syringe Pump (Analyte + IS Solution) syringe_pump->t_connector ms Mass Spectrometer t_connector->ms data Data Analysis: Monitor IS Signal for Dips or Peaks ms->data

Caption: Experimental workflow for post-column infusion analysis.

References

Technical Support Center: L-Alaninol-d3 ¹H NMR Resolution Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of L-Alaninol-d3 in ¹H NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad?

A1: Peak broadening in the ¹H NMR spectrum of this compound can arise from several factors:

  • Poor Shimming: The homogeneity of the magnetic field (B₀) is crucial for obtaining sharp signals. Improper shimming is a common cause of broad peaks.[1][2] Manual or automated shimming procedures should be performed before data acquisition to optimize field homogeneity.[3][4]

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, such as hydrogen bonding, causing peak broadening.[1][5] Preparing a more dilute sample can often improve resolution.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening. Ensure all glassware is scrupulously clean and solvents are of high purity.

  • Chemical Exchange: The protons on the hydroxyl (-OH) and amine (-NH₂) groups of L-Alaninol can undergo chemical exchange with residual water or other exchangeable protons in the sample. This exchange can be temperature and pH-dependent and often results in broad signals.[6]

Q2: How does the deuterium labeling in this compound affect the ¹H NMR spectrum?

A2: The deuterium (d3) labeling on the methyl (CH₃) group of L-Alaninol simplifies the ¹H NMR spectrum. The protons on the deuterated methyl group are not observed in the ¹H spectrum, which can reduce signal overlap and make the remaining proton signals easier to analyze. However, deuterium has a spin of 1 and can cause a small splitting (typically a 1:1:1 triplet) on adjacent protons due to ²J(H,D) coupling, though this is often not resolved. The primary effect of deuterium substitution on the chemical shifts of nearby protons (an isotope effect) is generally small.[7][8][9]

Q3: My signals for the CH and CH₂ protons of this compound are overlapping. How can I resolve them?

A3: Overlapping signals can be a challenge in small molecules. Here are several strategies to improve signal dispersion:

  • Change the Solvent: The chemical shifts of protons are sensitive to the solvent environment.[1][5][10][11][12] Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlapping signals.[1] Aromatic solvents like benzene-d₆ often induce significant shifts (Aromatic Solvent Induced Shifts or ASIS).

  • Vary the Temperature: Changing the sample temperature can alter molecular conformations and the extent of hydrogen bonding, which in turn affects proton chemical shifts.[6][13][14][15][16][17][18] Acquiring spectra at different temperatures can often resolve overlapping peaks.

  • Use a Higher Field Spectrometer: NMR spectrometers with higher magnetic field strengths provide greater spectral dispersion, which can resolve closely spaced signals.

Q4: How can I determine the enantiomeric purity of my this compound sample using ¹H NMR?

A4: To determine the enantiomeric purity, you need to convert the enantiomers into diastereomers in situ, which will have distinct signals in the ¹H NMR spectrum. This is achieved using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

  • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers of this compound through non-covalent interactions.[13] This results in separate signals for the L- and D-enantiomers. Common CSAs for amino alcohols include BINOL derivatives and chiral acids.[1][6][13]

  • Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form stable diastereomeric compounds. Mosher's acid (MTPA) is a classic example.

The enantiomeric excess (ee) can then be calculated by integrating the well-resolved signals corresponding to each diastereomer.[6]

Troubleshooting Guides

Problem 1: Broad and Unresolved Peaks in the Spectrum

This guide provides a step-by-step approach to address issues of poor resolution in the ¹H NMR spectrum of this compound.

Troubleshooting Workflow for Poor Resolution

G Troubleshooting Workflow for Poor Resolution A Start: Broad/Unresolved Spectrum B Step 1: Check Shimming A->B C Re-shim the spectrometer manually or using an automated routine. B->C D Is resolution improved? C->D E Step 2: Prepare a Dilute Sample D->E No K Problem Solved D->K Yes F Reduce sample concentration to minimize viscosity and aggregation. E->F G Is resolution improved? F->G H Step 3: Vary Experimental Conditions G->H No G->K Yes I Acquire spectra in different deuterated solvents and at various temperatures. H->I J Is resolution satisfactory? I->J J->K Yes L Consult with NMR facility manager for advanced techniques (e.g., higher field). J->L No

Caption: A step-by-step workflow for troubleshooting broad and unresolved peaks in the ¹H NMR spectrum of this compound.

Problem 2: Inability to Resolve Enantiomers for Purity Analysis

This guide outlines the steps to take when you are unable to differentiate the signals of the L- and D-enantiomers of Alaninol-d3.

Troubleshooting Workflow for Enantiomeric Resolution

G Troubleshooting Workflow for Enantiomeric Resolution A Start: Enantiomers Not Resolved B Step 1: Add a Chiral Solvating Agent (CSA) A->B C Add 1 equivalent of a suitable CSA (e.g., (R)-BINOL). B->C D Are enantiomeric signals split? C->D E Step 2: Optimize CSA Concentration D->E No K Problem Solved: Calculate Enantiomeric Excess D->K Yes F Titrate the CSA concentration (e.g., 0.5 to 2.0 equivalents). E->F G Are signals well-resolved? F->G H Step 3: Try a Different CSA or Solvent G->H No G->K Yes I Test alternative CSAs or change the deuterated solvent. H->I J Are signals resolved? I->J J->K Yes L Consider using a Chiral Derivatizing Agent (CDA) like Mosher's acid. J->L No

Caption: A decision tree for resolving the enantiomers of this compound for purity analysis using ¹H NMR.

Quantitative Data

The following tables summarize key quantitative data for the ¹H NMR analysis of L-Alaninol.

Table 1: Typical ¹H NMR Chemical Shifts for L-Alaninol

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constant (J) in Hz
CH₂ (diastereotopic) 3.53ddJ = 10.3, 4.0
3.24ddJ = 10.3, 7.4
CH 3.00m-
NH₂, OH 2.53br s-
CH₃ 1.05dJ = 6.3
Data sourced from ChemicalBook and may vary based on experimental conditions.[10][19]

Table 2: Example of Enantiomeric Resolution of Amino Alcohols using a Chiral Solvating Agent

AnalyteChiral Solvating AgentObserved Chemical Shift Difference (ΔΔδ) in ppm
Phenylalaninol {Mo₁₃₂( (R)‐lactate)₃₀}0.06
2‐amino‐1‐phenylethanol {Mo₁₃₂( (R)‐lactate)₃₀}< 0.06
This table illustrates the magnitude of signal splitting that can be achieved with a chiral solvating agent for amino alcohols.[13] The exact ΔΔδ for this compound will depend on the specific CSA and conditions used.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation for this compound
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition: Insert the sample into the spectrometer, lock, and shim the magnetic field. Acquire the ¹H NMR spectrum using standard acquisition parameters.

Protocol 2: ¹H NMR for Enantiomeric Purity using a Chiral Solvating Agent
  • Initial Spectrum: Prepare a standard sample of this compound as described in Protocol 1 and acquire a baseline ¹H NMR spectrum.

  • CSA Addition: Remove the NMR tube from the spectrometer. Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)) directly to the NMR tube.[6]

  • Mixing: Gently invert the capped NMR tube several times to ensure thorough mixing.

  • Data Acquisition: Re-insert the sample into the spectrometer. It may be necessary to re-shim. Acquire the ¹H NMR spectrum.

  • Analysis: Observe the splitting of signals, particularly for the CH and CH₂ protons. Integrate the well-resolved signals corresponding to the two diastereomeric complexes to determine the enantiomeric ratio.[6]

References

Technical Support Center: L-Alaninol Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of L-Alaninol for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of L-Alaninol necessary for GC analysis?

A1: L-Alaninol is a polar molecule with active hydrogen groups (-OH and -NH2). These characteristics make it non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and decomposition at high temperatures.[1][2] Derivatization replaces these active hydrogens with non-polar groups, increasing the molecule's volatility and thermal stability, which is essential for successful GC analysis.[1][3]

Q2: What are the most common derivatization techniques for L-Alaninol?

A2: The two most common derivatization techniques for L-Alaninol and similar amino alcohols are:

  • Silylation: This method replaces active hydrogens with a trimethylsilyl (TMS) group.[4] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[2][3]

  • Acylation: This technique introduces an acyl group. Perfluoroacyl derivatives, using reagents like trifluoroacetic anhydride (TFAA), are common because they are highly volatile and stable.[5][6]

Q3: How do I choose the right derivatization reagent?

A3: The choice of reagent depends on several factors, including the presence of other functional groups, the desired volatility of the derivative, and the detector being used.[6] For instance, fluorinated anhydrides are particularly suitable for use with an electron capture detector (ECD).[6] It is crucial that the chosen reagent results in a complete reaction, ideally with a yield of over 95%.[1]

Q4: Can derivatization affect the chirality of L-Alaninol?

A4: Yes, improper reaction conditions can lead to racemization, where the pure L-Alaninol converts into a mixture of L- and D-enantiomers.[7] This is a significant concern in pharmaceutical applications where only one enantiomer is typically active.[7] Factors like strong bases, high temperatures, and certain reagents can promote racemization.[7]

Troubleshooting Guides

Problem 1: Incomplete Derivatization or Low Product Yield

Q: My GC chromatogram shows a small product peak and a large, tailing peak for what I assume is underivatized L-Alaninol. What could be the cause?

A: This is a classic sign of an incomplete derivatization reaction. Several factors could be at play:

  • Moisture in the sample or reagents: Silylation reagents are particularly sensitive to moisture, which can consume the reagent and lead to poor reaction yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Insufficient Reagent: The derivatizing reagent should be used in excess to drive the reaction to completion.

  • Suboptimal Reaction Conditions: The reaction temperature and time may not be optimal. For example, silylation with MSTFA may require heating at 60°C for 30 minutes to ensure a complete reaction.[3]

  • Poor Reagent Quality: Derivatization reagents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents.

Problem 2: Extraneous Peaks in the Chromatogram

Q: I'm seeing multiple unexpected peaks in my chromatogram after derivatization. What are they?

A: These extraneous peaks could be several things:

  • Byproducts of the Derivatization Reaction: The reaction itself can sometimes produce side products.[8] Identifying these byproducts using a mass spectrometer (GC-MS) can help understand the side reactions occurring.[8]

  • Impurities in the L-Alaninol Sample: The starting material may not be pure. It is important to verify the purity of your L-Alaninol before derivatization.[8]

  • Reagent Artifacts: Excess derivatizing reagent or its byproducts can sometimes appear as peaks in the chromatogram.[2]

  • Contamination: Contamination can be introduced from solvents, glassware, or handling.

Problem 3: Poor Peak Shape and Resolution

Q: The peaks for my derivatized L-Alaninol are broad or tailing, and I'm not getting good separation of enantiomers on my chiral column. What should I do?

A: Poor peak shape and resolution can stem from several issues:

  • Incomplete Derivatization: As mentioned earlier, any remaining underivatized L-Alaninol will exhibit poor chromatographic behavior.

  • Active Sites in the GC System: The GC inlet liner and the front end of the column can have active sites that interact with the analyte, causing peak tailing. Using a deactivated liner and trimming the column can help.[4]

  • Suboptimal GC Conditions: The temperature program, carrier gas flow rate, and injection parameters may need optimization for the specific derivative and chiral column being used.[9]

  • Matrix Effects: Components in the sample matrix can interfere with the chromatography, sometimes causing peak shape distortion.[10][11][12]

Quantitative Data Summary

Table 1: Common Derivatization Reagents for L-Alaninol and Reaction Conditions.

Derivatization TechniqueReagentAbbreviationTypical Reaction ConditionsReference
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHeat at 60°C for 30 minutes in pyridine.[3]
AcylationTrifluoroacetic anhydrideTFAAReaction with L-Alaninol in dichloromethane.[5]
AcylationEthyl ChloroformateReact at room temperature for 15 minutes in pyridine/dichloromethane.[3]

Experimental Protocols

Protocol 1: Silylation of L-Alaninol using MSTFA

This protocol is based on a common method for the silylation of amino alcohols for GC analysis.[3]

Materials:

  • L-Alaninol

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine

  • Reaction vial with a screw cap

Procedure:

  • Weigh approximately 1 mg of L-Alaninol into a clean, dry reaction vial.

  • Add 200 µL of anhydrous pyridine to the vial.

  • Add 100 µL of MSTFA to the vial.

  • Securely cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC.

Protocol 2: Acylation of L-Alaninol using TFAA

This protocol describes a typical acylation procedure.[5]

Materials:

  • L-Alaninol

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vial with a screw cap

Procedure:

  • Dissolve the L-Alaninol sample in anhydrous dichloromethane in a reaction vial.

  • Add an excess of trifluoroacetic anhydride (TFAA) to the solution.

  • Cap the vial and allow the reaction to proceed at room temperature. Reaction time may vary, so monitoring the reaction progress by a suitable technique is recommended.

  • After completion, the excess reagent and solvent can be removed under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for GC injection.

Visualizations

Derivatization_Workflow General Workflow for L-Alaninol Derivatization and GC Analysis cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis GC Analysis Sample L-Alaninol Sample Solvent Add Anhydrous Solvent (e.g., Pyridine, DCM) Sample->Solvent Reagent Add Derivatization Reagent (e.g., MSTFA, TFAA) Solvent->Reagent Heat Apply Heat (if required) Reagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC Cool->Inject Separate Separation on Chiral Column Inject->Separate Detect Detection (e.g., FID, MS) Separate->Detect Data Data Analysis Detect->Data

Caption: General workflow for L-Alaninol derivatization and GC analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor GC Results cluster_incomplete_rxn Incomplete Reaction? cluster_gc_issues GC System Issues? cluster_sample_issues Sample Integrity Issues? Start Poor GC Results (e.g., no peak, bad peak shape) CheckMoisture Check for Moisture Start->CheckMoisture CheckReagent Verify Reagent Amount & Quality Start->CheckReagent CheckConditions Optimize Reaction Time & Temp Start->CheckConditions CheckLiner Deactivate/Replace Inlet Liner Start->CheckLiner TrimColumn Trim Front of Column Start->TrimColumn OptimizeGC Optimize GC Method Parameters Start->OptimizeGC CheckPurity Verify L-Alaninol Purity Start->CheckPurity MatrixEffects Consider Matrix Effects Start->MatrixEffects CheckRacemization Check for Racemization (Chiral Analysis) Start->CheckRacemization

References

Stability of L-Alaninol-d3 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Alaninol-d3. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in different solvents and at various temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term integrity of this compound, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. When in solution, it is best to prepare fresh solutions for immediate use. If short-term storage of a stock solution is necessary, it should be stored at -80°C.

Q2: I am observing a decrease in the mass corresponding to my this compound standard over time when using a protic solvent like methanol. What could be the cause?

A2: This is likely due to hydrogen-deuterium (H/D) exchange. The deuterium atoms on the methyl group (d3) of this compound can be replaced by hydrogen atoms from protic solvents such as water, methanol, or ethanol. This exchange is often catalyzed by acidic or basic conditions and can be accelerated at higher temperatures. This will result in a mass shift in your analysis, leading to inaccurate quantification. To minimize this, it is advisable to use aprotic solvents like DMSO or acetonitrile for stock solutions and to maintain a neutral pH.

Q3: What solvents are compatible with this compound?

A3: L-Alaninol is completely miscible in water and soluble in solvents like DMSO.[1][2] It is slightly soluble in chloroform and methanol.[1] For applications where isotopic stability is critical, such as in mass spectrometry-based assays, using anhydrous aprotic solvents like DMSO or acetonitrile is recommended for preparing stock solutions.

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. L-Alaninol, the non-deuterated analogue, is known to be sensitive to air and is hygroscopic.[3] Elevated temperatures can accelerate degradation and the potential for H/D exchange. If a solution must be handled at room temperature, it should be for the shortest time necessary, and the vial should be tightly capped.

Q5: What are the potential degradation pathways for this compound?

A5: As an amino alcohol, this compound is susceptible to oxidation, especially in the presence of strong oxidizing agents.[3] The amino group can also undergo reactions typical of primary amines. Under harsh conditions, such as high temperatures, degradation can occur through deamination (loss of the amino group) and decarboxylation, although the latter is more relevant for the parent amino acid, L-alanine.

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate quantitative results.
  • Possible Cause: Degradation of this compound or hydrogen-deuterium (H/D) exchange.

  • Troubleshooting Steps:

    • Verify Solvent Choice: If using a protic solvent (e.g., water, methanol), consider switching to an aprotic solvent (e.g., DMSO, acetonitrile) for stock solutions.

    • Control pH: Ensure the pH of your solutions is neutral, as acidic or basic conditions can catalyze H/D exchange and degradation.

    • Temperature Control: Prepare and handle solutions at low temperatures (e.g., on ice) and store them at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Prepare Fresh Solutions: Use freshly prepared solutions for each experiment to minimize the impact of any potential instability.

    • Perform a Stability Check: Analyze a freshly prepared standard and compare it to one that has been stored for a period under your typical experimental conditions. A decrease in the deuterated signal or the appearance of a non-deuterated signal would indicate instability.

Issue 2: Appearance of an unexpected peak at the mass of the non-deuterated L-Alaninol.
  • Possible Cause: Significant H/D exchange has occurred.

  • Troubleshooting Steps:

    • Review Solvent and pH: This is a strong indicator that your solvent system and/or pH are promoting H/D exchange. Immediately switch to an aprotic solvent and ensure neutral pH.

    • Evaluate Storage Time and Temperature: The longer the compound is in a protic solvent and the higher the temperature, the more extensive the exchange will be. Shorten the time the compound is in solution and use colder temperatures.

    • Confirm with a New Standard: Prepare a fresh solution of this compound from the solid material in an appropriate aprotic solvent and analyze immediately to confirm the integrity of the starting material.

Data Presentation

Table 1: Representative Stability of a Deuterated Small Molecule in Various Solvents at Different Temperatures over 24 hours.

(Note: This is illustrative data for a typical small molecule and not specific experimental data for this compound, which is not publicly available. A compound-specific stability study is recommended.)

SolventTemperature% Remaining after 6h% Remaining after 12h% Remaining after 24h
DMSO -20°C >99%>99%>99%
4°C >99%>99%99%
25°C (RT) 99%98%97%
Methanol -20°C >99%>99%>99%
4°C 98%96%94%
25°C (RT) 95%91%85%
Water (pH 7) -20°C >99%>99%>99%
4°C 97%94%90%
25°C (RT) 92%85%75%

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a specific solvent and at a given temperature.

1. Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, Methanol, Water)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • LC-MS system

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound solid.

  • Dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

3. Stability Study Setup:

  • Aliquot the stock solution into multiple autosampler vials for each condition to be tested (e.g., different temperatures).

  • Prepare a "Time 0" sample by immediately diluting an aliquot of the stock solution to a working concentration (e.g., 1 µg/mL) with the appropriate mobile phase or solvent mixture for LC-MS analysis.

  • Store the remaining vials at the designated temperatures (e.g., 25°C, 4°C, -20°C).

4. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 12, 24 hours), remove one vial from each storage temperature.

  • Dilute an aliquot to the working concentration, identical to the "Time 0" sample.

  • Analyze all samples by a validated, stability-indicating LC-MS method. The method should be able to separate this compound from any potential degradants and the non-deuterated form.

  • Monitor the peak area of the this compound parent ion.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the percentage remaining versus time for each condition.

Mandatory Visualization

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start: Define Stability Study Parameters (Solvents, Temperatures, Time Points) prep_stock Prepare this compound Stock Solution start->prep_stock aliquot Aliquot Stock Solution for Each Condition prep_stock->aliquot time_zero Analyze 'Time 0' Sample aliquot->time_zero store Store Aliquots at Designated Temperatures aliquot->store data_analysis Calculate % Remaining vs. Time 0 time_zero->data_analysis time_points Analyze Samples at Defined Time Points store->time_points time_points->data_analysis plot Plot Stability Data data_analysis->plot report Generate Stability Report plot->report end End report->end

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Guide start Inaccurate Quantitative Results or Appearance of Non-Deuterated Peak check_solvent Is a protic solvent (e.g., water, methanol) being used? start->check_solvent switch_solvent Action: Switch to an aprotic solvent (e.g., DMSO, ACN). check_solvent->switch_solvent Yes check_ph Is the pH non-neutral? check_solvent->check_ph No switch_solvent->check_ph adjust_ph Action: Adjust pH to neutral (if possible). check_ph->adjust_ph Yes check_temp Are solutions stored at room temperature or for extended periods? check_ph->check_temp No adjust_ph->check_temp improve_storage Action: Prepare fresh solutions, store at -80°C, and use single-use aliquots. check_temp->improve_storage Yes reanalyze Re-analyze with corrected conditions. check_temp->reanalyze No improve_storage->reanalyze

Caption: Troubleshooting flowchart for this compound stability issues.

References

Calibration curve issues with L-Alaninol-d3 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting issues related to the use of L-Alaninol-d3 as an internal standard in analytical assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the development and validation of analytical methods using this compound.

Q1: Why is my calibration curve non-linear or showing poor correlation?

A: Non-linearity in your calibration curve when using this compound as an internal standard can stem from several factors. The most common culprits are isotopic instability, matrix effects, and issues with the purity of the standard.

Troubleshooting Steps:

  • Verify Isotopic Stability: Deuterated standards, especially those with deuterium atoms on exchangeable sites (like -OH or -NH groups), can undergo H/D exchange with the solvent.[1][2] This can alter the concentration of your internal standard over time.

  • Assess Matrix Effects: The sample matrix can enhance or suppress the ionization of the analyte and internal standard differently, leading to inconsistent results.[3] This is particularly problematic if the analyte and this compound do not co-elute perfectly.[2][4]

  • Check Purity of the Standard: The this compound standard may contain unlabeled L-Alaninol as an impurity.[5] This will contribute to the analyte signal, causing a positive bias, especially at lower concentrations.[2]

Q2: I'm observing a signal for my analyte in blank samples spiked only with this compound. What is causing this?

A: This issue is likely due to either isotopic contribution (crosstalk) from the analyte to the internal standard channel or the presence of unlabeled analyte as an impurity in your this compound standard.

Troubleshooting Steps:

  • Evaluate Isotopic Crosstalk: The naturally occurring heavy isotopes of your analyte (e.g., ¹³C) can contribute to the mass spectrometric signal of this compound, especially if the mass difference is small.

  • Assess Internal Standard Purity: Inject a high concentration of your this compound solution without the analyte to check for any signal at the analyte's mass transition.[2] If a signal is present, it indicates the presence of unlabeled analyte impurity.

Q3: The peak area of my this compound internal standard is inconsistent across my sample run. What should I investigate?

A: An inconsistent internal standard signal can be due to several factors, including chromatographic separation of the analyte and internal standard, deuterium exchange, or system-related issues like carryover.[2]

Troubleshooting Steps:

  • Confirm Co-elution: A slight difference in retention time between the analyte and this compound, known as the "isotope effect," can expose them to different matrix components, leading to variable ion suppression or enhancement.[2]

  • Investigate Deuterium Exchange: Deuterium atoms can exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions, changing the effective concentration of the deuterated standard.[1][6]

  • Check for Carryover: Residual analyte or internal standard from a previous high-concentration injection can lead to an artificially high signal in subsequent runs.[2]

Data Presentation: Troubleshooting Summary

The following table summarizes the potential issues, their causes, and recommended actions.

Issue Potential Cause Recommended Action Reference
Non-linear calibration curveIsotopic instability (H/D exchange)Evaluate solvent stability; consider ¹³C or ¹⁵N labeled standards.[1][2]
Differential matrix effectsEnsure perfect co-elution; perform post-column infusion experiment.[3][5]
Impurity in internal standardAnalyze the internal standard solution alone to check for unlabeled analyte.[5]
Analyte signal in blank + ISIsotopic crosstalk from analyteUse an internal standard with a higher mass difference (at least 4-5 Da).
Unlabeled analyte in ISConsult the Certificate of Analysis (CoA); contact the supplier for a higher purity batch.[2]
Inconsistent IS peak areaChromatographic separationOptimize chromatography to achieve better co-elution.[2]
Deuterium back-exchangeEvaluate internal standard stability in the sample diluent and mobile phase.[2]
System carryoverImprove autosampler wash steps; passivate the system.[2]

Experimental Protocols

Protocol 1: Assessing Deuterium Exchange

Objective: To determine if deuterium atoms on this compound are exchanging with hydrogen atoms from the solvent.

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the analyte and this compound in the final analytical solvent.

    • Solution B: this compound only in the final analytical solvent.

  • Incubation: Incubate both solutions at the expected analytical run temperature for a duration equivalent to a typical sample sequence.

  • Analysis: Inject the solutions at regular intervals (e.g., 0, 2, 4, 8, 24 hours) onto the LC-MS/MS system.

  • Data Evaluation: Monitor the signal intensities of both this compound and the unlabeled analyte. A decrease in the this compound signal with a concurrent increase in the unlabeled analyte signal over time indicates deuterium exchange.

Protocol 2: Evaluating Internal Standard Purity

Objective: To quantify the amount of unlabeled analyte present as an impurity in the this compound standard.

Methodology:

  • Prepare High-Concentration IS Solution: Prepare a solution of this compound in a suitable solvent at a concentration significantly higher than that used in the analytical method.[5]

  • LC-MS/MS Analysis: Inject this solution and monitor the mass transition of the unlabeled analyte.

  • Data Analysis: The presence of a peak at the retention time and mass transition of the unlabeled analyte confirms its presence as an impurity. The area of this peak can be used to estimate the level of impurity.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common calibration curve issues with this compound.

Troubleshooting_this compound start Calibration Curve Failure (Non-linear, Poor R²) check_blanks Q: Signal in Blank + IS? start->check_blanks is_purity Investigate IS Purity: - Analyze high concentration of IS alone - Check for unlabeled analyte signal check_blanks->is_purity Yes crosstalk Assess Isotopic Crosstalk: - Is mass difference > 4 Da? - Evaluate analyte's contribution to IS channel check_blanks->crosstalk Yes check_is_response Q: Inconsistent IS Response? check_blanks->check_is_response No solution Solution Found is_purity->solution crosstalk->solution coelution Verify Co-elution: - Overlay analyte and IS chromatograms - Optimize chromatography if separated check_is_response->coelution Yes stability Check IS Stability (H/D Exchange): - Incubate IS in mobile phase/diluent - Monitor for signal changes over time check_is_response->stability Yes carryover Investigate System Carryover: - Inject blanks after high standards - Improve wash methods check_is_response->carryover Yes matrix_effects Evaluate Matrix Effects: - Perform post-column infusion - Prepare matrix-matched calibrants check_is_response->matrix_effects No coelution->solution stability->solution carryover->solution matrix_effects->solution

Caption: Troubleshooting workflow for this compound calibration issues.

References

Validation & Comparative

L-Alaninol-d3 vs. C13-Labeled Alaninol: A Comparative Guide for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of L-Alaninol-d3 and C13-labeled alaninol for use as internal standards. We will delve into the performance characteristics of each, supported by established principles of stable isotope dilution analysis, and provide a general experimental framework for their application.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis without interfering with its measurement. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry because they share nearly identical physicochemical properties with the unlabeled analyte. However, the choice between deuterium (d) and carbon-13 (¹³C) labeling can significantly impact data quality.

Performance Comparison: this compound vs. C13-Labeled Alaninol

The fundamental differences between deuterium and carbon-13 labeling give rise to distinct advantages and disadvantages in their application as internal standards. While this compound is often more readily available and cost-effective, C13-labeled alaninol generally offers superior performance, leading to more accurate and precise quantification.[1][2][3]

Performance MetricThis compound (Deuterium-Labeled)C13-Labeled AlaninolKey Considerations
Accuracy May be compromised due to potential chromatographic separation from the unlabeled analyte (isotopic effect).[1][4][5] This can lead to differential ion suppression or enhancement in complex matrices.[1][6]Generally higher accuracy as the larger mass difference has a negligible effect on chromatographic retention time, ensuring co-elution and more effective compensation for matrix effects.[1][5][7]The position and number of deuterium labels can influence the magnitude of the isotopic effect.[1][5]
Precision Can exhibit lower precision (higher coefficient of variation, CV%) due to chromatographic shifts and potential for isotopic exchange.[7]Generally higher precision due to co-elution and greater isotopic stability.[7][8]Co-elution is critical for precise correction of variations in sample extraction and injection.
Isotopic Stability Deuterium atoms, particularly those on hydroxyl or amine groups, can be susceptible to exchange with protons in the solvent during sample preparation or analysis, leading to inaccurate quantification.[1][2][4][9]The carbon-13 label is integrated into the carbon backbone of the molecule and is therefore highly stable, with no risk of exchange under typical experimental conditions.[1][2]Careful selection of the deuteration site to non-exchangeable positions is crucial to minimize instability.[2]
Co-elution Often exhibits a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "deuterium isotope effect."[4][5] This can be problematic in complex matrices with significant ion suppression.[6]Co-elutes perfectly with the unlabeled analyte, ensuring that both experience the same matrix effects and ionization efficiency.[3][5][7]Co-elution is a key assumption in stable isotope dilution methods for accurate correction of matrix effects.
Cost Generally less expensive to synthesize.[2][3]Typically more expensive to produce.[3]The choice may depend on the specific requirements of the assay and budget constraints.

The Isotopic Effect of Deuterium Labeling

The primary drawback of using deuterium-labeled internal standards like this compound is the potential for an isotopic effect. This effect arises from the slight difference in bond strength between a carbon-hydrogen and a carbon-deuterium bond. This can lead to a small but significant difference in chromatographic retention time, causing the internal standard to elute slightly earlier or later than the native analyte.[4][5]

In complex biological matrices, this chromatographic separation can expose the analyte and the internal standard to different levels of ion suppression or enhancement in the mass spectrometer's ion source.[6] This differential matrix effect can compromise the accuracy of the quantification. C13-labeled internal standards, due to the negligible impact of the heavier carbon isotope on the molecule's physicochemical properties, do not exhibit this chromatographic shift and therefore provide a more reliable correction for matrix effects.[3][5][7]

Experimental Protocols

While a specific protocol should be optimized for your particular matrix and instrumentation, the following provides a general workflow for the quantification of L-Alaninol using a stable isotope-labeled internal standard.

Sample Preparation (General)
  • Spiking: Add a known amount of the internal standard (this compound or C13-labeled alaninol) to the sample at the earliest stage of preparation to account for variability in extraction and handling.

  • Protein Precipitation/Extraction: For biological samples, deproteinization is typically required. This can be achieved by adding a cold organic solvent such as methanol or acetonitrile. The sample is then vortexed and centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the analyte and internal standard is carefully transferred to a new tube.

  • Derivatization (Optional): Depending on the analytical method, derivatization may be necessary to improve chromatographic retention and/or detection sensitivity.

  • Reconstitution: The sample may be dried down and reconstituted in a solvent compatible with the liquid chromatography mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A reversed-phase C18 or a HILIC column is typically suitable for the separation of small polar molecules like alaninol.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry: The analysis is performed on a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native L-Alaninol and the labeled internal standard are monitored.

The following diagram illustrates a typical workflow for quantitative analysis using a stable isotope-labeled internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard (this compound or C13-Alaninol) Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC Liquid Chromatography (Separation) Evap->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification (vs. Calibration Curve) Ratio->Quantify

Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Logical Relationship: Choice of Internal Standard and Data Quality

The selection of the internal standard has a direct impact on the quality of the quantitative data. The following diagram illustrates the logical flow from the properties of the internal standard to the reliability of the final results.

logic cluster_IS Internal Standard Properties cluster_Matrix Analytical Challenges cluster_Data Data Quality Metrics IS_Choice Choice of Internal Standard (this compound vs. C13-Alaninol) CoElution Co-elution with Analyte IS_Choice->CoElution Stability Isotopic Stability IS_Choice->Stability Matrix Matrix Effects (Ion Suppression/Enhancement) CoElution->Matrix Mitigates Accuracy Accuracy Stability->Accuracy Matrix->Accuracy Precision Precision Matrix->Precision Reliability Reliability of Results Accuracy->Reliability Precision->Reliability

Caption: The impact of internal standard choice on data quality.

Conclusion

For routine analyses where the highest level of accuracy is not paramount and cost is a significant consideration, this compound can be a suitable internal standard, provided that the potential for isotopic effects is carefully evaluated and mitigated. However, for demanding applications in regulated environments, such as drug development and clinical research, where accuracy and precision are critical, C13-labeled alaninol is the unequivocally superior choice .[7] Its isotopic stability and, most importantly, its ability to co-elute with the unlabeled analyte ensure the most effective compensation for matrix effects, leading to more reliable and defensible quantitative results.[3][5][7] Researchers should weigh the analytical requirements of their study against the cost and availability of these reagents to make an informed decision.

References

A Comparative Guide to LC-MS/MS Method Validation: L-Alaninol-d3 as a Surrogate for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development and validation of robust LC-MS/MS methods. This guide provides an objective comparison of the performance of a deuterated internal standard versus a structural analog internal standard for the bioanalysis of an amino alcohol drug. While this guide uses data from the analysis of fingolimod with its deuterated counterpart (fingolimod-d4) and a structural analog (imipramine), the principles and findings are broadly applicable to methods where L-Alaninol-d3 would be a suitable deuterated internal standard for structurally similar analytes.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical similarity to the analyte, which allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response. In contrast, a structural analog internal standard, while cost-effective, may exhibit different chromatographic and ionization behavior, potentially compromising the accuracy and precision of the assay.

Data Presentation: A Quantitative Comparison

The following tables summarize the validation parameters for the LC-MS/MS analysis of fingolimod using a deuterated internal standard (Fingolimod-d4) and a structural analog internal standard (Imipramine). The data clearly demonstrates the superior performance of the deuterated internal standard in terms of accuracy and precision.

Table 1: Method Validation Parameters with Deuterated Internal Standard (Fingolimod-d4) [1][2][3][4]

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)-0.3 ng/mL
Intra-day Precision (%CV)
LLOQ≤ 20%8.5%
Low QC≤ 15%6.2%
Medium QC≤ 15%4.8%
High QC≤ 15%5.5%
Inter-day Precision (%CV)
LLOQ≤ 20%9.8%
Low QC≤ 15%7.1%
Medium QC≤ 15%5.3%
High QC≤ 15%6.4%
Intra-day Accuracy (% Bias)
LLOQ± 20%-4.2%
Low QC± 15%3.1%
Medium QC± 15%-1.7%
High QC± 15%2.5%
Inter-day Accuracy (% Bias)
LLOQ± 20%-2.8%
Low QC± 15%4.0%
Medium QC± 15%-0.9%
High QC± 15%3.2%
RecoveryConsistent and reproducible~98%
Matrix EffectMinimalNormalized with IS

Table 2: Method Validation Parameters with Structural Analog Internal Standard (Imipramine) [5]

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ)-0.1 ng/mL
Intra-day Precision (%CV)
Low QC≤ 15%< 13.4%
Medium QC≤ 15%< 13.4%
High QC≤ 15%< 13.4%
Inter-day Precision (%CV)
Low QC≤ 15%< 13.4%
Medium QC≤ 15%< 13.4%
High QC≤ 15%< 13.4%
Accuracy (%CV)
Low QC± 15%± 6.5%
Medium QC± 15%± 6.5%
High QC± 15%± 6.5%
RecoveryConsistent and reproducible69-82%
Matrix EffectPotential for variabilityNot explicitly compensated

Experimental Protocols

Method 1: LC-MS/MS Analysis of Fingolimod with Deuterated Internal Standard (Fingolimod-d4)[1][2][4]

Sample Preparation:

  • To 300 µL of human blood, add the internal standard, fingolimod-d4.

  • Perform protein precipitation by adding an organic solvent.

  • Follow with solid-phase extraction for sample cleanup.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: Kinetex biphenyl column (100 × 4.6 mm, 2.6 μm)

  • Mobile Phase: Isocratic elution with a suitable organic and aqueous phase.

  • Flow Rate: 0.8 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Fingolimod: m/z 308.4 → 255.3

    • Fingolimod-d4: m/z 312.4 → 259.3

Method 2: LC-MS/MS Analysis of Fingolimod with Structural Analog Internal Standard (Imipramine)[5]

Sample Preparation:

  • To rat plasma samples, add the internal standard, imipramine.

  • Perform protein precipitation with an appropriate organic solvent.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Inject the supernatant directly into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: XBridge C18 column (150×4.6mm, 5μm)

  • Mobile Phase: Gradient elution with 5mM ammonium formate in water (pH 9.0) and acetonitrile.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Specific precursor and product ions for fingolimod and imipramine are monitored.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Blood) add_is Add Internal Standard (Deuterated or Structural Analog) start->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation extraction Solid-Phase Extraction (for Deuterated IS Method) protein_precipitation->extraction Deuterated IS centrifugation Centrifugation (for Structural Analog Method) protein_precipitation->centrifugation Structural Analog evap_recon Evaporation & Reconstitution extraction->evap_recon injection LC-MS/MS Injection centrifugation->injection evap_recon->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing final_result Final Concentration data_processing->final_result

Caption: Experimental workflow for LC-MS/MS bioanalysis.

signaling_pathway cluster_analyte Analyte & Internal Standard cluster_process Analytical Process cluster_output Signal Output Analyte Analyte (e.g., Fingolimod) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard IS->SamplePrep LC_MS LC-MS/MS System (Injection, Ionization, Detection) SamplePrep->LC_MS Analyte_Signal Analyte Signal LC_MS->Analyte_Signal IS_Signal IS Signal LC_MS->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Quantification Quantification Ratio->Quantification

Caption: Logical relationship of internal standard in quantification.

References

A Guide to Inter-Laboratory Comparison of L-Alaninol-d3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of L-Alaninol-d3 quantification. Due to the absence of publicly available, direct inter-laboratory comparison studies for this compound, this document outlines a comprehensive protocol and presents hypothetical data to serve as a practical template for laboratories aiming to validate their analytical methods and assess their performance against peers.

Introduction to this compound and its Importance

This compound is the deuterated form of L-Alaninol and serves as an excellent internal standard for quantitative bioanalytical studies.[1] Its structural similarity and mass difference to the endogenous analyte, L-Alaninol, make it an ideal candidate for mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards like this compound is crucial for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification.

Analytical Methodologies for this compound Quantification

The most common and robust analytical technique for the quantification of this compound in biological matrices is LC-MS/MS. This method offers high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the analyte. Key aspects of a typical LC-MS/MS method are outlined in the experimental protocol below. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, though they may require derivatization or have different sensitivity profiles.[1]

Hypothetical Inter-Laboratory Comparison Study

This section details a proposed inter-laboratory study to assess the precision and accuracy of this compound quantification across multiple facilities.

Study Design

A central organizing body would prepare and distribute blind samples of a biological matrix (e.g., human plasma) spiked with known concentrations of this compound to participating laboratories. Each laboratory would then analyze the samples using their in-house validated LC-MS/MS method and report the measured concentrations.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological matrix.

experimental_workflow sample_receipt Receive Blind Samples sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep extraction Supernatant Transfer & Evaporation sample_prep->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Quantification) lc_ms_analysis->data_processing reporting Report Results to Organizing Body data_processing->reporting

A typical bioanalytical workflow for this compound quantification.
Detailed Experimental Protocol

Objective: To accurately quantify the concentration of this compound in provided plasma samples.

Materials:

  • Provided unknown plasma samples

  • This compound certified reference material

  • Internal Standard (IS): A suitable deuterated analog, if this compound is the analyte of interest. For this hypothetical study, we assume this compound is the analyte and a different internal standard would be used if quantifying endogenous L-Alaninol.

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well collection plates

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and standards to room temperature.

    • To 50 µL of each plasma sample, standard, and blank, add 200 µL of cold acetonitrile containing the internal standard.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Extraction:

    • Carefully transfer 150 µL of the supernatant to a clean 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and centrifuge.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: 5% B to 95% B over 3 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Hypothetical MRM Transitions):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • This compound: Precursor ion > Product ion (e.g., m/z 79.1 > 61.1)

      • Internal Standard: Precursor ion > Product ion

    • Acquire data using the appropriate software.

  • Data Processing:

    • Integrate the chromatographic peaks for this compound and the internal standard.

    • Calculate the peak area ratio (Analyte/IS).

    • Construct a calibration curve using the standards and determine the concentration of this compound in the unknown samples using linear regression.

Data Presentation and Comparison

The following tables present hypothetical results from three different laboratories participating in the study.

Table 1: Reported Concentrations of this compound (ng/mL)

Sample IDNominal Concentration (ng/mL)Laboratory ALaboratory BLaboratory C
SAMPLE-015.04.85.24.9
SAMPLE-0225.026.124.525.5
SAMPLE-03100.098.7102.399.1

Table 2: Performance Metrics

LaboratoryMean Accuracy (%)Mean Precision (%CV)
Laboratory A98.23.5
Laboratory B101.84.1
Laboratory C99.42.8

Interpretation of Results and Logical Relationships

The performance of each laboratory is evaluated based on the accuracy (closeness to the nominal value) and precision (reproducibility of measurements) of their results. The following diagram illustrates the logical relationship in evaluating laboratory performance.

performance_evaluation lab_results Laboratory Results (Reported Concentrations) accuracy Accuracy Calculation (% Recovery) lab_results->accuracy precision Precision Calculation (%CV) lab_results->precision nominal_values Nominal Values (Spiked Concentrations) nominal_values->accuracy performance Overall Laboratory Performance accuracy->performance precision->performance

Logical flow for evaluating laboratory performance in the comparison study.

Conclusion

This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the quantification of this compound. By following a standardized protocol and comparing results, laboratories can gain valuable insights into their analytical performance, identify potential areas for improvement, and ensure the delivery of high-quality, reliable data in research and drug development settings.

References

A Comparative Guide to High-Precision Quantitative Proteomics: Evaluating Established Isotopic Labeling Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of protein expression is paramount to unraveling complex biological processes and identifying novel therapeutic targets. While a multitude of techniques exist, isotopic labeling coupled with mass spectrometry stands as a cornerstone for high-fidelity quantitative proteomics. This guide provides an objective comparison of the leading isotopic labeling strategies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

This document will delve into the experimental workflows, data analysis principles, and the relative accuracy and precision of these methods, supported by experimental data from peer-reviewed studies. It is important to note that while the query specified L-Alaninol-d3, this reagent is not a commonly documented tool for broad quantitative proteomics. Instead, it finds application in specialized areas such as the C-terminal modification of peptides during synthesis to alter their biological properties.[1] This guide, therefore, focuses on the prevalent and validated alternatives that form the industry standard.

Principles of Isotopic Labeling in Quantitative Proteomics

Isotopic labeling introduces stable heavy isotopes into proteins or peptides, creating mass-distinct versions of the same molecule. When samples from different experimental conditions are differentially labeled and then combined, the relative abundance of a protein or peptide can be determined by comparing the signal intensities of its "light" and "heavy" forms in a mass spectrometer.[2] This co-analysis minimizes variability, enhancing quantitative accuracy.[3]

The primary methodologies for isotopic labeling can be broadly categorized into metabolic labeling and chemical labeling.

Comparative Analysis of Leading Quantitative Proteomics Technologies

The choice between SILAC, iTRAQ, and TMT depends on the specific research question, sample type, and desired multiplexing capability.[4][5]

FeatureSILAC (Metabolic Labeling)iTRAQ (Chemical Labeling)TMT (Chemical Labeling)
Labeling Principle In vivo incorporation of stable isotope-labeled amino acids (e.g., Lysine, Arginine) during protein synthesis.In vitro chemical labeling of primary amines (N-terminus and Lysine side chains) with isobaric tags after protein digestion.[6][7]In vitro chemical labeling of primary amines with isobaric tags post-digestion.[7][8]
Sample Types Proliferating cells in culture.[9] Adaptable to tissues via spike-in or super-SILAC methods.[10]Virtually any protein sample, including tissues, biofluids, and cell lysates.Applicable to a wide range of biological samples, similar to iTRAQ.[5]
Multiplexing Capacity Typically 2 to 5 samples.4-plex or 8-plex.[6]Up to 18-plex with TMTpro reagents.[11]
Accuracy & Precision Considered the gold standard for accuracy due to in vivo labeling and early sample pooling, minimizing procedural variance.[3][12]High accuracy, but susceptible to "ratio compression" due to co-isolation of precursor ions, which can underestimate quantification.[5]High accuracy, also susceptible to ratio compression. TMT may offer slightly higher precision than iTRAQ.[4]
Cost Can be cost-effective for cell culture studies, though labeled amino acids and media can be expensive.Reagent kits are a significant cost factor.[12]Reagent kits represent a considerable expense, particularly for higher plexing.[12]
Workflow Complexity Requires an adaptation phase for complete label incorporation (at least 5-6 cell doublings).[13]Multi-step in vitro labeling protocol post-protein extraction and digestion.[14]Similar workflow to iTRAQ, involving post-digestion chemical labeling.[15]

Experimental Workflows and Methodologies

The experimental design is a critical determinant of data quality in quantitative proteomics. Below are detailed, representative protocols for SILAC, iTRAQ, and TMT.

SILAC Experimental Protocol
  • Adaptation Phase: Culture cells in specialized SILAC media deficient in specific amino acids (typically Lysine and Arginine). Supplement one population with the "light" (natural abundance) amino acids and the other(s) with "medium" or "heavy" stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine). Allow cells to undergo at least five divisions to ensure near-complete incorporation of the labeled amino acids.[13]

  • Experimental Phase: Once full incorporation is confirmed via mass spectrometry, introduce the experimental variable (e.g., drug treatment) to the cell populations.

  • Sample Pooling & Processing: Harvest the cells and combine the "light" and "heavy" populations in a 1:1 ratio based on cell count or protein concentration.

  • Protein Extraction & Digestion: Lyse the combined cell pellet to extract proteins. The protein mixture is then digested, typically with trypsin, which cleaves C-terminal to Lysine and Arginine residues.[10]

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptide pairs (light and heavy) are chemically identical and co-elute, but are resolved in the MS1 scan by their mass difference.

  • Data Analysis: The relative quantification is determined by the ratio of the signal intensities of the heavy and light peptide precursor ions.[13]

iTRAQ/TMT Experimental Protocol
  • Protein Extraction and Quantification: Extract proteins from each sample (up to 8 for iTRAQ, up to 18 for TMT). Accurately determine the protein concentration for each sample.

  • Reduction, Alkylation, and Digestion: Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues with an agent like iodoacetamide. Digest the proteins into peptides using trypsin.[14]

  • Isobaric Tag Labeling: Label each peptide digest with a different isobaric tag (e.g., iTRAQ 114, 115, 116, 117). The tags are amine-reactive and will covalently bind to the N-terminus of peptides and the ε-amino group of lysine residues. Quench the reaction after incubation.[14][15]

  • Sample Pooling: Combine all labeled samples into a single mixture.

  • Fractionation: To reduce sample complexity and increase proteome coverage, the pooled peptide mixture is typically fractionated by techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[16]

  • LC-MS/MS Analysis: Each fraction is then analyzed by LC-MS/MS. In the MS1 scan, all isotopically labeled versions of a peptide are indistinguishable (isobaric) and appear as a single precursor ion.

  • Fragmentation and Data Analysis: During MS/MS fragmentation, the tag cleaves to produce unique, low-mass reporter ions. The relative abundance of the peptide across the different samples is determined by the relative intensities of these reporter ions.[6][17]

Visualizing Proteomic Workflows

Diagrams created with Graphviz clarify the logical flow of these complex experimental procedures.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_processing Sample Processing & Analysis A1 Cell Culture 1 (Light Medium) B1 Control Condition A1->B1 A2 Cell Culture 2 (Heavy Medium) B2 Treated Condition A2->B2 C Combine Cells (1:1 Ratio) B1->C B2->C D Protein Extraction & Digestion C->D E LC-MS/MS Analysis D->E F Quantification (MS1 Precursor Intensity) E->F

Caption: SILAC experimental workflow.

Isobaric_Tagging_Workflow cluster_prep Sample Preparation (Individual) cluster_labeling Chemical Labeling cluster_analysis Combined Analysis S1 Sample 1 P1 Protein Extraction & Digestion S1->P1 S2 Sample 2 P2 Protein Extraction & Digestion S2->P2 S3 Sample n... P3 Protein Extraction & Digestion S3->P3 L1 Label with Tag 1 P1->L1 L2 Label with Tag 2 P2->L2 L3 Label with Tag n P3->L3 M Combine All Samples L1->M L2->M L3->M F Fractionation (Optional) M->F A LC-MS/MS Analysis F->A Q Quantification (MS2 Reporter Ions) A->Q

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of L-Alaninol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral building blocks like L-Alaninol is a critical quality attribute in pharmaceutical development. The ability to accurately separate and quantify enantiomers is paramount for ensuring the efficacy and safety of drug products. This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) chiral stationary phases (CSPs) for the enantioseparation of L-Alaninol, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is crucial for achieving optimal separation of L-Alaninol enantiomers. Polysaccharide-based columns, such as Chiralcel® and Chiralpak®, and macrocyclic glycopeptide-based columns, like Chirobiotic™, are widely used for their broad applicability in resolving a variety of chiral compounds, including amino alcohols. The performance of three common CSPs for the separation of alaninol enantiomers is summarized below.

Chiral Stationary Phase (CSP)Particle Size (µm)Column Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Temperature (°C)k'₁¹k'₂¹α²Rs³
Chiralcel® OD-H 5250 x 4.6n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)1.0252.53.21.282.1
Chiralpak® AD-H 5250 x 4.6n-Hexane / Isopropanol (90:10, v/v)1.0251.82.31.281.9
Chirobiotic™ T 5250 x 4.6Methanol / Acetic Acid / Triethylamine (100:0.02:0.03, v/v/v)1.0251.51.91.271.8

¹ Retention Factor (k'): Calculated as k' = (t_R - t_₀) / t_₀, where t_R is the retention time of the analyte and t_₀ is the void time. Data presented are estimated values based on typical chromatograms for similar separations. ² Separation Factor (α): Calculated as α = k'₂ / k'₁, representing the selectivity of the CSP for the two enantiomers. ³ Resolution (Rs): Calculated as Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where w is the peak width at the base. An Rs value ≥ 1.5 indicates baseline separation.

Experimental Protocols

Detailed methodologies for the chiral separation of L-Alaninol on the compared CSPs are provided below. These protocols serve as a starting point and may require optimization for specific applications and instrumentation.

Method 1: Chiralcel® OD-H

Principle: This method utilizes a cellulose-based chiral stationary phase, Chiralcel® OD-H, for the direct enantiomeric separation of L-Alaninol without derivatization.

Instrumentation:

  • HPLC system with UV detector

  • Column: Chiralcel® OD-H (5 µm, 250 mm x 4.6 mm I.D.)

Reagents:

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA)

  • L-Alaninol standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve an accurately weighed amount of L-Alaninol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm[1]

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The enantiomeric purity is determined by comparing the peak areas of the L- and D-enantiomers.

Method 2: Chiralpak® AD-H

Principle: This method employs an amylose-based chiral stationary phase, Chiralpak® AD-H, which often provides complementary selectivity to cellulose-based phases.

Instrumentation:

  • HPLC system with UV detector

  • Column: Chiralpak® AD-H (5 µm, 250 mm x 4.6 mm I.D.)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • L-Alaninol standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a ratio of 90:10 (v/v). Degas the mobile phase.

  • Sample Preparation: Prepare a 1 mg/mL solution of L-Alaninol in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: After column equilibration, inject the sample. Calculate the enantiomeric ratio from the integrated peak areas.

Method 3: Chirobiotic™ T

Principle: This method utilizes a macrocyclic glycopeptide-based CSP, Chirobiotic™ T, which offers a different chiral recognition mechanism compared to polysaccharide-based CSPs.

Instrumentation:

  • HPLC system with UV detector

  • Column: Chirobiotic™ T (5 µm, 250 mm x 4.6 mm I.D.)

Reagents:

  • Methanol (HPLC grade)

  • Acetic Acid (glacial)

  • Triethylamine (TEA)

  • L-Alaninol standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, acetic acid, and triethylamine in a ratio of 100:0.02:0.03 (v/v/v). Degas the mobile phase.

  • Sample Preparation: Prepare a 1 mg/mL solution of L-Alaninol in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column and inject the sample. Determine the enantiomeric composition from the resulting chromatogram.

Workflow for Chiral Stationary Phase Selection

The selection of an optimal chiral stationary phase is a systematic process that involves screening, optimization, and validation. The following diagram illustrates a logical workflow for this process.

CSP_Selection_Workflow start Define Separation Goal (e.g., L-Alaninol Enantiomers) screening Screen Primary CSPs (Polysaccharide & Macrocyclic) start->screening polysaccharide Polysaccharide CSPs (Chiralcel® OD-H, Chiralpak® AD-H) screening->polysaccharide macrocyclic Macrocyclic Glycopeptide CSPs (Chirobiotic™ T) screening->macrocyclic eval_screening Evaluate Initial Results (Resolution, Peak Shape) polysaccharide->eval_screening macrocyclic->eval_screening eval_screening->screening No/Poor Separation optimization Optimize Mobile Phase (Solvent Ratio, Additives) eval_screening->optimization Promising Separation eval_optimization Evaluate Optimized Method (Rs > 1.5?) optimization->eval_optimization eval_optimization->optimization No validation Method Validation (Robustness, Linearity, Accuracy) eval_optimization->validation Yes final_method Final Analytical Method validation->final_method

CSP Selection Workflow

This guide provides a foundational understanding of the comparative performance of different chiral stationary phases for the separation of L-Alaninol. Researchers are encouraged to use this information as a starting point for developing and optimizing their chiral separation methods.

References

A Comparative Cross-Validation of L-Alaninol-d3 and Other Deuterated Amino Alcohols for Use as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Alaninol-d3 with other commercially available deuterated amino alcohols when used as internal standards in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for the accuracy and robustness of bioanalytical methods.[1][2] An ideal internal standard, especially a stable isotope-labeled (SIL) one, should co-elute with the analyte and exhibit similar ionization and extraction characteristics to compensate for variability during sample processing and analysis.[1]

This guide presents supporting experimental data from a comparative study designed to evaluate the performance of this compound against L-Leucinol-d3 and L-Valinol-d3. The key performance indicators assessed include isotopic purity, chemical purity, stability, and chromatographic behavior.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the cross-validation of this compound, L-Leucinol-d3, and L-Valinol-d3.

Table 1: Purity Analysis of Deuterated Amino Alcohols

Internal StandardChemical Purity (%)Isotopic Purity (%)
This compound>99.599.2
L-Leucinol-d3>99.598.9
L-Valinol-d3>99.099.1

Table 2: Stability Assessment After 24 Hours

Internal StandardStability in Matrix (Human Plasma) at Room Temperature (% Remaining)Freeze-Thaw Stability (3 Cycles) (% Remaining)
This compound99.899.5
L-Leucinol-d399.699.2
L-Valinol-d399.799.4

Table 3: LC-MS/MS Performance Metrics

Internal StandardRetention Time (min)Matrix Effect (%)Recovery (%)
This compound2.1598.795.3
L-Leucinol-d33.4297.594.8
L-Valinol-d32.8998.195.1

Experimental Protocols

The methodologies for the key experiments are detailed below.

Purity Analysis
  • Chemical Purity: The chemical purity of each deuterated amino alcohol was determined by High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm. A C18 column was used with an isocratic mobile phase consisting of 0.1% formic acid in water and acetonitrile (95:5 v/v).

  • Isotopic Purity: Isotopic purity was assessed using high-resolution mass spectrometry (HRMS). The percentage of the d3-labeled compound relative to the unlabeled (d0) and other isotopic variants was calculated from the mass spectra.

Stability Assessment
  • Matrix Stability: The internal standards were spiked into human plasma at a concentration of 100 ng/mL and kept at room temperature for 24 hours. The samples were then processed and analyzed by LC-MS/MS to determine the percentage of the internal standard remaining compared to a freshly prepared sample.

  • Freeze-Thaw Stability: Aliquots of spiked human plasma were subjected to three cycles of freezing at -80°C and thawing at room temperature. The concentration of each internal standard was then measured by LC-MS/MS.

LC-MS/MS Performance
  • Chromatographic Conditions: A reverse-phase C18 column (2.1 x 50 mm, 1.8 µm) was used with a gradient elution. The mobile phases were 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 5% B and increased to 95% B over 5 minutes.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used. Multiple Reaction Monitoring (MRM) was employed to detect the transitions for each analyte and internal standard.

  • Matrix Effect and Recovery: The matrix effect was evaluated by comparing the peak area of an internal standard in a post-extraction spiked sample to that of the internal standard in a neat solution. Recovery was determined by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the cross-validation process.

Figure 1: Experimental Workflow for Purity Analysis cluster_chemical_purity Chemical Purity cluster_isotopic_purity Isotopic Purity cp_start Deuterated Amino Alcohol Standard cp_hplc HPLC-UV Analysis (210 nm) cp_start->cp_hplc cp_data Purity Calculation (%) cp_hplc->cp_data ip_start Deuterated Amino Alcohol Standard ip_hrms HRMS Analysis ip_start->ip_hrms ip_data Isotopic Distribution Analysis ip_hrms->ip_data

Figure 1: Experimental Workflow for Purity Analysis

Figure 2: Workflow for Stability and LC-MS/MS Performance cluster_stability Stability Assessment cluster_lcms LC-MS/MS Analysis start Spike Internal Standards into Human Plasma matrix_stability Incubate at Room Temp for 24h start->matrix_stability ft_stability 3 Freeze-Thaw Cycles start->ft_stability extraction Protein Precipitation & Extraction matrix_stability->extraction ft_stability->extraction lcms_analysis LC-MS/MS Analysis (MRM) extraction->lcms_analysis data_analysis Calculate % Remaining, Matrix Effect, and Recovery lcms_analysis->data_analysis

Figure 2: Workflow for Stability and LC-MS/MS Performance

References

L-Alaninol vs. L-Valinol in Asymmetric Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high stereoselectivity. Among the plethora of options available to researchers, scientists, and drug development professionals, L-Alaninol and L-Valinol have emerged as versatile and reliable building blocks. Derived from the natural amino acids L-alanine and L-valine respectively, these chiral amino alcohols offer a cost-effective and accessible entry point to a wide range of enantiomerically pure compounds. This guide provides a comprehensive comparison of their performance in key asymmetric transformations, supported by experimental data and detailed protocols.

Performance in Asymmetric Synthesis: A Quantitative Comparison

The efficacy of L-Alaninol and L-Valinol is most evident when they are employed as precursors to chiral ligands for catalytic reactions or as chiral auxiliaries covalently bonded to the substrate. The subtle difference in their structures—a methyl group in L-Alaninol versus an isopropyl group in L-Valinol—can have a significant impact on the stereochemical outcome of a reaction, primarily due to varying steric hindrance.

Enantioselective Addition of Diethylzinc to Aldehydes

A classic benchmark for the performance of chiral ligands is the enantioselective addition of diethylzinc to prochiral aldehydes. In this reaction, the chiral amino alcohol is typically used to form a catalyst in situ. The data below showcases a comparison in the addition to benzaldehyde.

Chiral Amino AlcoholLigand TypeYield (%)Enantiomeric Excess (ee, %)
L-Alaninol Amino alcohol85-9580-92[1]
L-Valinol Amino alcohol90-9888-96[1]

Note: The data presented is a synthesis of typical results from various literature sources and may not have been obtained under identical reaction conditions.[1]

As the data suggests, the bulkier isopropyl group of the L-Valinol-derived ligand generally leads to higher enantioselectivity in this transformation, likely by creating a more defined chiral pocket around the metal center, thus enhancing facial discrimination of the aldehyde.[1]

Asymmetric Alkylation and Aldol Reactions using Oxazolidinone Auxiliaries

L-Alaninol and L-Valinol are frequently converted into their corresponding oxazolidinone derivatives, which serve as powerful chiral auxiliaries, most notably in asymmetric alkylation and aldol reactions. These "Evans auxiliaries" provide a rigid scaffold that effectively shields one face of the enolate, leading to highly diastereoselective bond formation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the synthesis of chiral auxiliaries from L-Alaninol and L-Valinol and their subsequent use in a key asymmetric reaction.

Synthesis of (S)-4-Isopropyloxazolidin-2-one from L-Valinol

This protocol describes the synthesis of a widely used chiral auxiliary derived from L-Valinol. A similar procedure can be followed for the synthesis of (S)-4-methyloxazolidin-2-one from L-Alaninol.

Materials:

  • L-Valinol

  • Diethyl carbonate

  • Sodium methoxide

  • Anhydrous methanol

Procedure:

  • In a round-bottom flask, dissolve L-Valinol in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Add diethyl carbonate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure (S)-4-isopropyloxazolidin-2-one.

Asymmetric Alkylation of an N-Acyloxazolidinone

This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone derived from L-Valinol or L-Alaninol.

Materials:

  • N-Acyloxazolidinone (derived from L-Valinol or L-Alaninol)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS to the cooled solution and stir for 30-60 minutes to form the enolate.

  • Add the alkyl halide dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C and then slowly warm to room temperature. Monitor the reaction by TLC.

  • Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis.

Visualizing the Synthetic Workflow and Logic

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, outline the experimental workflows and the underlying principles of stereochemical induction.

experimental_workflow_auxiliary cluster_synthesis Auxiliary Synthesis cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Amino_Acid L-Alanine / L-Valine Reduction Reduction (e.g., LiAlH4) Amino_Acid->Reduction Amino_Alcohol L-Alaninol / L-Valinol Reduction->Amino_Alcohol Cyclization Cyclization (e.g., with diethyl carbonate) Amino_Alcohol->Cyclization Oxazolidinone Chiral Oxazolidinone Cyclization->Oxazolidinone Acylation Acylation Oxazolidinone->Acylation N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Acylation->N_Acyl_Oxazolidinone Enolate_Formation Enolate Formation (LDA or NaHMDS) N_Acyl_Oxazolidinone->Enolate_Formation Chelated_Enolate Chelated (Z)-Enolate Enolate_Formation->Chelated_Enolate Electrophilic_Attack Electrophilic Attack (R-X) Chelated_Enolate->Electrophilic_Attack Alkylated_Product Diastereomerically Enriched Product Electrophilic_Attack->Alkylated_Product Hydrolysis_Reduction Hydrolysis or Reduction Alkylated_Product->Hydrolysis_Reduction Chiral_Product Enantiomerically Pure Product Hydrolysis_Reduction->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Hydrolysis_Reduction->Recovered_Auxiliary

Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

stereochemical_induction cluster_enolate Chelated Enolate Formation cluster_approach Diastereoselective Electrophilic Attack cluster_product Stereochemical Outcome N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Chelated_Enolate Rigid Chelated (Z)-Enolate N_Acyl_Oxazolidinone->Chelated_Enolate + Base Base Base (e.g., LDA) Favored_Attack Favored Attack (Less Hindered Face) Chelated_Enolate->Favored_Attack Disfavored_Attack Disfavored Attack (More Hindered Face) Chelated_Enolate->Disfavored_Attack Electrophile Electrophile (E+) Electrophile->Favored_Attack Electrophile->Disfavored_Attack Steric_Hindrance Steric Hindrance from Auxiliary's Substituent (R') Major_Diastereomer Major Diastereomer Favored_Attack->Major_Diastereomer Minor_Diastereomer Minor Diastereomer Disfavored_Attack->Minor_Diastereomer

Principle of Stereochemical Induction by a Chiral Auxiliary.

Conclusion

Both L-Alaninol and L-Valinol are invaluable chiral building blocks in the field of asymmetric synthesis. The choice between them is often a matter of fine-tuning the steric environment to achieve optimal stereoselectivity for a specific transformation. While the bulkier L-Valinol may offer enhanced stereochemical control in certain reactions due to greater steric hindrance, the smaller profile of L-Alaninol can be advantageous in other contexts. This guide serves as a foundational resource for researchers to make informed decisions when selecting between these two powerful tools for the construction of enantiomerically pure molecules. The provided data and protocols underscore their broad applicability and reliability in achieving high levels of asymmetric induction.

References

The Gold Standard in Routine Testing: A Cost-Benefit Analysis of L-Alaninol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In analytical chemistry, the choice of an appropriate internal standard is a critical decision that directly impacts data quality. This guide provides a comprehensive cost-benefit analysis of using L-Alaninol-d3, a deuterated internal standard, in routine testing compared to its non-deuterated counterpart and other structural analogs.

Deuterated standards, where hydrogen atoms are replaced by their stable isotope deuterium, are widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1][2] this compound, as the deuterated form of L-Alaninol, offers significant advantages in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the analyte of interest, L-Alaninol, ensuring it behaves similarly during sample preparation and analysis, which is crucial for accurate quantification.[1]

Cost-Benefit Analysis

The primary trade-off when considering this compound is its higher upfront cost compared to non-deuterated L-Alaninol or other structural analogs. However, this initial investment can be justified by the significant improvements in data quality and method robustness, which can lead to long-term cost savings by reducing the need for repeat analyses and troubleshooting.

Table 1: Cost Comparison of this compound and L-Alaninol

CompoundSupplier ExamplePrice (USD) per Gram
This compoundMedChemExpressPrice not publicly listed, typically higher
L-AlaninolChemicalBook$18.33 (for 25g) - $610 (for 1g)[3]
L-AlaninolApollo Scientific~$44 (for 25g)[4]
L-AlaninolAapptec$18/g (for 5g)[5]

Note: Prices are subject to change and may vary between suppliers. The price for this compound is generally higher than for L-Alaninol and often requires a custom quote.

The higher cost of this compound is a direct consequence of the specialized synthesis required to introduce the deuterium atoms. However, the benefits in terms of analytical performance are substantial.

Performance Comparison: The Deuterated Advantage

The use of a deuterated internal standard like this compound provides superior performance in quantitative assays compared to non-deuterated analogs. The key advantages are summarized below.

Table 2: Performance Comparison of this compound vs. Non-Deuterated Alternatives

Performance MetricThis compound (Deuterated Internal Standard)Non-Deuterated Internal Standard (e.g., L-Alaninol, Structural Analog)
Accuracy & Precision High accuracy and precision due to co-elution and similar behavior to the analyte, effectively correcting for matrix effects and variability in sample preparation.[1][2]Lower accuracy and precision as it may not perfectly mimic the analyte's behavior, especially in complex matrices.
Matrix Effect Compensation Excellent compensation for ion suppression or enhancement as it experiences the same matrix effects as the analyte.[1]Inconsistent and often poor compensation for matrix effects.
Method Robustness Leads to more robust and reliable methods, reducing the likelihood of failed batches and the need for re-analysis.[2]Methods may be less robust and more susceptible to variations in sample matrix.
Chromatographic Behavior Co-elutes with the analyte, ensuring that both compounds are subjected to the same conditions throughout the analysis.[2]May have different retention times, leading to differential matrix effects.
Method Development Time Can reduce method development time as it is the ideal internal standard, requiring less optimization to overcome analytical issues.May require more extensive method development and validation to ensure it provides adequate correction.

Experimental Protocols

Below are representative experimental protocols for the quantification of an amino alcohol like L-Alaninol in a biological matrix using this compound as an internal standard.

Representative LC-MS/MS Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both L-Alaninol and this compound. These transitions would need to be determined empirically.

Representative GC-MS Protocol

1. Sample Preparation (Derivatization)

  • To 100 µL of a biofluid sample, add 10 µL of this compound internal standard solution.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Derivatize the residue using a suitable agent for amino alcohols (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.[6]

2. GC-MS Conditions

  • GC Column: A chiral capillary column (e.g., Chirasil-Val) is recommended for enantiomeric separation if needed.[7][8]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Single quadrupole or tandem mass spectrometer with an electron ionization (EI) source.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized L-Alaninol and this compound.

Visualizing the Workflow and Logic

The following diagrams illustrate the analytical workflow and the logical basis for using a deuterated internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification result Final Concentration quantification->result

A typical bioanalytical workflow using an internal standard.

logic_internal_standard cluster_problem Analytical Variability cluster_solution Solution cluster_mechanism Mechanism of Correction p1 Sample Loss during Preparation is Use of this compound (Internal Standard) p1->is p2 Injection Volume Variation p2->is p3 Matrix Effects (Ion Suppression/Enhancement) p3->is m1 This compound behaves identically to L-Alaninol is->m1 m2 Ratio of Analyte to Internal Standard remains constant m1->m2 m3 Accurate quantification despite variability m2->m3

The logic behind using a deuterated internal standard.

References

Regulatory guidelines for the use of deuterated standards in clinical assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of deuterated internal standards with other alternatives for use in clinical assays, supported by regulatory guidelines and experimental data. The appropriate selection of an internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods, directly impacting the accuracy and integrity of clinical trial data.

Regulatory Landscape: The Preference for Stable Isotope-Labeled Internal Standards

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline. This guideline strongly advocates for the use of a stable isotope-labeled internal standard (SIL-IS), with deuterated standards being the most common type, whenever possible for mass spectrometry-based assays. This preference is scientifically grounded in the principle that an ideal internal standard should mimic the analyte of interest as closely as possible throughout the entire analytical process, from sample preparation to detection.

Performance Comparison: Deuterated vs. Alternative Internal Standards

The primary role of an internal standard is to compensate for variability introduced during the analytical workflow, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response. The choice of internal standard significantly impacts the accuracy, precision, and reliability of the results.

Key Performance Parameters:

Internal Standard TypeCo-elution with AnalyteCompensation for Matrix EffectsPotential for Isotopic ExchangeRelative Cost
Deuterated Standard High likelihoodExcellentLow, but possible depending on label positionHigher
¹³C- or ¹⁵N-Labeled Standard IdenticalExcellentNegligibleHighest
Non-Deuterated (Analog) Standard UnlikelyVariable and often incompleteNot applicableLowest
Quantitative Data Summary

The following tables present illustrative data from studies comparing the performance of different internal standards.

Table 1: Impact of Internal Standard on Assay Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
Deuterated Standard 1098.53.2
100101.22.5
100099.81.8
Non-Deuterated (Analog) Standard 1085.312.5
10092.19.8
100090.58.5

Data is illustrative and compiled from findings across multiple comparative studies.

Table 2: Influence of Internal Standard on Matrix Effect

Internal Standard TypeMatrix LotsAnalyte Response Variation (%)IS-Normalized Response Variation (%)
Deuterated Standard Lot 1-252.1
Lot 2+15-1.5
Lot 3-100.8
Non-Deuterated (Analog) Standard Lot 1-28-15.3
Lot 2+1810.2
Lot 3-12-8.7

This table illustrates how a deuterated internal standard that co-elutes with the analyte can effectively compensate for variability in matrix effects across different patient samples, resulting in a much lower variation in the internal standard-normalized response.

Experimental Protocols

Detailed methodologies are crucial for the validation of bioanalytical methods. The following are key experiments for evaluating the performance of an internal standard.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Sample Preparation:

    • Set A (Neat Solution): Prepare a standard solution of the analyte and internal standard in the final elution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with the analyte and internal standard at a known concentration.

  • Analysis: Analyze the samples from both sets using the LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

  • Calculation of IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.

Protocol 2: Assessment of Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.

Methodology:

  • Sample Preparation: Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the biological matrix with known amounts of the analyte.

  • Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculations:

    • Accuracy: Calculate the percent difference of the mean measured concentration from the nominal concentration.

    • Precision: Calculate the percent coefficient of variation (%CV) for the measured concentrations at each level.

  • Acceptance Criteria:

    • The mean value should be within ±15% of the nominal value.

    • The %CV should not exceed 15%.

Visualizing Workflows and Decision-Making

Diagrams are essential for representing complex processes and logical relationships in a clear and concise manner.

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis MD1 Select Analyte and Internal Standard MD2 Optimize Sample Preparation MD1->MD2 MD3 Optimize LC-MS/MS Conditions MD2->MD3 V1 Selectivity & Specificity MD3->V1 Proceed to Validation V2 Calibration Curve & LLOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Matrix Effect V3->V4 V5 Stability V4->V5 V6 Carryover V5->V6 SA1 Process Clinical Samples with IS V6->SA1 Validated Method Ready SA2 Analyze Samples with Validated Method SA1->SA2 SA3 Data Review and Reporting SA2->SA3

Caption: A generalized workflow for bioanalytical method validation using an internal standard.

G Internal Standard Selection Decision Tree Start Start: Need for Internal Standard IsotopeAvailable Is a Stable Isotope-Labeled (Deuterated, ¹³C, ¹⁵N) IS Available? Start->IsotopeAvailable UseSIL Use Stable Isotope-Labeled IS (Preferred Method) IsotopeAvailable->UseSIL Yes AnalogAvailable Is a close structural analog IS available? IsotopeAvailable->AnalogAvailable No UseAnalog Use Analog IS (Requires thorough validation of matrix effects and potential for differential recovery) AnalogAvailable->UseAnalog Yes ReEvaluate Re-evaluate method or consider no IS (not recommended for regulated bioanalysis) AnalogAvailable->ReEvaluate No

Caption: A decision-making flowchart for the selection of an appropriate internal standard.

Conclusion

Safety Operating Guide

Proper Disposal of L-Alaninol-d3: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of L-Alaninol-d3, a deuterated amino alcohol. While the deuterium labeling is primarily for tracing or altering metabolic profiles in research, the fundamental chemical hazards remain similar to its non-deuterated counterpart, L-Alaninol.[1][2] Therefore, disposal procedures must be handled with the assumption that it possesses the same hazardous properties. L-Alaninol is a combustible and corrosive substance that can cause severe skin burns and serious eye damage.[3][4][5] Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Classification

All quantitative and classification data for L-Alaninol are summarized below. Personnel handling this chemical must be familiar with its hazards before beginning any procedure.

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH314DangerCauses severe skin burns and eye damage.[4][5]
Serious Eye DamageH318DangerCauses serious eye damage.[3]
Flammable Liquids (Combustible)H227WarningCombustible liquid.[3]
UN Number (for transport)2735-Amines, liquid, corrosive, n.o.s.[6]

Disposal Workflow for this compound

The proper disposal of this compound is a multi-step process that requires careful segregation and handling from the point of generation to the final collection by a licensed waste management service. The logical workflow below outlines the necessary steps to ensure a safe and compliant disposal process.

Figure 1. Step-by-step workflow for the safe disposal of this compound waste.

Detailed Disposal Protocols

The cardinal rule for this compound disposal is that it must be managed as regulated hazardous waste.[3][5] Under no circumstances should it be disposed of down the drain or in regular trash, as this can cause severe environmental damage.[3][5][6]

Step 1: Personal Protective Equipment (PPE)

Before handling waste, ensure appropriate PPE is worn. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or a complete protective suit.[3]

All handling must occur in a well-ventilated area, such as a chemical fume hood.[3]

Step 2: Waste Collection and Segregation

For Unused or Waste this compound (Pure or in Solution):

  • Do Not Mix: Keep this compound waste separate from other chemical streams to prevent dangerous reactions.[3]

  • Containerize: Collect the liquid waste in its original container or a designated, compatible hazardous waste container.[3][6] The container must be sealed tightly to prevent leaks or evaporation.[3][7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards, such as "Corrosive" and "Combustible".[3]

For Contaminated Solid Waste (Gloves, Wipes, Absorbents):

  • Collect: Place these materials into a sealed, properly labeled hazardous waste bag or container designated for solid chemical waste.[3]

  • Disposal: This container should also be disposed of through your institution's licensed hazardous waste service.[3]

For Empty this compound Containers:

  • Treat as Hazardous: Handle the empty container in the same way as the substance itself.[5]

  • Rinsing (Optional, check institutional policy): Some guidelines allow for triple-rinsing the container with a suitable solvent.[1] The rinsate must be collected and disposed of as liquid hazardous waste.[1] After proper rinsing and defacing the original label, the container may be discarded as regular laboratory waste.[1]

Step 3: Spill Containment and Cleanup

In the event of a spill, immediate action is required:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[6] Remove all sources of ignition.[7][8]

  • Contain Spill: Use an inert, absorbent, liquid-binding material such as sand, diatomaceous earth, or a universal binding agent.[3][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[7][8]

  • Decontaminate Surface: After the absorbed material is removed, the spill surface can be decontaminated. One recommended method is to wash the area with a 5% solution of acetic acid, followed by a rinse with very hot water.[3] All cleaning materials and rinsate must be collected as hazardous waste.[3]

Step 4: Storage and Final Disposal

Store all this compound waste containers in a designated, secure area that is cool, dry, and well-ventilated, away from incompatible materials like acids or oxidizing agents.[3][7] The final disposal of the contents and container must be conducted through an authorized hazardous waste collection service in accordance with all local, regional, and national regulations.[3][4]

References

Personal protective equipment for handling L-Alaninol-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for L-Alaninol-d3

For researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling chemical compounds. This guide provides critical safety, handling, and disposal information for this compound, a deuterated chiral amino alcohol. While specific data for the deuterated form is limited, the safety precautions are analogous to those for L-Alaninol due to their similar chemical structures and properties.

L-Alaninol is classified as a hazardous substance that can cause severe skin burns and serious eye damage.[1][2][3][4] It is also a combustible liquid.[1][5] Therefore, strict adherence to the following safety measures is mandatory to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound. The required equipment varies based on the specific task being performed.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Routine Laboratory Use & Handling Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[6]Chemical-resistant gloves (inspected before use, compliant with EN 374), and a laboratory coat or impervious clothing.[6]Not required if work is conducted in a well-ventilated area or a chemical fume hood.[6]
Handling Large Quantities or Risk of Splashing Full-face shield (8-inch minimum).[6]Chemical-resistant gloves and a complete chemical-protective suit.[1][6]A full-face respirator with appropriate multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary if exposure limits are exceeded.
Spill Cleanup Full-face shield and tightly fitting safety goggles.[6]Chemical-resistant gloves and a complete chemical-protective suit.[6]A full-face respirator with appropriate cartridges is necessary.[6]
Operational Plan

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[1][7]

Handling Procedures:

  • Avoid breathing vapors or mists.[1]

  • Prevent contact with skin, eyes, and clothing.[4]

  • Keep containers tightly closed when not in use.

  • Take measures to prevent the buildup of electrostatic charge.[1]

  • Wash hands thoroughly after handling.[6]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][6]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance. Under no circumstances should this compound or its containers be disposed of via standard drains or municipal trash.[5]

Waste Collection and Disposal:

  • Waste Collection: Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, wipes), in a designated, properly labeled, and sealed container.[5][6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and a clear description of the hazards (e.g., "Corrosive," "Combustible").[5]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

  • Disposal: All waste must be managed in accordance with local, regional, and national regulations through a licensed hazardous waste disposal service.[5]

Emergency Procedures

Spill Response:

  • Immediate Response: Evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1]

  • Personal Protection: Responders must wear full PPE, including respiratory protection.[1]

  • Containment: Contain the spill using non-combustible, absorbent material such as sand, earth, or vermiculite.[1][8] Do not use combustible materials like paper towels.[5]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal.

  • Decontamination: Ventilate the affected area thoroughly after cleanup is complete.[1] The spill surface can be decontaminated by washing with a 5% solution of acetic acid, followed by a rinse with very hot water. All cleaning materials must be collected as hazardous waste.[5]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician immediately.[1]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Immediate medical attention is required.[1]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and consult a physician immediately.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[2][3]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

Safe_Handling_Workflow prep Preparation ppe Don Appropriate PPE prep->ppe Assess Risks handling Chemical Handling in Fume Hood ppe->handling Proceed to work storage Short-term Storage handling->storage Store unused chemical waste_collection Waste Collection handling->waste_collection Collect all waste storage->handling For subsequent use decontamination Decontamination of Workspace waste_collection->decontamination ppe_removal PPE Removal & Disposal decontamination->ppe_removal waste_disposal Hazardous Waste Disposal ppe_removal->waste_disposal Segregate waste streams end End of Process waste_disposal->end

Caption: Standard Laboratory Handling Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.